7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine
Description
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Properties
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-5-3-6-7(10-4-5)11-2-1-9-6/h3-4,9H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVLKBJYEVZUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine synthesis pathway
An In-depth Technical Guide on the Synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Introduction
The pyrido[2,3-b][1][2]oxazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, notably in oncology as potent enzyme inhibitors.[3] The specific analogue, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, represents a key building block for medicinal chemistry exploration. Its synthesis, while not extensively documented as a standalone procedure in public literature, can be achieved through a logical and robust pathway leveraging established transformations in pyridine chemistry.
This guide provides a comprehensive, technically-grounded pathway for the synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine. We will dissect the strategy from a retrosynthetic perspective, detail the preparation of crucial precursors, and provide a step-by-step protocol for the key cyclization step. The causality behind methodological choices is explained to provide researchers with a framework for both execution and potential optimization.
Part 1: Retrosynthetic Analysis and Strategic Overview
The core challenge in constructing the target molecule lies in the efficient formation of the fused oxazine ring onto a pre-functionalized pyridine core. Our retrosynthetic strategy hinges on disconnecting the oxazine ring to reveal a key ortho-functionalized aminopyridine intermediate.
Caption: Retrosynthetic pathway for the target compound.
The synthesis can be logically divided into three main stages:
-
Synthesis of the Starting Material: Securing a supply of 2-Amino-4-chloropyridine.
-
Formation of the Key Intermediate: Introduction of a hydroxyl group at the C-3 position of 2-Amino-4-chloropyridine to yield 2-Amino-4-chloro-3-hydroxypyridine (1 ). This is the most critical and challenging transformation.
-
Annulation of the Oxazine Ring: A two-step sequence involving O-alkylation with a two-carbon unit followed by an intramolecular cyclization to furnish the final product (3 ).
Part 2: Synthesis of the Key Precursor: 2-Amino-4-chloropyridine
2-Amino-4-chloropyridine is a well-documented and commercially available pyridine derivative that serves as our foundational starting material. For researchers preferring to synthesize it in-house, several scalable methods have been reported. One robust method begins with 2-pyridinecarboxylic acid.[1][2]
Synthetic Scheme: 2-Pyridinecarboxylic Acid → 4-Chloropyridine-2-carbonyl chloride → 4-Chloropyridine-2-carboxamide → 2-Amino-4-chloropyridine
Causality in Experimental Choices:
-
Chlorination/Acyl Chloride Formation: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides.[2]
-
Amidation: The use of aqueous ammonia provides a straightforward method to convert the highly reactive acyl chloride into the stable primary amide.
-
Hofmann Rearrangement: The Hofmann rearrangement (or a related degradation reaction using reagents like calcium hypochlorite) is a classic and efficient method for converting a primary amide into a primary amine with one fewer carbon atom, directly yielding the desired product.[2]
Experimental Protocol: Synthesis from 2-Pyridinecarboxylic Acid[2]
-
Step A: 4-Chloropyridine-2-carbonyl chloride
-
To 116 g of thionyl chloride, slowly add 40 g of 2-pyridinecarboxylic acid.
-
Add 1 g of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux for 2-16 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, recover the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.
-
-
Step B: 4-Chloropyridine-2-carboxamide
-
Dissolve the crude 4-chloropyridine-2-carbonyl chloride in 200 mL of 1,4-dioxane.
-
Bubble ammonia gas through the solution for 5-16 hours, maintaining the temperature below 30°C.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Cool the residue to 0-5°C to precipitate the product. Filter the white solid and dry to yield 4-chloropyridine-2-carboxamide (Typical yield: ~93%).
-
-
Step C: 2-Amino-4-chloropyridine
-
Prepare a solution of calcium hypochlorite by dissolving 78 g in 1 L of water.
-
Add 35 g of 4-chloropyridine-2-carboxamide in portions to the calcium hypochlorite solution.
-
Heat the reaction mixture to 60-80°C until the starting material is consumed.
-
Cool the mixture to room temperature and extract with dichloromethane (3 x 200 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from ethanol to obtain pure 2-Amino-4-chloropyridine as a white solid (Typical yield: ~81%).
-
Part 3: Construction of the Pyrido[2,3-b]oxazine Ring System
With the key intermediate, 2-Amino-4-chloro-3-hydroxypyridine (1 ), in hand, the final stage involves building the oxazine ring. This is efficiently accomplished via a two-step sequence: O-alkylation followed by intramolecular cyclization.
Caption: Final two-step ring formation workflow.
Step 1: O-Alkylation to form 2-((2-Amino-4-chloropyridin-3-yl)oxy)ethan-1-ol (2)
Causality in Experimental Choices:
-
Reagent Selection: 2-Chloroethanol is an ideal two-carbon electrophile.
-
Base and Solvent: A combination of potassium carbonate (K₂CO₃) as a mild base and DMF as a polar aprotic solvent is used. The base is sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group, ensuring selective O-alkylation. DMF effectively solvates the potassium cation, enhancing the nucleophilicity of the resulting phenoxide.
Step 2: Intramolecular Cyclization to form 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine (3)
Causality in Experimental Choices:
-
Mitsunobu Reaction: The Mitsunobu reaction is a powerful and reliable method for dehydrative cyclization of amino alcohols.[4] Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) activate the primary alcohol, allowing the proximate amino group to act as an intramolecular nucleophile, displacing the activated hydroxyl group to form the C-N bond and close the oxazine ring under mild conditions.
Experimental Protocol: Ring Annulation
| Step | Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) |
| 1 | 2-Amino-4-chloro-3-hydroxypyridine (1 ) | 1.0 | DMF | - | - |
| 2-Chloroethanol | 1.2 | 80 | 12 | ||
| Potassium Carbonate (K₂CO₃) | 2.5 | ||||
| 2 | Intermediate (2 ) | 1.0 | THF | - | - |
| Triphenylphosphine (PPh₃) | 1.5 | 0 to RT | 8 | ||
| Diethyl azodicarboxylate (DEAD) | 1.5 |
Detailed Methodology:
-
O-Alkylation:
-
To a solution of 2-Amino-4-chloro-3-hydroxypyridine (1 ) (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.2 eq) dropwise to the mixture.
-
Heat the reaction to 80°C and stir for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-((2-amino-4-chloropyridin-3-yl)oxy)ethan-1-ol (2 ).
-
-
Intramolecular Cyclization (Mitsunobu):
-
Dissolve the amino alcohol (2 ) (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 5°C.
-
Allow the reaction to slowly warm to room temperature and stir for 8 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine (3 ) as the final product.
-
Conclusion
The synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine can be successfully executed through a well-planned, multi-step sequence. The strategy relies on the synthesis of a key ortho-substituted precursor, 2-Amino-4-chloro-3-hydroxypyridine, followed by a robust and high-yielding ring annulation procedure involving O-alkylation and a Mitsunobu cyclization. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to access this valuable chemical scaffold.
References
-
Al-Ostoot, F.H., et al. (2022). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. [Link]
-
LookChem. preparation methods and uses of 2-amino-4-chloro-pyridine.[Link]
-
Semantic Scholar. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. (1997). [Link]
-
RSC Publishing. Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives.[Link]
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- 4. Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine
Introduction
7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, a heterocyclic compound featuring a fused pyridyloxazine scaffold, represents a molecule of significant interest within contemporary drug discovery and development programs. Its structural architecture suggests potential interactions with a variety of biological targets, making a thorough understanding of its physicochemical properties a critical prerequisite for any substantive research endeavor. The seemingly minor variation of a chlorine atom on the pyridyl ring can profoundly influence the molecule's electronic distribution, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
This technical guide provides a comprehensive overview of the essential physicochemical properties of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine. Rather than merely listing data, this document is intended to serve as a practical manual for researchers, offering insights into the experimental methodologies employed to determine these properties, the rationale behind the selection of specific techniques, and the interpretation of the resulting data. For clarity, where specific experimental data for the title compound is not publicly available, illustrative examples and standard procedural outlines are provided to empower researchers to generate these critical datasets.
Molecular Identity and Structural Attributes
A precise understanding of the molecular structure is the foundation upon which all other physicochemical characterization is built. For 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, this involves not only its elemental composition but also the spatial arrangement of its atoms and the nature of its chemical bonds.
| Property | Value | Source |
| CAS Number | 1260667-70-6 | [3] |
| Molecular Formula | C₇H₇ClN₂O | [3] |
| Molecular Weight | 170.60 g/mol | [3] |
| IUPAC Name | 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine | N/A |
The structural elucidation of this compound is definitively achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Experimental Protocol: Structural Elucidation by NMR and MS
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the connectivity of atoms, while high-resolution mass spectrometry (HRMS) confirms the elemental composition with high precision.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the synthesized and purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum to identify the number of unique proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration (number of protons). This will reveal the arrangement of hydrogens on the aromatic and aliphatic parts of the molecule.
-
¹³C NMR Spectroscopy: Obtain a carbon-13 NMR spectrum to determine the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling relationships, helping to piece together adjacent fragments of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments and confirming the fusion of the rings.
-
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. This will provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.[4]
Data Interpretation: The combined data from these experiments allows for the unequivocal assignment of the structure of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine.
Thermal Properties: Melting and Boiling Points
The melting point of a solid crystalline compound is a fundamental physical property that provides an indication of its purity and the strength of its crystal lattice forces. A sharp melting point range is typically indicative of a high degree of purity. The boiling point, while less commonly determined for solid compounds, can be relevant for purification by distillation under reduced pressure.
Experimental Protocol: Melting Point Determination
Rationale: The transition from a solid to a liquid phase occurs at a specific temperature for a pure substance. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.[3]
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a thin-walled capillary tube.
-
Apparatus: A calibrated melting point apparatus with a heated block and a means of observing the sample is used.
-
Heating Rate: A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears are recorded as the melting point range.[5]
Solubility: A Cornerstone of Bioavailability
The solubility of a compound in aqueous and organic media is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.[6]
Methodology:
-
System Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.
-
Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]
Ionization Constant (pKa): The Influence of pH
The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms. For 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, the nitrogen atoms in the heterocyclic system can be protonated, influencing the molecule's charge, solubility, and ability to interact with biological targets at different physiological pH values.
Experimental Protocol: pKa Determination by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[9]
Methodology:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds). The ionic strength of the solution is kept constant with a background electrolyte (e.g., KCl).[10]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the half-equivalence point, which is the point where half of the compound has been neutralized. This can be more accurately determined from the maximum of the first derivative of the titration curve.[11]
Lipophilicity (LogP): Membrane Permeability and Beyond
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
Experimental Protocol: LogP Determination by HPLC
Rationale: The traditional shake-flask method for LogP determination can be time-consuming and require significant amounts of the compound. A reversed-phase HPLC method provides a rapid and reliable alternative by correlating the retention time of a compound on a hydrophobic stationary phase with its known LogP value.[2][12]
Methodology:
-
Calibration: A series of standard compounds with known LogP values are injected onto a reversed-phase HPLC column (e.g., C18). A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.
-
Sample Analysis: The 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is injected under the same chromatographic conditions.
-
LogP Calculation: The retention factor for the target compound is calculated from its retention time and the column dead time. The LogP value is then determined from the calibration curve.[13]
Spectroscopic Properties: UV-Vis Absorption
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. The chromophoric pyridyloxazine system is expected to exhibit characteristic absorption maxima.
Experimental Protocol: UV-Vis Spectroscopy
Rationale: The absorption of UV-Vis radiation by a molecule corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's structure.
Methodology:
-
Solvent Selection: The compound is dissolved in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).
-
Spectrum Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm).
-
Data Analysis: The λmax is identified from the resulting spectrum. For quantitative analysis, a calibration curve can be constructed by plotting absorbance versus concentration at the λmax, following the Beer-Lambert law.
Conclusion
The physicochemical properties of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine are integral to its potential as a lead compound in drug discovery. A systematic and rigorous determination of its molecular structure, thermal properties, solubility, ionization constant, lipophilicity, and spectroscopic characteristics is essential for building a comprehensive profile of the molecule. The experimental protocols outlined in this guide provide a robust framework for researchers to generate high-quality, reliable data, thereby enabling informed decisions in the optimization of this promising chemical scaffold. The interplay of these properties, as revealed through careful experimentation, will ultimately dictate the trajectory of this compound from a laboratory curiosity to a potential therapeutic agent.
References
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Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from a source providing this application note.[1]
-
Lin, H., et al. (n.d.). A High-Throughput Method for Lipophilicity Measurement. PMC - NIH.[13]
-
Yatsymyrskyi, A. K. (2018). Potentiometric determination of the pKa of nitrogenous organic bases in acetonitrile medium. Voprosy Khimii i Khimicheskoi Tekhnologii, (5), 22-28.[14]
-
Avdeef, A., et al. (2003). Determination of logP coefficients via a RP-HPLC column. Google Patents, US6548307B2.[2]
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Kansy, M., et al. (2003). High throughput HPLC method for determining Log P values. Google Patents, US6524863B1.[12]
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Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. Retrieved from [Link]]
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Leito, I., et al. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR.[15]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from a source providing this application note.[16]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[7]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from a source providing this protocol.[10]
-
USP-NF. (2016). <1236> Solubility Measurements. Retrieved from a source providing this general chapter.[17]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.[8]
-
ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Request PDF.[6]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from a source providing this experimental procedure.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[18]
-
National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC.[11]
-
SlideShare. (2021). experiment (1) determination of melting points.[5]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.[9]
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An In-depth Technical Guide to 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine: A Key Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine, a heterocyclic compound belonging to the pyridoxazine class, has emerged as a significant building block in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework that is amenable to functionalization, making it an attractive scaffold for the design of targeted therapeutics. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and, most notably, its application as a key intermediate in the development of novel kinase inhibitors for oncology.
Section 1: Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine is registered under the CAS Number 1260667-70-6 [2][3]. It is crucial to distinguish this isomer from other structurally related pyridoxazines, such as its [3,4-b] and [4,3-b] counterparts, which possess different CAS numbers and potentially distinct chemical and biological properties.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 1260667-70-6 | [2][3] |
| Molecular Formula | C₇H₇ClN₂O | [2] |
| Molecular Weight | 170.60 g/mol | [2] |
| Appearance | White to off-white powder (typical) | |
| Purity | Typically >95% | |
| Storage | Store at 0-8 °C |
dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "Chemical Structure" A[ ] -- " " -- B(( )) -- " " -- C(( )) -- " " -- D(( )) -- " " -- E(( )) -- " " -- F(( )) -- " " -- G(( )) -- " " -- H(( )) -- " " -- I(( )) -- " " -- J(( )) -- " " -- K(( )) -- " " -- L(( )) -- " " -- M(( )) -- " " -- N(( )) -- " " -- O(( )) -- " " -- P(( )); end } caption: "Molecular Structure of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine"
Section 2: Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis likely proceeds via a two-step process starting from 2-amino-4-chloropyridine. The first step involves the introduction of a hydroxyethyl group at the amino position, followed by an intramolecular cyclization to form the oxazine ring.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Proposed Synthetic Pathway"
Experimental Protocol (Adapted from the Synthesis of the Bromo-Analogue)
This protocol is an adaptation based on the synthesis of the 7-bromo analogue and general synthetic methodologies for related heterocyclic systems. It should be optimized and validated in a laboratory setting.
Step 1: N-alkylation of 2-amino-4-chloropyridine
-
To a solution of 2-amino-4-chloropyridine (1.0 eq.) in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-bromoethanol (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-hydroxyethyl intermediate.
Step 2: Intramolecular Cyclization
-
The cyclization to form the oxazine ring can be achieved through various methods, often catalyzed by a transition metal. A common approach is a palladium-catalyzed intramolecular O-arylation.
-
Combine the N-hydroxyethyl intermediate (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), a suitable ligand (e.g., Xantphos, 10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture under an inert atmosphere at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to afford 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine.
Characterization
The structural confirmation of the synthesized compound relies on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the oxazine ring. The chemical shifts will be influenced by the electron-withdrawing chlorine atom.
-
¹³C NMR: The carbon NMR will display distinct signals for each of the seven carbon atoms in the molecule, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift[1][5].
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the molecule.
Section 3: Applications in Drug Discovery
The true value of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine lies in its utility as a scaffold for the synthesis of biologically active molecules. The pyridoxazine core is present in a number of compounds investigated for various therapeutic applications[6].
Case Study: EGFR-Tyrosine Kinase Inhibitors (EGFR-TKIs)
A significant application of the pyrido[2,3-b][1]oxazine scaffold is in the development of inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC)[4][7].
The general strategy involves the functionalization of the pyrido[2,3-b][1]oxazine core, often at the 1-position (the nitrogen of the oxazine ring) and the 7-position (where the chlorine is located in the target compound). The 7-position is particularly amenable to cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of various aryl or heteroaryl moieties[4].
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} caption: "Workflow for EGFR-TKI Synthesis"
This modular synthesis allows for the exploration of the structure-activity relationship (SAR) by varying the substituents at different positions of the scaffold. The pyrido[2,3-b][1]oxazine core serves as a rigid anchor that correctly orients the pharmacophoric groups within the ATP-binding site of the EGFR kinase domain[4].
Section 4: Safety and Handling
As with any chemical reagent, proper safety precautions are essential when handling 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related isomers and analogues provide guidance on its potential hazards[8].
General Safety Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Hazard Identification (Based on Analogues)
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.
Conclusion
7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1]oxazine is a valuable heterocyclic building block with significant potential in drug discovery, particularly in the field of oncology. Its straightforward, albeit adaptable, synthesis and the versatility of its scaffold for further functionalization make it a compound of high interest for medicinal chemists. As research into targeted therapies continues to expand, the importance of such well-defined molecular frameworks will undoubtedly grow.
References
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7-chloro-3,4-dihydro-2H-pyrido[4,3-b][1]oxazine. Sigma-Aldrich.
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Safety Data Sheet. Fluorochem.
-
2,3-Dihydro-1H-pyrido[2,3-b][1]oxazine. Chemsrc.
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
-
7-Chloro-3,4-dihydro-2H-benzo[1]oxazine Safety Data Sheets. Echemi.
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SuZhou ShiYa Biopharmaceuticals, Inc. Product List. ChemicalBook.
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Chemical shifts.
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Novel pyrido[2,3-b][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information.
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A guide to 13C NMR chemical shift values. Compound Interest.
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1H-PYRIDO[3,4-B][1]OXAZIN-2(3H)-ONE, 7-CHLORO. ChemicalBook.
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7-CHLORO-2H-PYRIDO[2,3-B]-1,4-OXAZIN-3(4H)-ONE Product Description. ChemicalBook.
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6-iodo-7-methyl-2,3-dihydro-1h-pyrido[2,3-b][1]oxazine. Sigma-Aldrich.
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7-Chloropyrido[2,3-b]pyrazine. Chemsrc.
-
Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. ResearchGate.
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Novel pyrido[2,3- b][1]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed.
-
Approximate 1H and 13C NMR Shifts. Scribd.
-
Microwave-assisted synthesis of novel[1] oxazine derivatives as potent anti- bacterial and antioxidant agents. Arkat USA.
-
Method for synthesizing 4-chloro-pyridine. Google Patents.
-
13C NMR Chemical Shift. Oregon State University.
-
Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan.
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Pre-Injection Adhesive Strip DropSafe® Film / Foam White 1-3/8 Inch Diameter Sterile. McKesson.
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NMR Chemical Shifts of Trace Impurities. EPFL.
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1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
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Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts.
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structure elucidation of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine
An In-depth Technical Guide to the Structure Elucidation of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine
This guide provides a comprehensive framework for the structural elucidation of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. Our approach is not a rigid template but a logical workflow that mirrors the scientific process of discovery and verification.
Introduction and Strategic Overview
The molecule 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine belongs to the pyrido[2,3-b][1][2]oxazine class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry, with derivatives showing potential as anticancer agents, among other biological activities.[1][3] Accurate and unambiguous structure determination is the bedrock of any chemical research, particularly in drug discovery, where structure-activity relationships (SAR) are paramount.
The structure elucidation of a novel or uncharacterized compound like 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a multi-faceted process. It relies on the synergistic application of various analytical techniques. This guide will detail a systematic approach, beginning with foundational mass spectrometry and progressing through infrared and nuclear magnetic resonance spectroscopy, culminating in the potential for definitive X-ray crystallography.
Our strategy is built on the principle of self-validating systems. Each piece of data from one technique should corroborate and be corroborated by the others, leading to an unshakeable final structural assignment.
Foundational Analysis: Mass Spectrometry
Expertise & Experience: Mass spectrometry (MS) is the initial and indispensable step. It provides the molecular weight of the compound, which is a critical first piece of the puzzle. The choice of ionization technique is crucial. For a molecule like this, which possesses basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is an excellent starting point due to its soft ionization nature, which typically yields a prominent protonated molecule [M+H]⁺.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized and purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis:
-
Identify the [M+H]⁺ ion. For C₇H₇ClN₂O, the monoisotopic mass is 170.0247 g/mol . The expected [M+H]⁺ would be at m/z 171.0325.
-
Crucially, look for the isotopic pattern characteristic of a chlorine-containing compound. There should be a peak at [M+H+2]⁺ with an intensity of approximately one-third of the [M+H]⁺ peak, corresponding to the ³⁷Cl isotope.[4]
-
Trustworthiness: The presence of the correct isotopic pattern for chlorine provides a high degree of confidence in the elemental composition. High-resolution mass spectrometry allows for the determination of the elemental formula from the exact mass, further validating the proposed structure.
Data Presentation: Expected HRMS Data
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Isotopic Abundance |
| [M+H]⁺ (³⁵Cl) | 171.0325 | Within 5 ppm | ~100% |
| [M+H+2]⁺ (³⁷Cl) | 173.0296 | Within 5 ppm | ~32% |
Functional Group Analysis: Infrared Spectroscopy
Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique to identify the functional groups present in a molecule. For 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, we are looking for characteristic absorptions for the N-H, C-O, and aromatic C-H and C=C/C=N bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Expected IR Absorptions
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| N-H Stretch | 3400 - 3250 cm⁻¹ | Characteristic of the secondary amine in the oxazine ring.[2] |
| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | From the pyridine ring. |
| Aliphatic C-H Stretch | 3000 - 2850 cm⁻¹ | From the methylene groups in the oxazine ring. |
| C=C and C=N Stretch | 1650 - 1550 cm⁻¹ | Aromatic ring stretching of the pyridine moiety.[5] |
| C-O Stretch | 1250 - 1050 cm⁻¹ | Ether-like C-O-C stretch in the oxazine ring. |
| C-Cl Stretch | 800 - 600 cm⁻¹ | Characteristic of the chloro-substituent. |
Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) will allow for the unambiguous assignment of all protons and carbons and their connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not provide a reference signal.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR
-
Correlation SpectroscopY (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-N (Amine) | 5.0 - 7.0 | Broad singlet | 1H | Exchangeable proton, chemical shift is solvent and concentration dependent. |
| H-6 | ~7.5 | Doublet | 1H | Aromatic proton ortho to nitrogen and meta to chlorine. |
| H-8 | ~6.8 | Doublet | 1H | Aromatic proton meta to nitrogen and ortho to chlorine. |
| H-2 (CH₂) | ~4.4 | Triplet | 2H | Methylene group adjacent to oxygen. |
| H-3 (CH₂) | ~3.5 | Triplet | 2H | Methylene group adjacent to nitrogen. |
¹³C NMR: Carbon Skeleton Analysis
The ¹³C NMR spectrum will reveal the number of chemically distinct carbon atoms.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4a | ~140 | Aromatic carbon at the ring junction, bonded to nitrogen. |
| C-8a | ~145 | Aromatic carbon at the ring junction, bonded to oxygen. |
| C-6 | ~135 | Aromatic CH carbon. |
| C-7 | ~120 | Aromatic carbon bearing the chlorine atom. |
| C-8 | ~115 | Aromatic CH carbon. |
| C-2 | ~65 | Aliphatic CH₂ carbon bonded to oxygen. |
| C-3 | ~42 | Aliphatic CH₂ carbon bonded to nitrogen. |
2D NMR: Connectivity and Final Proof
COSY (¹H-¹H Correlation): This experiment will confirm the connectivity of the protons. We expect to see a correlation between the protons on C-2 and C-3, confirming the -CH₂-CH₂- fragment in the oxazine ring.
HSQC (¹H-¹³C One-Bond Correlation): This experiment maps each proton to the carbon it is directly attached to. It will definitively link the proton and carbon assignments made from the 1D spectra.
HMBC (¹H-¹³C Multiple-Bond Correlation): This is the key experiment for piecing together the entire molecular framework. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:
-
The N-H proton correlating to C-3 and C-4a.
-
The H-2 protons correlating to C-3 and C-8a.
-
The H-8 proton correlating to C-4a, C-6, and C-7.
Visualization of the Structure Elucidation Workflow
Caption: Workflow for the structure elucidation of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
(Optional) Definitive Confirmation: Single-Crystal X-ray Diffraction
Expertise & Experience: While the combination of MS and NMR is often sufficient for unambiguous structure determination, single-crystal X-ray diffraction provides the ultimate proof of structure, including stereochemistry and solid-state conformation. The main challenge is often growing crystals of suitable quality.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Attempt to grow single crystals by slow evaporation of a solution of the compound in various solvents (e.g., ethanol, ethyl acetate, or mixtures).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data. The resulting electron density map will reveal the precise position of each atom in the crystal lattice.
The successful determination of a crystal structure would provide incontrovertible evidence for the proposed connectivity and constitution of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Conclusion
References
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
synthesis, complete assignment of 1h- and 13c-nmr spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Macedonian Pharmaceutical Bulletin. [Link]
-
CAS: / 7-chloro-2,3-dihydro-1H-pyrido[3,4-b][1][2]oxazine. Hangzhou Chempro Technology Co., Ltd. [Link]
-
Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. [Link]
-
Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Magnetic Resonance in Chemistry. [Link]
-
Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][5]triazine derivatives. Journal of the Brazilian Chemical Society. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]
-
The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]
-
Crystal structure of (2E)-7-chloro-2-(7-chloro-3,4-dihydro-3-oxo-2H-1,4- benzothiazin-2-ylidene)-2H-1,4-benzothiazine-3(4H)-one, C16H8Cl2N2O2S2, at 93 K. ResearchGate. [Link]
-
Synthesis and Biological Activities of[1][4]-Oxazine Derivatives. Der Pharma Chemica. [Link]
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The Emergent Therapeutic Potential of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine: A Mechanistic Deep Dive for Drug Discovery Professionals
Foreword: Unveiling a Scaffold of Promise
In the landscape of medicinal chemistry, the discovery of novel heterocyclic scaffolds that offer a foundation for developing targeted therapeutics is a paramount objective. The pyrido[2,3-b][1][2]oxazine core has emerged as a structure of significant interest, with its derivatives demonstrating a breadth of pharmacological activities. This in-depth technical guide focuses on a specific, yet under-explored analogue, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine. While direct, extensive research on this particular molecule is nascent, this whitepaper will provide a comprehensive, scientifically-grounded exploration of its most probable mechanisms of action. By synthesizing data from closely related analogues and the parent scaffold, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental frameworks necessary to unlock the therapeutic potential of this promising compound. Our discussion will be rooted in the principles of causality in experimental design and will provide actionable insights for future research and development endeavors.
The Pyrido[2,3-b][1][2]oxazine Core: A Privileged Scaffold in Drug Discovery
The 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine scaffold is a bicyclic heterocyclic system that has garnered considerable attention for its therapeutic potential.[1] Its rigid structure and the presence of nitrogen and oxygen heteroatoms provide a unique three-dimensional arrangement for interaction with various biological targets. Derivatives of this core have been investigated for a range of bioactivities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] Furthermore, this scaffold serves as a valuable building block in the synthesis of novel therapeutic agents and has found utility in the development of advanced materials.[1] The exploration of this core in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's, further underscores its versatility and potential for broader therapeutic applications.[3]
Postulated Mechanisms of Action for 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine
Based on extensive research into the broader class of pyrido[2,3-b][1][2]oxazine derivatives, two primary mechanisms of action in the context of oncology have been elucidated: inhibition of Inhibitor of Apoptosis Proteins (IAPs) and modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. The introduction of a chloro group at the 7-position of the scaffold is anticipated to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for these targets.
Antagonism of Inhibitor of Apoptosis Proteins (IAPs)
A compelling mechanism of action for the 2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine scaffold is the antagonism of IAPs.[1] IAPs are a family of endogenous proteins that play a critical role in the regulation of apoptosis, or programmed cell death. By binding to and inhibiting caspases, the key executioners of apoptosis, IAPs can prevent the timely demise of damaged or malignant cells, thereby contributing to cancer development and therapeutic resistance.
The pyrido[2,3-b][1][2]oxazine core is believed to mimic the N-terminus of the pro-apoptotic protein Smac/DIABLO, enabling it to bind to the BIR domains of IAPs, particularly XIAP, cIAP1, and cIAP2. This binding event displaces caspases from IAP-mediated inhibition, liberating their proteolytic activity and tipping the cellular balance towards apoptosis. By acting as an IAP antagonist, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine could potentially sensitize cancer cells to both endogenous apoptotic signals and the effects of conventional chemotherapeutic agents.
Figure 1: Postulated mechanism of IAP antagonism.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
A significant body of research has identified pyrido[2,3-b][1][2]oxazine derivatives as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[4][5] EGFR is a transmembrane receptor that, upon activation by its ligands, initiates a cascade of intracellular signaling events that drive cell proliferation, survival, and metastasis. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a hallmark of various cancers, most notably non-small cell lung cancer (NSCLC).[4][5]
Derivatives of the pyrido[2,3-b][1][2]oxazine scaffold have been rationally designed to target the ATP-binding site of the EGFR kinase domain.[4][5] Mechanistic studies have confirmed that these compounds can act as inhibitors of EGFR-TK autophosphorylation, a critical step in receptor activation.[5] By blocking this event, these inhibitors effectively shut down downstream signaling pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[4]
Notably, research has focused on developing derivatives that are effective against EGFR mutations that confer resistance to first- and second-generation EGFR-TKIs, such as the T790M mutation.[4][5] The 7-chloro substitution on the pyrido[2,3-b][1][2]oxazine core could potentially enhance interactions within the EGFR active site, leading to improved potency and selectivity.
Figure 2: Proposed mechanism of EGFR-TK inhibition.
Experimental Workflows for Mechanistic Validation
To rigorously investigate the hypothesized mechanisms of action for 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine, a series of well-defined experimental protocols are essential. The following workflows provide a roadmap for elucidating the compound's biological activity.
General Anticancer Activity Assessment
The initial step is to determine the cytotoxic and anti-proliferative effects of the compound across a panel of cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., NSCLC lines HCC827, NCI-H1975, and A-549) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.[4][5]
-
Compound Treatment: Treat the cells with a serial dilution of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits cell growth by 50%.
| Cell Line | EGFR Status | Expected Outcome with Active Compound |
| HCC827 | Exon 19 deletion (sensitive) | Low IC₅₀ |
| NCI-H1975 | L858R/T790M (resistant) | Low IC₅₀ (if active against resistance mutation) |
| A-549 | Wild-type | Higher IC₅₀ |
| BEAS-2B | Normal bronchial epithelial | High IC₅₀ (indicating selectivity) |
Validation of Apoptosis Induction
To confirm that the observed cytotoxicity is due to the induction of apoptosis, the following assays are recommended.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Figure 3: Workflow for apoptosis detection.
Target Engagement and Mechanistic Studies
To directly assess the interaction of the compound with its putative targets, the following in vitro and cell-based assays are crucial.
Protocol: In Vitro Kinase Assay (for EGFR-TK)
-
Assay Setup: Use a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Mixture: Prepare a reaction mixture containing recombinant EGFR-TK, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Compound Incubation: Add varying concentrations of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine to the reaction mixture and incubate.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP.
-
Detection: After the reaction, add a reagent to stop the reaction and detect the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Determine the IC₅₀ of the compound for EGFR-TK inhibition.
Protocol: Western Blotting for EGFR Phosphorylation
-
Cell Lysis: Treat EGFR-dependent cancer cells with the compound for a defined period, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-EGFR.
Future Directions and Concluding Remarks
The 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine scaffold represents a promising starting point for the development of novel targeted therapies, particularly in the realm of oncology. The mechanistic insights provided in this guide, derived from the well-studied parent scaffold, strongly suggest that its mode of action likely involves the inhibition of IAPs and/or EGFR tyrosine kinase.
The immediate next steps for researchers should be the synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine and the execution of the experimental workflows detailed herein. These studies will provide the necessary empirical data to confirm its mechanism of action and to guide further optimization of its structure to enhance potency, selectivity, and pharmacokinetic properties. Molecular docking studies can also be employed to predict the binding mode of the compound within the active sites of its targets, offering a rational basis for structure-activity relationship (SAR) studies.
References
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Deshmukh, S. et al. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
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biological activity of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine
An In-Depth Technical Guide to the Biological Activity of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine and Its Derivatives
Foreword: The Emergence of Privileged Scaffolds in Oncology
In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" – core molecular structures capable of binding to multiple, distinct biological targets – represents a cornerstone of efficient therapeutic development. The pyrido[2,3-b]oxazine framework has recently emerged as one such scaffold, demonstrating significant potential, particularly in the realm of oncology. This guide provides a comprehensive technical overview of the biological activities associated with 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine and its analogs, with a primary focus on their role as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase in non-small cell lung cancer (NSCLC). As a Senior Application Scientist, my objective is to not only present the data but to illuminate the scientific rationale behind the experimental designs and the mechanistic insights gleaned from these studies.
The Pyrido[2,3-b]oxazine Core: A Structural Overview
The pyrido[2,3-b]oxazine ring system is a bicyclic heterocycle that serves as a versatile foundation for the design of pharmacologically active molecules.[1] The specific subject of this guide, while not extensively detailed in isolation, belongs to a class of derivatives that have been strategically engineered to target critical pathways in cancer progression. The fusion of a pyridine and an oxazine ring creates a unique electronic and conformational profile, which medicinal chemists have adeptly functionalized to achieve high-affinity interactions with specific enzymatic targets. The chloro-substitution at the 7-position is a key feature, often introduced to modulate the electronic properties and metabolic stability of the molecule.
Anticancer Activity: Targeting EGFR-Driven Non-Small Cell Lung Cancer (NSCLC)
The most profound biological activity reported for derivatives of the pyrido[2,3-b]oxazine scaffold is their potent and selective inhibition of EGFR tyrosine kinase (EGFR-TK).[2] EGFR is a critical receptor tyrosine kinase that, when dysregulated through mutation or overexpression, becomes a primary driver of tumorigenesis in several cancers, most notably NSCLC.[3] The development of EGFR-TK inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC; however, the emergence of drug resistance, often through secondary mutations like the T790M "gatekeeper" mutation, remains a significant clinical challenge.[2]
Mechanism of Action: Inhibition of EGFR Autophosphorylation and Downstream Signaling
Novel pyrido[2,3-b]oxazine-based compounds have been rationally designed to function as potent EGFR-TKIs, effectively targeting both activating mutations (e.g., exon 19 deletions, L858R) and the formidable T790M resistance mutation.[3][4] The core mechanism involves the competitive binding of these inhibitors to the ATP-binding pocket within the EGFR kinase domain. This occupation prevents the autophosphorylation of the receptor, a critical step for its activation and the subsequent initiation of downstream pro-survival signaling cascades, including the PI3K/Akt and MAPK pathways.
Mechanistic studies have confirmed that lead compounds from this class act as EGFR-TK autophosphorylation inhibitors.[4] By blocking this initial activation step, these molecules effectively shut down the oncogenic signaling that drives cancer cell proliferation, survival, and metastasis.
Caption: EGFR signaling pathway and the point of inhibition by pyrido[2,3-b]oxazine derivatives.
In Vitro Efficacy and Selective Cytotoxicity
The anticancer potential of these compounds has been rigorously evaluated using a panel of human NSCLC cell lines, each representing a distinct EGFR mutational status. The MTT colorimetric assay is a standard method for assessing cell viability and provides quantitative data on the cytotoxic effects of a compound.[3]
-
HCC827: Harbors an EGFR exon 19 deletion, making it highly sensitive to first-generation EGFR-TKIs.
-
NCI-H1975: Carries a double mutation (L858R/T790M), conferring resistance to early-generation inhibitors.
-
A549: Represents wild-type EGFR (WT-EGFR), used to assess selectivity.
Studies have identified lead compounds, such as derivative 7f , that exhibit potent anti-proliferative effects across these cell lines, with IC₅₀ values comparable to the clinically approved third-generation inhibitor, osimertinib.[2][3] A crucial aspect of their therapeutic potential is their selectivity. These compounds have shown significantly lower cytotoxicity against normal human bronchial epithelial cells (BEAS-2B), indicating a favorable therapeutic window where cancer cells are selectively targeted while sparing healthy tissue.[4]
Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of a Lead Pyrido[2,3-b]oxazine Derivative (7f)
| Cell Line | EGFR Status | Compound 7f IC₅₀ (µM)[3][4] |
| HCC827 | Exon 19 Deletion | 0.09 |
| NCI-H1975 | L858R/T790M Double Mutant | 0.89 |
| A549 | Wild-Type Overexpression | 1.10 |
| BEAS-2B | Normal Lung Epithelial | > 61 |
Induction of Programmed Cell Death (Apoptosis)
A key hallmark of an effective anticancer agent is its ability to induce apoptosis. To elucidate the cell death mechanism initiated by pyrido[2,3-b]oxazine derivatives, researchers employ techniques like the Annexin V-FITC/PI double-staining assay followed by flow cytometry. This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Treatment of EGFR-mutant NSCLC cells (e.g., HCC827) with lead compound 7f resulted in a significant increase in both early (33.7%) and late (9.1%) apoptotic cell populations compared to untreated controls.[3][4] This confirms that the observed cytotoxicity is mediated through the activation of programmed cell death pathways.
Caption: Logical workflow from EGFR inhibition to apoptosis induction.
Synthetic Strategy: A Multi-Step Approach
The synthesis of these complex heterocyclic molecules is a testament to modern organic chemistry, often employing a multi-component strategy to systematically build the final pharmacophore. A representative synthesis involves a five-step route, with the Suzuki cross-coupling reaction being a pivotal transformation.[3] This approach allows for the modular introduction of different chemical moieties, facilitating the exploration of structure-activity relationships (SAR).
The general pathway begins with a commercially available or readily synthesized starting material, such as 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][3][5]oxazine.[3] This intermediate undergoes a series of reactions, including sulfonamide formation, Miyaura borylation, and finally, a palladium-catalyzed Suzuki coupling to introduce various substituted aryl or heteroaryl groups.[3] This final coupling step is critical for installing the fragments that will form key interactions within the EGFR active site.
Caption: Generalized synthetic workflow for pyrido[2,3-b]oxazine derivatives.
Key Experimental Protocols
To ensure the reproducibility and validity of the findings, standardized and well-controlled experimental protocols are essential. The following are abbreviated methodologies for the key assays discussed.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827, H1975, A549) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serially diluted concentrations of the test compound for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., osimertinib).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells, wash with ice-cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Broader Biological Potential
While the focus of current research has been on anticancer activity, the broader class of oxazine-containing heterocycles is known for a wide spectrum of biological effects.[5][6] Derivatives have been reported to possess antimicrobial, antitubercular, anti-inflammatory, and anticonvulsant properties.[7][8][9] This suggests that the 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold may be a versatile platform for developing agents against other diseases, although further investigation is required to explore these potential applications.
Conclusion and Future Directions
The 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold is a highly promising framework for the development of targeted anticancer therapeutics. Derivatives from this class have demonstrated potent and selective inhibitory activity against clinically relevant EGFR mutations in NSCLC, including those that confer resistance to earlier generations of inhibitors. The mechanism of action is well-defined, involving the direct inhibition of EGFR-TK and the subsequent induction of apoptosis.
Future research should focus on:
-
In Vivo Efficacy: Evaluating lead compounds in preclinical animal models of NSCLC to assess their pharmacokinetic properties, safety, and anti-tumor efficacy.
-
Lead Optimization: Further refining the structure-activity relationship to enhance potency, selectivity, and drug-like properties.
-
Exploration of Other Targets: Investigating the potential of this scaffold to inhibit other kinases or biological targets implicated in cancer and other diseases.
The compelling preclinical data position these compounds as strong candidates for further development, with the potential to address the ongoing challenge of drug resistance in EGFR-mutant lung cancer.
References
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Deshmukh, S. et al. (2024). Novel pyrido[2,3-b][3][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
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An In-depth Technical Guide to 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold represents a privileged heterocyclic system of significant interest in medicinal chemistry. Its unique structural features and synthetic tractability have led to the exploration of its derivatives across a spectrum of therapeutic areas, most notably in oncology as potent kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this promising class of compounds. We will delve into established and potential synthetic routes, explore their mechanisms of action in key signaling pathways, and present detailed experimental protocols for their evaluation.
Introduction: The Rise of a Versatile Scaffold
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the fusion of pyridine and oxazine rings in the 7-chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine core creates a molecule with a distinct three-dimensional architecture and electronic distribution. This structure is particularly amenable to binding with various biological targets, making it a fertile ground for the development of novel therapeutics.[1]
Initially investigated for a range of biological activities, it is the remarkable success of derivatives of the closely related pyrido[2,3-d]pyrimidine scaffold as kinase inhibitors that has propelled the pyrido-oxazine core into the spotlight.[2] The structural analogy to the purine core of ATP allows these compounds to function as competitive inhibitors at the ATP-binding site of numerous kinases, a critical mechanism in targeted cancer therapy.[3] This guide will explore the synthesis of this core and its derivatives, with a primary focus on their well-established role as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, while also shedding light on their potential as antibacterial and central nervous system (CNS) active agents.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of the 7-chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine core and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One-Pot Annulation via Smiles Rearrangement
A highly efficient method for the synthesis of the related pyrido[2,3-b][4][5]oxazin-2-ones involves a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines.[6][7] This reaction, typically mediated by a base such as cesium carbonate in a solvent like acetonitrile, proceeds through an initial O-alkylation followed by a key Smiles rearrangement and subsequent intramolecular cyclization to yield the desired tricyclic core.[6][7]
Step-by-Step Protocol: One-Pot Annulation
-
To a solution of a 2-halo-3-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add cesium carbonate (2.0 eq).
-
Add the desired N-substituted-2-chloroacetamide (1.1 eq) to the reaction mixture.
-
Reflux the mixture for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrido[2,3-b][4][5]oxazin-2-one.
[4+2] Cycloaddition Reactions
[4+2] cycloaddition reactions offer a powerful tool for the construction of the pyrido-oxazine ring system. This approach involves the reaction of a suitable diene with a dienophile to form the six-membered oxazine ring. For instance, a base-promoted [4+2] cycloaddition of α-chlorinated oximes with 5,6-unsubstituted 1,4-dihydropyridines can afford functionalized pyrido[3,2-e][4][8]oxazines in good yields.[5][9] While not directly yielding the [2,3-b] isomer, this methodology highlights the potential of cycloaddition strategies in accessing diverse pyrido-oxazine scaffolds.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a common and effective strategy for the formation of heterocyclic rings. For the synthesis of the 7-chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine core, a plausible route involves the intramolecular cyclization of a suitably functionalized aminopyridine precursor. For example, the reaction of 7-arylamino-8-nitrosoquinolines in refluxing acetic acid has been shown to produce pyrido[2,3-a]phenazines through intramolecular heterocyclization, demonstrating the feasibility of this approach for related systems.[10][11]
Conceptual Workflow for Intramolecular Cyclization
Caption: Proposed intramolecular cyclization route.
Biological Activities and Therapeutic Applications
Derivatives of the 7-chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold have demonstrated significant potential in several therapeutic areas, with the most extensive research focused on their role as kinase inhibitors in cancer.
Kinase Inhibition in Oncology
The primary therapeutic application of this scaffold lies in its ability to inhibit protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
A significant body of research has established pyrido[2,3-b][4][5]oxazine derivatives as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[12][13] Overexpression and mutations of EGFR are key drivers in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[12][14] These derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[6][15][16]
Mechanism of Action: EGFR Inhibition
The inhibition of EGFR by these compounds leads to the downregulation of two major signaling cascades:
-
Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, and its inhibition leads to cell cycle arrest.[6][15]
-
PI3K/Akt/mTOR Pathway: This pathway is a major regulator of cell survival and apoptosis.[4][5][8][17] By blocking this pathway, these derivatives induce programmed cell death (apoptosis) in cancer cells.[12]
Caption: EGFR signaling pathway inhibition.
Structure-Activity Relationship (SAR) Insights
SAR studies on pyrido[2,3-b][4][5]oxazine-based EGFR inhibitors have revealed key structural features for optimal activity:
| Position of Modification | Type of Substituent | Inferred Effect on Biological Activity | Rationale/Example from Related Scaffolds |
| N-1 | Small Alkyl (e.g., Methyl) | Potentially increases potency. | Enhanced activity in related pyrido[2,3-d]pyrimidine-dione inhibitors of protoporphyrinogen oxidase.[18] |
| C-7 | Aryl/Heteroaryl groups | Crucial for interactions within the ATP-binding pocket. | The 6-(2,6-dichlorophenyl) moiety in related pyrido[2,3-d]pyrimidines is important for broad-spectrum kinase inhibition.[2] |
| Substitutions on the Pyridine Ring | Electron-withdrawing or -donating groups | Modulates the electronic properties and can influence binding affinity. | Halogen substitutions can enhance binding through halogen bonding. |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of these compounds is a fluorescence-based kinase assay.
-
Reagents and Materials: Recombinant human EGFR kinase, a suitable peptide substrate, ATP, kinase assay buffer, and the test compound.
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, TR-FRET).[19][20] f. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[21]
Antibacterial Activity
While less explored than their anticancer properties, oxazine derivatives have shown promise as antibacterial agents.[22][23][24] Studies on dihydro-1,3-oxazine derivatives have demonstrated marked activity against various strains of Mycobacterium tuberculosis, as well as other bacteria such as Escherichia coli and Salmonella typhi.[3][25] The mechanism of action is not fully elucidated but may involve the disruption of the bacterial cell wall or the inhibition of essential enzymes. The 7-chloro substituent on the pyrido[2,3-b]oxazine core could potentially enhance this activity.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Materials: Mueller-Hinton broth (MHB), bacterial strains, and the test compound.
-
Procedure: a. Prepare a standardized inoculum of the test bacteria. b. In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in MHB. c. Inoculate each well with the bacterial suspension. d. Include positive (bacteria only) and negative (broth only) controls. e. Incubate the plate at 37°C for 18-24 hours. f. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[26][27][28][29]
Potential Central Nervous System (CNS) Activity
The pyrido-oxazine scaffold also holds potential for the development of CNS-active agents. The structurally related 7-Chloro-1H-pyrido[3,4-b][4][5]oxazin-2(3H)-one has been identified as a key intermediate in the synthesis of CNS-active compounds.[30] Furthermore, pyridothiazine derivatives, which share a similar bicyclic core, have exhibited analgesic properties in animal models.[2] These findings suggest that 7-chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine derivatives warrant investigation for their potential effects on the CNS, including but not limited to analgesic, anticonvulsant, and neuroprotective activities.
Future Perspectives and Conclusion
The 7-chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold is a versatile and promising platform for drug discovery. While its role in the development of EGFR tyrosine kinase inhibitors for cancer therapy is well-established, its potential in other therapeutic areas, such as infectious diseases and neurological disorders, remains largely untapped.
Future research should focus on:
-
Diversification of the Scaffold: Exploring a wider range of substitutions at various positions of the pyrido-oxazine ring to generate novel analogs with improved potency and selectivity for different biological targets.
-
Elucidation of Mechanisms: Investigating the precise mechanisms of action for the antibacterial and potential CNS activities of these derivatives.
-
In Vivo Studies: Advancing promising lead compounds into preclinical and clinical studies to evaluate their efficacy and safety in relevant disease models.
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Chen, X., et al. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][4][8]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry.
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Deshmukh, S. D., et al. (2023). Novel pyrido[2,3-b][4][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry.
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Chen, X., et al. (2025). Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][4][8]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry.
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Lee, K. Y., et al. (2005). A One-Pot Synthesis of Pyrido[2,3-b][4][5]oxazin-2-ones. Organic Letters.
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Baklanov, M. Y., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][4][5]oxazine-1,8-diones. Molecules, 28(3), 1285.
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Ascendex Scientific, LLC. (n.d.). 7-chloro-3,4-dihydro-2H-pyrido[3,2-b][4][5]oxazine. Retrieved from [Link]
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Sławiński, J., et al. (2017). Synthesis of Novel Pyrido[4,3-e][4][5][8]triazino[3,2-c][4][5][8]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Molecules, 22(10), 1731.
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Spectroscopic Data for 7-Substituted-2,3-dihydro-1H-pyrido[2,3-b]oxazines: A Technical Guide
Spectroscopic Data for 7-Substituted-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for a key heterocyclic scaffold, 7-substituted-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. While the primary focus of available research has been on the 7-bromo derivative, the principles and expected spectral features are directly translatable to the 7-chloro analog, a compound of significant interest in medicinal chemistry and drug development. This guide will leverage the detailed characterization of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine to provide a robust framework for understanding the spectroscopic properties of this class of molecules.
The pyrido[2,3-b][1][2]oxazine core is a vital pharmacophore found in a variety of biologically active molecules, including potent and selective inhibitors of key cellular targets.[1] A thorough understanding of the spectroscopic characteristics of this scaffold is paramount for unambiguous structure elucidation, reaction monitoring, and quality control during the synthesis of novel therapeutic agents.
Molecular Structure and Spectroscopic Overview
The fundamental structure of 7-substituted-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine consists of a fused pyridine and 1,4-oxazine ring system. The dihydro nature of the oxazine ring imparts specific conformational flexibility that influences its spectroscopic signature. The substituent at the 7-position, whether a chloro or bromo group, will primarily impact the aromatic region of the NMR spectra and will be clearly distinguishable in the mass spectrum due to isotopic patterns.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a cornerstone technique for the structural confirmation of 7-substituted-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazines. The spectrum provides detailed information about the number of different types of protons and their connectivity.
Expected Chemical Shifts and Coupling Constants
Based on the analysis of the 7-bromo analog, the following proton signals are anticipated for the 7-chloro derivative in a deuterated chloroform (CDCl₃) solvent.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-6 | ~ 7.8 - 8.0 | d | ~ 2.0 | The downfield shift is due to the deshielding effect of the adjacent nitrogen and the halogen at the 7-position. The coupling is to H-8. |
| H-8 | ~ 6.8 - 7.0 | d | ~ 2.0 | This proton is coupled to H-6. |
| O-CH₂ | ~ 4.3 - 4.5 | t | ~ 5.0 | Triplet arising from coupling with the adjacent N-CH₂ protons. |
| N-CH₂ | ~ 3.5 - 3.7 | t | ~ 5.0 | Triplet from coupling with the O-CH₂ protons. |
| NH | Broad singlet | The chemical shift of the NH proton can be variable and may be influenced by solvent and concentration. |
Expert Insight: The ortho-coupling between H-6 and H-8 is a key diagnostic feature in the aromatic region, confirming the substitution pattern on the pyridine ring. The two triplets in the aliphatic region are characteristic of the ethano-bridge in the dihydro-oxazine ring.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate data interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of the molecule.
Expected Chemical Shifts
The anticipated ¹³C NMR chemical shifts for 7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine are presented below, with assignments guided by data from related structures.
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| C-9a | ~ 145 - 147 | Quaternary carbon at the ring junction. |
| C-5a | ~ 140 - 142 | Quaternary carbon at the ring junction. |
| C-7 | ~ 130 - 132 | Carbon bearing the chlorine atom. |
| C-6 | ~ 128 - 130 | Aromatic CH. |
| C-8 | ~ 115 - 117 | Aromatic CH. |
| C-2 | ~ 65 - 67 | O-CH₂ carbon. |
| C-3 | ~ 42 - 44 | N-CH₂ carbon. |
Expert Insight: The chemical shifts of the aromatic carbons are sensitive to the nature of the substituent at the 7-position. The upfield shifts of C-2 and C-3 are characteristic of the sp³-hybridized carbons in the dihydro-oxazine ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine, the presence of chlorine will result in a characteristic isotopic pattern.
Expected Fragmentation Pattern
In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ is expected to be the base peak.
-
Molecular Ion (M⁺): The molecular ion peak will appear as a cluster of two peaks due to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. The peak corresponding to the ³⁵Cl isotope will be approximately three times more intense than the peak for the ³⁷Cl isotope.
-
[M+H]⁺: The protonated molecule will also exhibit the same isotopic pattern, with peaks at m/z values corresponding to [C₇H₇³⁵ClN₂O + H]⁺ and [C₇H₇³⁷ClN₂O + H]⁺.
Data Presentation:
| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Relative Intensity Ratio |
| [M+H]⁺ | 171.03 | 173.03 | ~ 3:1 |
Experimental Workflow for Mass Spectrometry:
Caption: Workflow for ESI-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium, sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch | 1600 - 1650 | Medium to strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong |
| C-O Stretch | 1200 - 1300 | Strong |
| C-N Stretch | 1000 - 1250 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Expert Insight: The sharp N-H stretch is a key indicator of the secondary amine in the oxazine ring. The C-O and C-N stretching bands confirm the presence of the oxazine ring, while the C-Cl stretch provides evidence for the halogen substituent.
Logical Relationship of Spectroscopic Data:
Unlocking the Therapeutic Potential of the 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine Scaffold: A Technical Guide to Target Identification and Evaluation
Introduction: A Scaffold of Promise in Kinase Inhibition
The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, seeking scaffolds that offer both potency and selectivity against critical disease targets. Among these, the pyridoxazine family of heterocycles has emerged as a privileged structure, particularly in the realm of kinase inhibition. This guide focuses on a key member of this family, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine, a versatile chemical intermediate that serves as a foundational building block for a new generation of targeted therapies. Its unique structural and electronic properties make it an ideal starting point for the rational design of potent and selective inhibitors for a range of kinases implicated in oncology and other disease areas.
This technical guide will provide an in-depth exploration of the therapeutic potential of the 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine core. We will delve into its primary and most validated therapeutic target, the Epidermal Growth Factor Receptor (EGFR), and explore other potential kinase targets based on the activity of structurally related compounds. Furthermore, this document will serve as a practical resource for researchers by providing detailed, step-by-step protocols for the key in vitro assays required to characterize the biological activity of derivatives of this promising scaffold.
Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)
The most well-documented and compelling therapeutic application for derivatives of the pyrido[2,3-b][1][2]oxazine scaffold is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5] EGFR is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[6] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[3][4]
The 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine core is a key synthetic intermediate for the generation of potent EGFR tyrosine kinase inhibitors (EGFR-TKIs). While many published syntheses utilize the 7-bromo analogue, the 7-chloro variant serves a similar role in the synthetic scheme, acting as a handle for further chemical modifications, such as Suzuki cross-coupling reactions, to build out the final inhibitor.[3] These modifications are designed to enable the molecule to bind effectively within the ATP-binding pocket of the EGFR kinase domain, competing with ATP and thereby inhibiting the downstream signaling cascade that promotes tumor growth.[3][4]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Derivatives of the 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine scaffold are designed to function as ATP-competitive inhibitors of EGFR. Upon binding to the kinase domain, they block the autophosphorylation of the receptor, which is the critical first step in the activation of downstream signaling pathways. This inhibition leads to a cascade of anti-cancer effects, including the induction of apoptosis (programmed cell death) and the suppression of cell proliferation.[3][4]
The following diagram illustrates the EGFR signaling pathway and the point of intervention for inhibitors derived from the 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine scaffold.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Application Notes and Protocols for the Synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
Introduction: The Significance of the Pyrido[2,3-b][1][2]oxazine Scaffold
The pyrido[2,3-b][1][2]oxazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. This bicyclic system, which fuses a pyridine ring with a 1,4-oxazine ring, is a key structural motif in a variety of biologically active molecules. Its rigid conformation and the specific spatial arrangement of its heteroatoms allow for precise interactions with biological targets. Notably, derivatives of this scaffold have been investigated as potent and selective inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), including against resistance mutations in non-small cell lung cancer.[1] The strategic placement of substituents on this core structure allows for the fine-tuning of its pharmacological properties, making it a versatile platform for the design of novel therapeutics.[3]
This document provides a detailed, research-grade protocol for the synthesis of a specific analogue, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. The presented synthetic strategy is a multi-step process designed for robustness and adaptability in a research setting. Each step is accompanied by expert insights into the reaction mechanisms and critical experimental parameters, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Overall Synthetic Strategy
The synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine can be logically approached through the construction of a suitably substituted pyridine precursor, followed by the annulation of the oxazine ring. A plausible and efficient route begins with the synthesis of 2-amino-4-chloropyridine, a commercially available or readily synthesized starting material.[2][4][5] This intermediate is then functionalized to introduce a hydroxyl group at the 3-position, a critical step for the subsequent cyclization. The formation of the oxazine ring is then achieved through reaction with a suitable two-carbon electrophile, followed by cyclization. This strategy allows for the controlled introduction of the desired functionalities and leads to the target molecule in a systematic manner.
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Application Notes and Protocols for the Utilization of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrido[2,3-b]oxazine Scaffold as a Privileged Structure in Drug Discovery
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with a significant focus on heterocyclic compounds. Nitrogen- and oxygen-containing heterocycles are of particular interest as they form the core of many natural products and approved drugs, exhibiting a wide array of biological activities.[1][2] Among these, the pyrido[2,3-b]oxazine scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it a valuable starting point for the development of new therapeutics.
This application note focuses on 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine , a key intermediate and a potential tool compound for the exploration of the therapeutic potential of the broader class of pyrido[2,3-b][3][4]oxazine derivatives. While this specific compound's biological activity is not extensively characterized in publicly available literature, its derivatives have shown significant promise, particularly as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase in non-small cell lung cancer (NSCLC).[3][5][6] Therefore, this guide will provide a comprehensive overview of how to utilize 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine and its analogues in relevant cell-based assays to screen for and characterize their biological effects.
Key Potential Applications in Cell-Based Research
Based on the activities of its derivatives, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine is an excellent candidate for investigation in the following areas:
-
Anticancer Drug Discovery: As a core scaffold for novel EGFR tyrosine kinase inhibitors (TKIs), with potential activity against wild-type and mutant forms of the receptor.[3][5][6]
-
Signal Transduction Research: As a tool to probe the EGFR signaling pathway and its downstream effects on cell proliferation, survival, and apoptosis.
-
High-Throughput Screening (HTS): As a foundational molecule in the generation of compound libraries for screening against a variety of biological targets. The oxazine moiety offers a versatile platform for chemical modification.[7]
Core Experimental Workflows and Protocols
The following sections detail key cell-based assays that are essential for evaluating the biological activity of compounds derived from the 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine scaffold.
Assessment of Cytotoxicity and Anti-proliferative Activity
A primary step in characterizing a potential anticancer agent is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[3][5]
Workflow for Assessing Anti-proliferative Activity:
Figure 2: Logical progression for the detection and quantification of apoptosis using Annexin V and PI staining.
Detailed Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.
-
Data Analysis: Differentiate cell populations into live, early apoptotic, late apoptotic, and necrotic based on their fluorescence signals.
Expected Results and Interpretation:
A compound that induces apoptosis will lead to a significant increase in the percentage of Annexin V-positive cells (early and late apoptotic populations) compared to the untreated control. For example, a potent pyrido[2,3-b]o[3][4]xazine derivative was shown to induce a substantial increase in apoptosis in HCC827 cells, with 33.7% in early apoptosis and 9.1% in late apoptosis, compared to 2.4% and 1.8% in the control group, respectively. [3][6]
Target Engagement and Signaling Pathway Analysis
To confirm that the anti-proliferative effects are mediated through the intended target (e.g., EGFR), a Western blot analysis can be performed to assess the phosphorylation status of the target protein and its downstream signaling molecules.
Signaling Pathway Under Investigation (EGFR Pathway):
Figure 3: Simplified representation of the EGFR signaling pathway and the inhibitory action of a pyrido[2,3-b]oxazine derivative.
Detailed Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Expected Results and Interpretation:
An effective EGFR inhibitor will lead to a dose-dependent decrease in the level of p-EGFR without significantly affecting the total EGFR levels. This indicates that the compound is inhibiting the autophosphorylation and activation of the receptor. A corresponding decrease in the phosphorylation of downstream signaling molecules would further confirm the on-target effect of the compound.
Conclusion and Future Directions
7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine represents a valuable chemical scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The protocols outlined in this application note provide a robust framework for researchers to screen and characterize the biological activities of derivatives based on this core structure. By employing a systematic approach encompassing cytotoxicity assays, mechanism-of-action studies, and target validation, researchers can effectively advance promising lead compounds through the drug discovery pipeline. Future investigations could also explore the potential of this scaffold against other kinase targets or in different therapeutic areas, such as inflammation and neurodegenerative diseases, where oxazine derivatives have also shown promise. [1][8][9]
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Novel pyrido[2,3-b]o[3][4]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing. [Link]
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Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]
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Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. [Link]
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Novel pyrido[2,3- b]o[3][4]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. [Link]
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Biological Potentials of Oxazines as Promising Agents for Drug Discovery. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. [Link]
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- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Cornerstone: 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine as a Versatile Research Tool in Drug Discovery
Introduction: Unveiling the Potential of the Pyrido[2,3-b]oxazine Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the availability of versatile and strategically functionalized heterocyclic scaffolds. Among these, the pyrido[2,3-b]oxazine core has emerged as a privileged structure, forming the backbone of numerous compounds investigated for a range of biological activities, from anticancer to antimicrobial agents.[1] 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine (CAS: 1260667-70-6) represents a key intermediate, a foundational building block that provides researchers with a strategic entry point into a rich chemical space for the development of next-generation therapeutics.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the strategic importance of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, provides robust protocols for its synthesis, and outlines its application as a pivotal research tool in the generation of compound libraries for screening and lead optimization.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a research tool is paramount for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 1260667-70-6 | |
| Molecular Formula | C₇H₇ClN₂O | |
| Molecular Weight | 170.60 g/mol | |
| Appearance | White to off-white powder (typical) | (for regioisomer) |
| Purity | >97% (typical) | |
| Storage | 0-8°C, desiccated | (for regioisomer) |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a chemical fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Strategic Importance in Medicinal Chemistry
The utility of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine lies in the strategic placement of the chlorine atom on the pyridine ring. This halogen serves as a versatile synthetic handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern drug discovery, enabling the efficient and modular assembly of complex molecular architectures.
The pyrido[2,3-b]oxazine scaffold itself is a bioisostere of other important heterocyclic systems and provides a rigid framework that can orient substituents in a defined three-dimensional space, facilitating interactions with biological targets. Derivatives of this scaffold have shown significant potential as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors for the treatment of non-small cell lung cancer.[1]
Below is a diagram illustrating the central role of this intermediate in a typical drug discovery workflow.
Caption: Workflow for Drug Discovery using the Pyrido[2,3-b]oxazine Scaffold.
Synthesis Protocol: A Plausible Route
Part 1: Synthesis of 7-Chloro-1H-pyrido[2,3-b][3][4]oxazin-2(3H)-one
This initial step involves the cyclization of a substituted pyridine to form the oxazinone ring.
Materials:
-
2,4-Dichloro-3-hydroxypyridine
-
2-Aminoethanol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2,4-dichloro-3-hydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Add 2-aminoethanol (1.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 7-Chloro-1H-pyrido[2,3-b][3][4]oxazin-2(3H)-one.
Causality: The potassium carbonate acts as a base to deprotonate the hydroxyl group of the pyridine and the amino group of 2-aminoethanol, facilitating a tandem nucleophilic aromatic substitution and subsequent intramolecular cyclization to form the stable oxazinone ring.
Part 2: Reduction to 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine
The lactam (amide) within the oxazinone ring is then reduced to the corresponding amine.
Materials:
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Suspend 7-Chloro-1H-pyrido[2,3-b][3][4]oxazin-2(3H)-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (3.0-4.0 eq) dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 0°C and cautiously quench by the slow addition of methanol, followed by 2 M hydrochloric acid.
-
Stir the mixture for 1 hour, then basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the title compound, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Causality: Borane is a powerful reducing agent that selectively reduces amides to amines. The acidic workup is necessary to hydrolyze the borane-amine complexes formed during the reaction.
Application Notes: A Gateway to Molecular Diversity
The primary application of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is as a substrate in cross-coupling reactions. The following protocols are representative examples based on the successful derivatization of the analogous 7-bromo compound.[1]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol allows for the formation of a carbon-carbon bond, typically to introduce aryl or heteroaryl moieties.
Objective: To couple an arylboronic acid with the 7-position of the pyrido[2,3-b]oxazine core.
Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 0.05 eq)
-
Base (e.g., potassium carbonate, 2.0-3.0 eq)
-
Solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v)
Procedure:
-
In a reaction vessel suitable for inert atmosphere chemistry, combine 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst, followed by the degassed solvent mixture.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired 7-aryl derivative.
Trustworthiness: This protocol is a standard and highly reliable method for C-C bond formation. The progress of the reaction can be easily monitored, and the product is typically stable and readily purified. The use of pre-catalysts like Pd(dppf)Cl₂ ensures reproducibility.
Protocol 2: Buchwald-Hartwig Amination
This reaction is instrumental for forging carbon-nitrogen bonds, introducing a wide array of amine functionalities.
Objective: To couple a primary or secondary amine with the 7-position of the pyrido[2,3-b]oxazine core.
Materials:
-
7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine (1.0 eq)
-
Amine (1.2-1.5 eq)
-
Palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02-0.05 eq)
-
Ligand (e.g., RuPhos, if not using a pre-catalyst)
-
Base (e.g., sodium tert-butoxide (NaOtBu), 1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the base.
-
In a separate vial, dissolve 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, the amine, and the palladium pre-catalyst in the anhydrous solvent.
-
Transfer the solution to the reaction vessel containing the base under an inert atmosphere.
-
Seal the vessel and heat to 90-110°C for 6-24 hours, with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Expertise & Experience: The choice of catalyst, ligand, and base is crucial for the success of Buchwald-Hartwig amination and depends on the steric and electronic properties of the coupling partners. Third-generation pre-catalysts like RuPhos Pd G3 are often highly effective for challenging couplings due to their high activity and stability. The use of a strong, non-nucleophilic base like NaOtBu is standard for these transformations.
Conclusion
7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a quintessential research tool for the modern medicinal chemist. Its true value is not in its own biological activity, but in its potential as a versatile and strategically designed scaffold. The protocols outlined in this guide provide a solid foundation for the synthesis and subsequent derivatization of this key intermediate, empowering researchers to rapidly generate novel and diverse compound libraries. The strategic application of this building block, particularly in palladium-catalyzed cross-coupling reactions, paves the way for the discovery and optimization of new chemical entities with significant therapeutic potential.
References
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Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. [Link]
-
A One-Pot Synthesis of Pyrido[2,3-b][3][4]oxazin-2-ones. ResearchGate. [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 7-Chloro-2,2-dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one [smolecule.com]
- 4. 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine | CAS#:1112193-37-9 | Chemsrc [chemsrc.com]
Application Notes and Protocols: The Emerging Role of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine in Medicinal Chemistry
Introduction: Unveiling the Potential of the Pyrido[2,3-b]oxazine Scaffold
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures in drug design is perpetual. The pyrido[2,3-b]oxazine core, a fused bicyclic heterocycle, has emerged as a promising framework for the development of targeted therapeutic agents. Its unique three-dimensional structure and electronic properties make it an attractive starting point for creating libraries of compounds with diverse biological activities. Oxazine derivatives, in general, have garnered significant interest due to their documented pharmacological properties, which include antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The introduction of a chlorine atom at the 7-position of the 2,3-dihydro-1H-pyrido[2,3-b]oxazine ring system offers a valuable handle for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). This application note will delve into the utility of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine and its analogues, with a particular focus on their application in the development of targeted cancer therapies.
Core Application: A Scaffold for Potent Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors
A significant application of the pyrido[2,3-b]oxazine scaffold is in the design of inhibitors for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK). Dysregulation of EGFR signaling is a well-established driver in various cancers, most notably non-small cell lung cancer (NSCLC).[4][5] While several generations of EGFR-TK inhibitors have been developed, the emergence of drug resistance, often through mutations in the EGFR kinase domain (e.g., L858R/T790M), remains a major clinical challenge.[5] This necessitates the discovery of new classes of inhibitors with improved potency and selectivity against both wild-type and mutant forms of EGFR.
Recent studies have identified novel pyrido[2,3-b][4][6]oxazine-based inhibitors that exhibit potent EGFR kinase inhibitory activity.[4][5] These compounds have demonstrated significant anti-proliferative effects against EGFR-mutated NSCLC cell lines.[4] The 7-chloro substituent on the pyrido[2,3-b]oxazine core can serve as a key building block in the synthesis of these potent inhibitors, often being transformed into more complex functionalities through cross-coupling reactions to enhance target engagement.[4]
Mechanism of Action: Targeting the EGFR Kinase Domain
The pyrido[2,3-b]oxazine scaffold serves as a foundational structure for building molecules that can effectively bind to the ATP-binding site of the EGFR kinase domain. Molecular docking studies suggest that derivatives of this scaffold can establish critical interactions within the active site.[5] Key binding interactions may include the engagement of a di-fluorophenyl group with the glycine-rich loop and interactions of pyridine substituents within the front pocket of the kinase domain, while maintaining essential hinge region interactions.[5] The strategic modification of the 7-position of the pyrido[2,3-b]oxazine ring is crucial for optimizing these interactions and achieving high inhibitory potency.
Experimental Protocols
Protocol 1: Multi-step Synthesis of Pyrido[2,3-b][4][6]oxazine-Based EGFR-TK Inhibitors
This protocol outlines a representative synthetic route for the elaboration of a 7-substituted pyrido[2,3-b][4][6]oxazine scaffold, analogous to methodologies reported in the literature for the synthesis of potent EGFR inhibitors.[4] The starting material for this illustrative protocol is a bromo-analogue, which can be synthetically derived from precursors related to 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Objective: To synthesize 7-(4-pyrimidyl)-2,3-dihydro-1-phenylsulphonyl-1H-pyrido[2,3-b][4][6]oxazine hybrids as potential EGFR-TK inhibitors.
Workflow Diagram:
Sources
- 1. Medicinal chemistry of oxazines as promising agents in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Preclinical Development Framework for Novel 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine Analogs
Disclaimer: This document provides a generalized framework for the preclinical development of a novel chemical entity, exemplified by the 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine scaffold. The protocols outlined herein are intended for informational purposes for a scientific audience and must be adapted and validated for any specific new chemical entity (NCE). All in vivo procedures must be conducted in compliance with institutional and national guidelines for the ethical treatment of laboratory animals.
Introduction: The Pyrido[2,3-b]oxazine Scaffold and the Path Forward
The pyrido[2,3-b]oxazine core represents a promising heterocyclic scaffold in medicinal chemistry. Recent studies have highlighted the potential of derivatives of the isomeric pyrido[2,3-b][1][2]oxazine as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), demonstrating significant anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines.[3][4] Specifically, certain analogs have shown efficacy against resistance-conferring mutations such as T790M, with IC50 values comparable to approved therapeutics like osimertinib.[3][4]
Given this precedent, a novel compound such as 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine warrants a systematic and rigorous preclinical evaluation to determine its therapeutic potential, safety profile, and ultimately, its viable dosage and administration regimen for first-in-human (FIH) trials.[2][5] This guide delineates a comprehensive, multi-stage protocol for researchers, scientists, and drug development professionals to navigate the critical path from a newly synthesized compound to an investigational new drug (IND) candidate.
The journey from a promising molecule to a potential therapeutic is a structured process of inquiry, beginning with fundamental characterization and progressing through increasingly complex biological systems.[6] This process is designed to build a deep understanding of the compound's physicochemical properties, its interaction with biological targets, and its behavior within a living organism.
Phase 1: Foundational Physicochemical & In Vitro Characterization
Before any in vivo administration, a thorough understanding of the compound's intrinsic properties is paramount.[7][8] This initial phase dictates formulation strategies and provides the first insights into the compound's drug-like qualities.
Pre-formulation Studies
The primary goal of pre-formulation is to assess the physicochemical characteristics that will influence drug performance.[8]
Table 1: Key Pre-formulation Parameters
| Parameter | Method(s) | Rationale & Implication |
| Solubility | Kinetic & Thermodynamic Solubility Assays (in aqueous buffers, biorelevant media) | Determines feasibility of solution-based formulations; informs potential for bioavailability challenges.[1][9] |
| pKa | Potentiometric titration, UV-spectrophotometry | Predicts solubility and absorption at different physiological pH values.[8] |
| LogP/LogD | Shake-flask method, HPLC | Indicates lipophilicity, which influences membrane permeability and potential for off-target effects.[8] |
| Solid-State Characterization | DSC, TGA, XRPD | Identifies melting point, thermal stability, and crystalline form, which are critical for manufacturing and stability.[8] |
| Chemical Stability | Forced degradation studies (acid, base, oxidation, light, heat) | Establishes degradation pathways and informs storage and handling requirements.[8] |
In Vitro Biological Assessment
In vitro assays are rapid, cost-effective methods to establish biological activity, mechanism of action, and potential liabilities.[10][11]
Protocol 1: Target Engagement & Potency Determination
-
Objective: To quantify the interaction of the compound with its putative biological target (e.g., a specific kinase, receptor, or enzyme).
-
Methodology (Example: Kinase Inhibition Assay):
-
Utilize a biochemical assay format such as Quenched Fluorescence Resonance Energy Transfer (FRET) or a cell-based assay monitoring target phosphorylation.[12]
-
Prepare a 10-point, 3-fold serial dilution of the compound, starting from a high concentration (e.g., 100 µM).
-
Incubate the compound with the isolated kinase, its substrate, and ATP.
-
Measure the reaction product as a function of compound concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.
-
Protocol 2: Cellular Proliferation & Cytotoxicity Assay
-
Objective: To assess the compound's effect on cell viability in both target-expressing (cancer) and non-target (normal) cell lines.[3][4]
-
Methodology (Example: MTT Assay):
-
Seed cells (e.g., A549 for wild-type EGFR, H1975 for mutant EGFR, and BEAS-2B for normal bronchial epithelium) in 96-well plates and allow them to adhere overnight.[3][4]
-
Treat cells with a serial dilution of the compound for 72 hours.
-
Add MTT reagent and incubate to allow for formazan crystal formation by metabolically active cells.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the GI50 (concentration for 50% growth inhibition) to determine potency and selectivity.
-
The initial in vitro screening provides the foundational data to justify moving forward into more complex and resource-intensive animal studies.
Figure 1: Workflow for initial in vitro characterization.
Phase 2: In Vivo Pharmacokinetics & Dose-Ranging Studies
The primary objective of this phase is to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism and to identify a safe dose range for further studies.[13][14]
Formulation for In Vivo Administration
Based on pre-formulation data, an appropriate vehicle must be developed to ensure adequate exposure for preclinical studies.[1][15]
Table 2: Common Preclinical Formulation Strategies
| Formulation Type | Composition Example | When to Use |
| Aqueous Solution | Saline, PBS with pH adjustment | For highly soluble compounds. |
| Co-solvent Solution | 20% Solutol HS 15 in water | For moderately soluble compounds. |
| Suspension | 0.5% Methylcellulose, 0.2% Tween 80 in water | For poorly soluble, stable compounds.[9] |
| Lipid-based | Sesame oil, PEG 400 | For highly lipophilic compounds. |
Pharmacokinetic (PK) Studies in Rodents
PK studies are essential to understand the exposure profile of the compound.[16][17]
Protocol 3: Single-Dose Rodent PK Study
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single administration.
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).[16]
-
Administration Routes:
-
Intravenous (IV) Bolus: 1-2 mg/kg via tail vein (to determine absolute bioavailability).
-
Oral (PO) Gavage: 10-20 mg/kg (to assess oral absorption).[17]
-
-
Sampling:
-
Collect blood samples (e.g., 100 µL) via tail or saphenous vein at pre-dose and multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[18]
-
Process blood to plasma and store at -80°C.
-
-
Bioanalysis:
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
-
Maximum Tolerated Dose (MTD) Studies
MTD studies are conducted to determine the highest dose of a drug that does not cause unacceptable toxicity over a defined period.[23][24] This is a critical step for designing subsequent efficacy and toxicology studies.[25][26]
Protocol 4: Ascending Dose MTD Study
-
Objective: To identify the MTD, defined as the highest dose that does not produce overt toxicity or more than a 10% loss in body weight.[23][25]
-
Animal Model: Mice or rats (n=3-5 per sex per group).
-
Study Design:
-
Administer the compound daily for 5-7 days via the intended clinical route (e.g., oral gavage).
-
Start with a low dose (e.g., 30 mg/kg) and escalate in subsequent cohorts (e.g., 100, 300, 1000 mg/kg).[23]
-
Dose escalation is guided by the "3+3" design or a modified Fibonacci sequence.
-
-
Endpoints:
-
Clinical Observations: Monitor daily for signs of toxicity (e.g., changes in posture, activity, grooming).
-
Body Weight: Measure daily. A sustained weight loss of >10% is often a key endpoint.[25]
-
Terminal Procedures: At the end of the study, perform gross necropsy to observe any organ abnormalities.
-
The results from PK and MTD studies are interlinked; the exposure achieved at the MTD is a critical parameter for safety margin calculations.
Figure 2: Workflow for in vivo PK and MTD studies.
Phase 3: Efficacy and Preliminary Toxicology
With a defined MTD and an understanding of the compound's pharmacokinetic profile, the next logical step is to assess its efficacy in a disease-relevant animal model and conduct more formal toxicology assessments.
In Vivo Efficacy (Pharmacodynamics)
The choice of model is critical and should reflect the intended clinical indication. For a compound with putative EGFR inhibitory activity, a tumor xenograft model is appropriate.
Protocol 5: Tumor Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of the compound in vivo.
-
Animal Model: Immunocompromised mice (e.g., NU/NU) bearing subcutaneous tumors from a relevant human cancer cell line (e.g., H1975).
-
Study Design:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).
-
Groups:
-
Vehicle Control
-
Compound at Dose 1 (e.g., 0.5x MTD)
-
Compound at Dose 2 (e.g., 0.8x MTD)
-
Positive Control (e.g., Osimertinib)
-
-
Administer treatment daily (or as determined by PK data) for 21-28 days.
-
-
Endpoints:
-
Tumor Volume: Measure with calipers 2-3 times per week. Calculate as (Length x Width²)/2.
-
Body Weight: Monitor as a measure of tolerability.
-
Survival: Can be a secondary endpoint.
-
Pharmacodynamic (PD) Markers: At the end of the study, collect tumor tissue to analyze target engagement (e.g., reduction in phosphorylated EGFR) via Western Blot or IHC.
-
IND-Enabling Toxicology
These studies are performed under Good Laboratory Practice (GLP) conditions and are required by regulatory agencies to assess the safety profile of a drug before it can be administered to humans.[5]
Table 3: Core IND-Enabling Toxicology Studies
| Study Type | Species | Duration | Key Objectives |
| General Toxicology | Rodent (Rat) & Non-rodent (Dog/Monkey) | 28-90 days | Identify target organs of toxicity, determine the No-Observed-Adverse-Effect-Level (NOAEL), and characterize the dose-response relationship. |
| Safety Pharmacology | Various | Acute | Assess effects on vital functions: cardiovascular (hERG assay, telemetry), respiratory, and central nervous system (Irwin test). |
| Genetic Toxicology | In vitro & In vivo | N/A | Evaluate mutagenic (Ames test) and clastogenic (micronucleus test) potential. |
The NOAEL from these studies is the cornerstone for calculating the Maximum Recommended Starting Dose (MRSD) for Phase 1 clinical trials.[27][28][29] The FDA provides specific guidance on converting animal doses to a Human Equivalent Dose (HED) based on body surface area scaling.[27]
Formula for HED Calculation: HED (mg/kg) = Animal NOAEL (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33[27]
Conclusion: Synthesizing the Data for Clinical Translation
The comprehensive dataset generated through these phased protocols provides the scientific foundation required to propose a safe and potentially effective starting dose and administration schedule for a first-in-human clinical trial. The journey from the laboratory bench to the clinic is one of iterative data gathering and risk assessment. By systematically characterizing the physicochemical properties, in vitro activity, in vivo pharmacokinetics, safety, and efficacy of a novel compound like 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine, researchers can build a robust data package to support an Investigational New Drug (IND) application and, ultimately, advance new therapies to patients in need.
References
-
SGS. Preclinical Formulation Development. [Link]
-
Syngene. Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]
-
Deshmukh, S. et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Prime Scholars. Drug Development Based on New Chemical Entities. [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
PPD. Preclinical Studies in Drug Development. [Link]
-
National Toxicology Program. Maximum Tolerated Dose (MTD): Concepts and Background. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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Gokaraju, G. R. et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. [Link]
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BioIVT. In Vivo Pharmacokinetic (PK) Studies. [Link]
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Visikol. (2023). The Importance of In Vitro Assays. [Link]
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El-Sayed, W. M. (1998). New Synthesis of Pyrido[2,3-d] and [3,2-d]Oxazines. Journal of Chemical Research. [Link]
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Kumar, V. et al. (2011). Recent advances and novel strategies in pre-clinical formulation development: an overview. Expert Opinion on Drug Delivery. [Link]
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NC3Rs. Refining MTD studies. [Link]
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ResolveMass Laboratories Inc. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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Certara. Strategies for selecting the first dose for human clinical trials. [Link]
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Deshmukh, S. et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. [Link]
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BioDuro. In Vivo PK and TK. [Link]
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Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Sharma, A. et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics. [Link]
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Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. [Link]
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U.S. Food and Drug Administration. MABEL-Based Approach for First-in-Human Starting Dose Selection. [Link]
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Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]
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Symeres. Pre-Clinical Drug Development Services. [Link]
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Charles River Laboratories. Maximum tolerable dose (MTD) studies. [Link]
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Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
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Shah, K. et al. (2024). Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. ACS Pharmacology & Translational Science. [Link]
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Chi, P. et al. (2018). Design and Conduct Considerations for First‐in‐Human Trials. Clinical and Translational Science. [Link]
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Drug Development & Delivery. (2019). FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. [Link]
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Al-Tel, T. H. et al. (2021). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Venn Life Sciences. (2020). Safe starting dose in a First-in-Human trial: When & How to Prepare? [Link]
-
Vanlaer, S. et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. [Link]
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Charles River Laboratories. In Vitro Assay Development Services. [Link]
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Creative Biolabs. Rodent In Vivo PK Service. [Link]
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Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
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- 4. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human [drug-dev.com]
- 9. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. vennlifesciences.com [vennlifesciences.com]
Mastering the Purification of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine: An Application Guide
Introduction: 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a key component in a variety of biologically active molecules. The efficacy and safety of any potential drug candidate are critically dependent on its purity. This application note provides a comprehensive guide to the purification of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine, offering detailed protocols and the scientific rationale behind the selection of each technique. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and efficient purification strategies for this class of compounds.
Understanding the Molecule: Key Physicochemical Properties
Before embarking on any purification strategy, a thorough understanding of the target molecule's physicochemical properties is paramount. 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine is a moderately polar compound, typically appearing as a white to off-white powder. Its heterocyclic nature, containing both nitrogen and oxygen atoms, imparts a degree of basicity and the potential for hydrogen bonding. The presence of the chlorine atom adds to its molecular weight and can influence its solubility in various organic solvents.
A critical aspect to consider is the potential for the nitrogen atoms in the pyridoxazine ring system to interact with acidic stationary phases, such as silica gel, which can lead to peak tailing during chromatographic purification. This understanding informs the selection of appropriate chromatographic conditions, as will be detailed in the subsequent sections.
Impurity Profile: A Predictive Approach
The optimal purification strategy is dictated by the nature of the impurities present in the crude product. While the specific impurity profile will vary depending on the synthetic route employed, a general understanding of likely byproducts can be established. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, residual starting materials may persist in the crude mixture.
-
Isomeric Byproducts: Incomplete regioselectivity during the cyclization step can lead to the formation of structural isomers.
-
Over-alkylation or N-oxidation Products: The reactive nitrogen centers can sometimes undergo secondary reactions.
-
Hydrolysis Products: The oxazine ring may be susceptible to hydrolysis under certain conditions.
A preliminary analysis of the crude material by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) is strongly recommended to gain insight into the number and polarity of the impurities present.
Purification Workflow: A Multi-pronged Strategy
A multi-step purification workflow is often the most effective approach to achieving high purity of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine. The following diagram illustrates a typical purification cascade.
Caption: A typical purification workflow for 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine.
Part 1: Primary Purification - Flash Column Chromatography
Flash column chromatography is a cornerstone technique for the initial purification of multi-gram quantities of the crude product. The slightly acidic nature of silica gel can pose a challenge for basic nitrogen-containing heterocycles, often resulting in significant peak tailing. To counteract this, the mobile phase is typically modified with a basic additive.
Rationale for Method Selection: Silica gel is a cost-effective and versatile stationary phase suitable for separating compounds with differing polarities. The addition of a basic modifier, such as triethylamine or ammonia, to the eluent neutralizes the acidic silanol groups on the silica surface, thereby minimizing undesirable interactions with the basic nitrogen atoms of the pyridoxazine ring and improving peak shape.
Protocol 1: Flash Column Chromatography
Materials:
-
Silica gel (230-400 mesh)
-
Crude 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Dichloromethane
-
Methanol
-
Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH)
-
Glass column and appropriate accessories
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems to find an eluent that provides good separation of the product from impurities, with an Rf value for the product of approximately 0.2-0.4.
-
A good starting point for solvent systems includes gradients of ethyl acetate in hexane or methanol in dichloromethane.
-
To mitigate streaking, add 0.1-1% triethylamine or a few drops of concentrated ammonium hydroxide to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient is required.
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Data Presentation:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane + 0.5% Triethylamine |
| Typical Loading | 1-5 g of crude product per 100 g of silica gel |
| Expected Purity | 90-95% |
Part 2: Secondary Purification - Recrystallization
Recrystallization is a powerful technique for the final purification of the product obtained from column chromatography. It is highly effective at removing closely related impurities and results in a crystalline solid, which is often desirable for downstream applications. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.
Rationale for Method Selection: The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. For pyridobenzoxazine derivatives, a mixed solvent system, such as ethyl acetate and hexane, has been shown to be effective[1].
Protocol 2: Recrystallization
Materials:
-
Partially purified 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine
-
A selection of solvents for screening (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Hexane)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening:
-
Place a small amount of the compound (e.g., 50 mg) in a test tube.
-
Add a small volume of a single solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the mixture to the solvent's boiling point. If it dissolves, it is a potential recrystallization solvent.
-
If the compound is soluble at room temperature, the solvent is not suitable on its own but may be used as the "good" solvent in a mixed-solvent system.
-
To test a mixed-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.
-
-
Recrystallization Process:
-
Place the partially purified compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a mixed pair) in small portions while heating and stirring until the solid is completely dissolved.
-
If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists. Then, add a few drops of the "good" solvent to clarify the solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, it is advisable to insulate the flask.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Data Presentation:
| Solvent System | Suitability |
| Ethanol/Water | Potentially suitable for moderately polar compounds. |
| Ethyl Acetate/Hexane | A commonly used and effective system for compounds of intermediate polarity.[1] |
| Toluene | Can be effective for less polar compounds. |
Part 3: High-Resolution Purification - Preparative HPLC
For applications requiring the highest level of purity, such as the isolation of reference standards or for late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers superior resolution compared to flash chromatography and can separate even very closely related impurities.
Rationale for Method Selection: Preparative HPLC utilizes a high-efficiency stationary phase and a precisely controlled mobile phase flow to achieve excellent separation. Both normal-phase and reversed-phase chromatography can be employed. For nitrogen-containing heterocycles, reversed-phase HPLC is often preferred as it can offer better peak shapes and is less prone to issues of irreversible adsorption that can occur on silica gel.
Caption: Workflow for preparative HPLC purification.
Protocol 3: Reversed-Phase Preparative HPLC
Materials:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
Preparative C18 HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
Sample of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine (post-chromatography or recrystallization)
Procedure:
-
Analytical Method Development:
-
Develop an analytical HPLC method on a smaller C18 column to determine the optimal mobile phase composition for separating the target compound from its impurities.
-
A typical mobile phase consists of a gradient of acetonitrile in water, often with an acidic modifier (e.g., 0.1% formic acid or TFA) to improve peak shape by ensuring the basic nitrogen atoms are protonated.
-
-
Scale-Up to Preparative Scale:
-
Based on the analytical method, scale up the conditions for the preparative column. This involves adjusting the flow rate and gradient profile according to the dimensions of the preparative column.
-
Dissolve the sample in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
-
Purification Run and Fraction Collection:
-
Inject the sample onto the preparative HPLC column.
-
Monitor the separation using the detector and collect fractions corresponding to the peak of the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the mobile phase solvents, typically using a rotary evaporator followed by lyophilization if water is present.
-
It is important to note that if an acidic modifier like TFA is used, it may form a salt with the product, which may require an additional work-up step (e.g., neutralization and extraction) to obtain the free base.
-
Data Presentation:
| Parameter | Recommended Conditions |
| Stationary Phase | C18 silica, 5-10 µm particle size |
| Mobile Phase | Gradient of Acetonitrile in Water with 0.1% Formic Acid |
| Detection | UV at a suitable wavelength (e.g., 254 nm or λmax of the compound) |
| Expected Purity | >99.5% |
Purity Assessment
The purity of the final product should be rigorously assessed using a combination of analytical techniques. A comparative guide to common methods is provided below.
| Method | Principle | Typical Purity Range (%) | Advantages | Limitations |
| HPLC (UV) | Chromatographic separation based on polarity. | 98.0 - 99.9% | High resolution, widely available, suitable for non-volatile compounds. | Requires impurities to have a UV chromophore.[2] |
| LC-MS | Chromatographic separation with mass detection. | >95% | Provides structural information about impurities. | Response factors can vary significantly. |
| qNMR | Quantitative analysis based on NMR signal integration relative to a certified internal standard. | 98.0 - 100% | Highly accurate and precise, does not require a reference standard of the analyte. | Requires a pure, stable internal standard.[2] |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Provides confirmation of elemental composition. | Does not detect impurities with the same elemental composition.[2] |
A typical analytical HPLC method for purity assessment would involve a C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid, with UV detection at 254 nm or the compound's absorbance maximum.[2]
Conclusion
The successful purification of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine is a critical step in its development for research and pharmaceutical applications. A strategic combination of flash column chromatography and recrystallization is generally sufficient to achieve high purity (>98%). For applications demanding the highest purity levels, preparative HPLC is the recommended final step. The protocols and rationale presented in this application note provide a robust framework for developing an effective and reproducible purification strategy. It is essential to remember that the optimal conditions for each purification step may require some empirical optimization based on the specific impurity profile of the crude material.
References
- Optically active pyridobenzoxazine derivatives and anti-microbial use. (1991). U.S. Patent 5,053,407.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Welcome to the technical support center for the synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.
Introduction
7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a heterocyclic scaffold of significant interest in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutics.[1] The synthesis of this and related pyridobenzoxazine structures can be challenging, with yield and purity being common hurdles. This guide provides a systematic approach to troubleshooting and optimizing the synthesis, grounded in established chemical principles and field-proven insights.
Proposed Synthetic Pathway
A common and effective route to synthesize the pyrido[2,3-b]oxazine core involves the cyclization of a substituted 2-aminopyridine with a suitable dielectrophile. For the target molecule, a plausible pathway starts from 2-amino-3-hydroxypyridine.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine for maximizing yield?
The cyclization step is often the most critical for determining the overall yield. Efficient formation of the oxazine ring depends heavily on the reaction conditions, including the choice of base, solvent, and temperature. Inadequate control over these parameters can lead to the formation of side products and incomplete conversion.
Q2: Are there alternative synthetic routes to consider?
Yes, another potential route involves a Smiles rearrangement.[2][3][4][5] This would typically involve the synthesis of an N-(2-hydroxyethyl)-2,6-dichloropyridine intermediate, followed by an intramolecular nucleophilic aromatic substitution. While this can be a powerful method, it may require careful optimization to favor the desired rearrangement over other reaction pathways.
Q3: What are the primary safety precautions to consider during this synthesis?
Chlorinating agents such as N-chlorosuccinimide (NCS) and sulfuryl chloride (SO2Cl2) are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). 1,2-dibromoethane is a suspected carcinogen and should also be handled with extreme care. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Q4: How can I confirm the identity and purity of the final product?
Standard analytical techniques are essential for characterization.
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and provides actionable solutions.
Issue 1: Low Yield in the Chlorination Step
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 2-amino-3-hydroxypyridine.
-
Isolation of multiple chlorinated products (dior tri-chlorinated species).
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Chlorinating Agent | The stoichiometry of the chlorinating agent is crucial. An insufficient amount will lead to incomplete conversion. | Increase the molar equivalents of the chlorinating agent (e.g., NCS) incrementally (e.g., 1.1, 1.2 equivalents). Monitor the reaction progress closely by TLC or LC-MS. |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures, or side reactions may be favored at higher temperatures. | For NCS, a common starting point is room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be beneficial. For more reactive agents like SO2Cl2, the reaction is often performed at 0 °C to control reactivity. |
| Incorrect Solvent | The polarity and reactivity of the solvent can influence the reaction outcome. | Acetonitrile, dichloromethane (DCM), or chloroform are common solvents for chlorination with NCS. For SO2Cl2, a non-polar aprotic solvent like DCM is often preferred. |
| Formation of Multiple Isomers | The pyridine ring can be chlorinated at multiple positions, leading to a mixture of products and reducing the yield of the desired isomer. | The regioselectivity of the chlorination is directed by the existing substituents. Using a milder chlorinating agent and optimizing the reaction temperature can improve selectivity. Purification by column chromatography will be necessary to isolate the desired isomer. |
Troubleshooting Workflow for Low Chlorination Yield
Caption: Decision tree for troubleshooting low yield in the chlorination step.
Issue 2: Low Yield in the Cyclization Step
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted 2-amino-6-chloro-3-hydroxypyridine.
-
Formation of polymeric or tar-like side products.
-
Isolation of an open-chain intermediate.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Ineffective Base | The base is crucial for deprotonating the hydroxyl and amino groups, facilitating the nucleophilic attack. A weak base may not be sufficient. | Stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often effective. Sodium hydride (NaH) can also be used for complete deprotonation, but requires anhydrous conditions. |
| Incorrect Solvent | The solvent must be able to dissolve the reactants and be compatible with the base. | Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices as they can solvate the ions and facilitate the reaction. Ethanol or other protic solvents can also be used, but may lead to side reactions. |
| Suboptimal Temperature | The reaction may require heating to overcome the activation energy for cyclization. | Refluxing in a suitable solvent is a common practice. Start with a moderate temperature (e.g., 80 °C) and increase if the reaction is slow. However, excessively high temperatures can lead to decomposition. |
| Side Reactions | Intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymers. | Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization. Slow addition of the cyclizing agent (e.g., 1,2-dibromoethane) can also help. |
Experimental Protocol: Cyclization of 2-Amino-6-chloro-3-hydroxypyridine
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-chloro-3-hydroxypyridine (1.0 eq) and a suitable solvent (e.g., DMF, to a concentration of 0.1 M).
-
Base Addition: Add a powdered anhydrous base (e.g., K₂CO₃, 2.5 eq).
-
Addition of Cyclizing Agent: Add 1,2-dibromoethane (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it into cold water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Šlachtová, V., Chasák, J., & Brulíková, L. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19314–19323.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- PubMed. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce-Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides.
- PubMed. (n.d.).
-
ResearchGate. (n.d.). A One-Pot Synthesis of Pyrido[2,3- b ][6][7]oxazin-2-ones.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Synthesis and antibacterial activity of novel pyridobenzoxazine analogues.
- RSC Publishing. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Smiles rearrangement as a tool for the preparation of dihydrodipyridopyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A radical Smiles rearrangement difunctionalization of activated alkenes via desulfonylation and insertion of sulfur dioxide relay strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce-Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Welcome to the dedicated technical support center for 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this heterocyclic compound. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and the reliability of your results. The following information is curated from established principles of chemical stability and forced degradation studies of related molecular scaffolds.
I. Overview of Stability Profile
7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, while a promising scaffold in medicinal chemistry, possesses structural motifs that warrant careful consideration regarding its chemical stability. The core structure, a pyrido[2,3-b]oxazine ring system, is susceptible to certain degradation pathways, primarily hydrolysis of the oxazine ring. The presence of a chloro-substituent on the pyridine ring may also influence its susceptibility to photolytic degradation. Understanding these potential liabilities is the first step in designing robust experimental protocols.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Q1: What are the primary stability concerns for 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine?
A1: The primary stability concerns are rooted in its chemical structure:
-
Hydrolytic Instability: The oxazine ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring-opening.[1][2] Studies on related benzoxazine and pyridooxazine derivatives have shown that the oxazine ring can undergo varying degrees of hydrolysis when exposed to water, with the rate and extent of decomposition being influenced by the electronic effects of substituents.[1]
-
Oxidative Degradation: The heteroaromatic system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other degradation products. Forced degradation studies on various pharmaceuticals routinely employ oxidizing agents like hydrogen peroxide to assess this liability.[3][4][5]
-
Photostability: Chloro-substituted aromatic rings can be prone to photolytic degradation upon exposure to UV or even ambient light.[6][7] It is crucial to handle and store the compound with appropriate light protection. The ICH Q1B guidelines provide a framework for photostability testing.[8]
Q2: What are the ideal storage conditions for this compound?
A2: To mitigate potential degradation, the following storage conditions are recommended:
-
Temperature: Store at 2-8°C for long-term storage. Some suppliers recommend storage at 0-8°C.[9]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Q3: I am observing a new, more polar spot on my TLC/a new peak in my LC-MS after leaving my compound in a protic solvent. What could be happening?
A3: This is a classic sign of hydrolysis. The oxazine ring has likely undergone cleavage, leading to the formation of a more polar, ring-opened species. This is especially likely in the presence of acidic or basic residues.
III. Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to identifying and resolving common stability-related issues encountered during experimentation.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: You observe a decrease in the compound's potency or inconsistent results between experiments run on different days.
-
Potential Cause: Degradation of the compound in your assay buffer or vehicle.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological assay results.
-
Detailed Protocol: Stability Assessment in Assay Buffer
-
Prepare a stock solution of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine in an aprotic solvent like DMSO.
-
Dilute the stock solution to the final assay concentration in your aqueous assay buffer.
-
Incubate the solution under the same conditions as your assay (e.g., 37°C for 24 hours).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and quench any potential reaction (e.g., by adding an equal volume of cold acetonitrile).
-
Analyze the samples by LC-MS to monitor for the appearance of degradation products and the disappearance of the parent compound.
-
If degradation is observed, consider reformulating your vehicle or reducing the incubation time.
-
Issue 2: Appearance of Impurities During Work-up or Purification
-
Symptom: You observe the formation of new impurities during aqueous work-up, or during purification via chromatography using protic solvents.
-
Potential Cause: Acid- or base-catalyzed hydrolysis of the oxazine ring.
-
Preventative Measures:
-
Use neutral water for extractions.
-
Avoid strong acids or bases during work-up. If necessary, use a mild bicarbonate solution for neutralization and perform the step quickly at low temperatures.
-
For chromatography, consider using a non-protic solvent system if possible. If protic solvents like methanol or ethanol are necessary, minimize the time the compound is on the column.
-
IV. Forced Degradation Studies: A Proactive Approach
To systematically investigate the stability of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, a forced degradation study is highly recommended.[10][11][12] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and products.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl in a co-solvent (e.g., MeCN/H₂O) at 60°C | 24-72 hours |
| Base Hydrolysis | 0.1 M NaOH in a co-solvent (e.g., MeCN/H₂O) at 60°C | 24-72 hours |
| Oxidation | 3% H₂O₂ in a co-solvent at room temperature | 24-72 hours |
| Thermal Stress | Solid compound at 80°C | 48-96 hours |
| Photostability | Solution exposed to UV light (ICH Q1B conditions) | 24-48 hours |
Experimental Protocol: General Procedure for Forced Degradation
-
Sample Preparation: Prepare a solution of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Stress Application: To separate aliquots of the solution, add the stressor (e.g., HCl, NaOH, H₂O₂). For thermal and photostability, expose the sample to the specified conditions. Include a control sample stored under normal conditions.
-
Time-Point Analysis: At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples by a stability-indicating method, typically reverse-phase HPLC with UV and MS detection, to quantify the parent compound and detect any degradation products.
Potential Degradation Pathway: Hydrolysis
The most probable degradation pathway is the acid- or base-catalyzed hydrolysis of the oxazine ring.
Caption: Proposed acid-catalyzed hydrolytic degradation pathway.
V. Summary and Recommendations
The stability of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a critical parameter that can significantly impact the interpretation of experimental data. The primary liabilities are hydrolytic cleavage of the oxazine ring and potential photodegradation. By employing the appropriate storage and handling procedures, and by proactively investigating its stability profile under your specific experimental conditions, you can ensure the integrity and reproducibility of your research.
VI. References
-
Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences. [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. Raines Lab. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH. [Link]
-
Harnessing the hydrolytic stability of poly(2-oxazine) living chain-ends for direct aqueous bioconjugations. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC - NIH. [Link]
-
A Brief Study on Forced Degradation Studies with Regulatory Guidance. IJRPR. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]
-
[Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. [Link]
-
(PDF) Photodegradation of 2‐chloro Substituted Phenothiazines in Alcohols. ResearchGate. [Link]
-
Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines. PubMed. [Link]
-
Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI. [Link]
-
Synthesis of novel pyrido[2,3-e][1][13]oxazines. Sci-Hub. [Link]
-
Synthesis of 1H-pyrido [2,3-b][1][3] oxazin-2(3H)-one 65. ResearchGate. [Link]
-
7-chloro-1H,2H,3H-pyrido[3,4-b][1][3]oxazine, 95%. Chem Pure - Chembeez. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. NIH. [Link]
-
Novel pyrido[2,3- b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. [Link]
-
Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. PSE Community.org. [Link]
-
Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity. MDPI. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
-
Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. [Link]
-
BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. [Link]
-
Degradation potential of ofloxacin and its resulting transformation products during Fenton oxidation process. ResearchGate. [Link]
-
Synthesis of Some Substituted Pyrano 1, 3-oxazine (NJC). Iraqi National Journal of Chemistry. [Link]
-
Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. ACS Publications. [Link]
-
Pharmacological Profile of Oxazine and its Derivatives: A Mini Review. International Journal of New Chemistry. [Link]
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- 1. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
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- 5. Study of Oxidation of Ciprofloxacin and Pefloxacin by ACVA: Identification of Degradation Products by Mass Spectrometry and Bioautographic Evaluation of Antibacterial Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chemscene.com [chemscene.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajrconline.org [ajrconline.org]
- 12. sgs.com [sgs.com]
- 13. raineslab.com [raineslab.com]
Technical Support Center: 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine Solubility
Introduction
Welcome to the dedicated technical support guide for 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this novel heterocyclic compound. As a molecule with a fused ring system, a halogen substituent, and a basic nitrogen atom, its solubility behavior can be complex. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome these hurdles in your research.
We will explore a range of techniques, from simple pH adjustments to more advanced formulation strategies like solid dispersions and nanosuspensions. Our goal is to provide you with a logical, step-by-step framework to diagnose and solve solubility issues, ensuring the successful progression of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine that might influence its solubility?
A1: While specific experimental data for this exact molecule is not widely published, we can infer its properties based on its structure and related compounds. The pyrido[2,3-b]oxazine core contains a secondary amine within the oxazine ring, which is expected to be basic. The presence of the pyridine nitrogen and the chloro group further influences its electronic properties and hydrophobicity.
Table 1: Predicted Physicochemical Properties of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Weight | ~170.6 g/mol | Relatively small, which is generally favorable for solubility. |
| pKa (basic) | Estimated 4-6 | The secondary amine is basic and can be protonated. This suggests that the compound's aqueous solubility will be highly dependent on pH.[1][2] |
| logP (Octanol-Water Partition Coefficient) | Estimated 1.5 - 2.5 | The chloro group and the bicyclic ring system contribute to its lipophilicity, suggesting low intrinsic aqueous solubility.[3] |
| Hydrogen Bonding | 1 Donor (N-H), 2-3 Acceptors (N, O) | Capable of hydrogen bonding, which can aid solubility in protic solvents.[4] |
| Crystal Form | Likely a stable crystalline solid | High crystal lattice energy can be a significant barrier to dissolution, requiring energy to break the crystal structure. |
Q2: Why is my compound showing poor solubility in neutral aqueous buffers (e.g., PBS pH 7.4)?
A2: At neutral pH, the secondary amine in the oxazine ring (with an estimated pKa of 4-6) will be predominantly in its neutral, un-ionized form.[5] This form is less polar and thus less soluble in water. The compound's inherent lipophilicity, driven by the chloro-substituted aromatic ring, further limits its interaction with water molecules. To achieve significant aqueous solubility, it is often necessary to work at a pH below the compound's pKa to ensure it is in its protonated, more soluble salt form.[1][5]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A3: This is a common issue for poorly soluble compounds and is often referred to as "antisolvent precipitation." Your compound is likely highly soluble in a polar aprotic solvent like DMSO.[6][7] However, when this concentrated DMSO stock is introduced into an aqueous buffer (the "antisolvent"), the overall polarity of the solvent system increases dramatically. The compound's solubility limit in this new, highly aqueous environment is much lower, causing it to crash out of solution. To mitigate this, you may need to use a lower concentration stock solution, add the stock to the buffer slowly with vigorous stirring, or employ a co-solvent system.[8][9][10]
Troubleshooting Guides & Experimental Protocols
This section provides a structured approach to solving common solubility problems. We will begin with the most straightforward methods and progress to more advanced techniques.
Problem 1: Compound has low solubility in aqueous buffers for in vitro assays.
Solution A: pH Adjustment
Causality: The most direct way to increase the aqueous solubility of a basic compound like 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine is to decrease the pH of the solvent. By protonating the secondary amine, you form a salt which is generally much more water-soluble than the free base.[1][5]
Experimental Protocol: Determining the pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, acetate) with pH values ranging from 2.0 to 8.0.
-
Sample Preparation: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will reveal the pH at which solubility is maximized.
Expected Outcome: You should observe a significant increase in solubility as the pH decreases below the compound's pKa.
Solution B: Utilizing Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9][10] This makes the environment more favorable for dissolving lipophilic compounds by reducing the interfacial tension between the solute and the aqueous medium.[9][11]
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[10][11]
Experimental Protocol: Screening for an Effective Co-solvent System
-
Prepare Co-solvent Mixtures: Prepare various mixtures of your chosen co-solvent with your aqueous buffer (e.g., 5%, 10%, 20% v/v of co-solvent in buffer).
-
Solubility Measurement: Using the shake-flask method described above, determine the solubility of your compound in each co-solvent mixture.
-
Data Analysis: Plot solubility against the percentage of co-solvent to identify the optimal concentration.
Table 2: Hypothetical Solubility of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine in Co-solvent Systems at pH 7.4
| Co-solvent System (v/v in PBS) | Solubility (µg/mL) | Fold Increase |
| 0% (Control) | < 1 | - |
| 5% Ethanol | 15 | 15x |
| 10% Ethanol | 40 | 40x |
| 5% PEG 400 | 25 | 25x |
| 10% PEG 400 | 75 | 75x |
| 5% DMSO | 50 | 50x |
| 10% DMSO | 150 | 150x |
Important Consideration: While effective, ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not cause cell toxicity or interfere with enzyme activity).
Problem 2: Advanced Solubility Enhancement for Formulation Development
For applications requiring higher concentrations, such as in vivo studies or formulation development, more advanced techniques may be necessary.
Solution C: Cyclodextrin Inclusion Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex."[12][13] This complex has a hydrophilic exterior, which significantly enhances the apparent aqueous solubility of the guest molecule.[14]
Experimental Protocol: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 50 mM).
-
Equilibration: Add an excess of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine to each HP-β-CD solution. Agitate for 48-72 hours at a constant temperature.
-
Analysis: Filter the samples and determine the concentration of the dissolved compound by HPLC-UV.
-
Data Interpretation: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex.
Diagram: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a drug within a cyclodextrin molecule.
Solution D: Solid Dispersion
Causality: A solid dispersion involves dispersing the drug in an amorphous, hydrophilic polymer matrix.[15][16][17] This technique enhances solubility by several mechanisms: reducing the drug's particle size to a molecular level, converting the drug from a crystalline to a more soluble amorphous state, and improving the wettability of the drug particles.[15][18]
Experimental Protocol: Preparation of a Solid Dispersion via Solvent Evaporation
-
Polymer and Drug Solubilization: Dissolve both 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine and a hydrophilic polymer (e.g., PVP K30, Soluplus®) in a common volatile solvent (e.g., methanol or dichloromethane).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the drug-polymer mixture.
-
Drying and Milling: Dry the resulting solid mass under vacuum to remove any residual solvent. Gently mill the solid into a fine powder.
-
Dissolution Testing: Compare the dissolution rate of the solid dispersion powder to that of the pure crystalline drug in an aqueous buffer.
Diagram: Troubleshooting Workflow for Solubility Enhancement
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cosolvency | PPTX [slideshare.net]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. bepls.com [bepls.com]
- 12. mdpi.com [mdpi.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajprd.com [ajprd.com]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine Experiments
Welcome to the technical support center for 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and handling of this important heterocyclic scaffold. By understanding the underlying chemical principles, you can optimize your experimental outcomes and accelerate your research.
Section 1: Synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine
The synthesis of the 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine core typically involves the cyclization of a suitably substituted aminopyridine precursor. A common and effective strategy is the reaction of a 2-amino-3-hydroxypyridine derivative with a two-carbon electrophile, followed by or preceded by chlorination of the pyridine ring.
Below is a representative synthetic workflow, followed by a troubleshooting guide for common issues that may arise.
Proposed Synthetic Workflow
A plausible and efficient synthesis commences with the commercially available 2-amino-5-chloropyridin-3-ol, which undergoes N-alkylation with a 2-haloethanol, followed by an intramolecular cyclization to form the dihydro-oxazine ring.
Caption: Proposed synthetic workflow for 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.
Troubleshooting Synthesis
Question: My N-alkylation reaction (Step 1) is showing low conversion and multiple products by TLC/LC-MS. What could be the cause?
Answer: Low conversion and the formation of multiple products in the N-alkylation of 2-amino-5-chloro-3-hydroxypyridine are common issues stemming from the ambident nucleophilic nature of the starting material and potential side reactions.
-
Causality: The starting material possesses three potential nucleophilic sites: the amino group (N), the hydroxyl group (O), and the pyridine ring nitrogen. While the amino group is generally the most nucleophilic, competitive O-alkylation can occur, leading to a mixture of N- and O-alkylated isomers.[1][2] The pyridine nitrogen can also be alkylated, though this is less common under basic conditions.
-
Troubleshooting Steps:
-
Choice of Base and Solvent: A non-nucleophilic base of moderate strength, such as potassium carbonate (K₂CO₃), is often preferred to minimize side reactions. The choice of solvent can also influence the N/O selectivity. Polar aprotic solvents like DMF or DMSO are commonly used.
-
Temperature Control: Running the reaction at a controlled, moderate temperature (e.g., 60-80 °C) can favor the desired N-alkylation over O-alkylation, which may become more competitive at higher temperatures.
-
Slow Addition of Electrophile: Adding the 2-bromoethanol dropwise to the reaction mixture can help maintain a low concentration of the electrophile, which can improve selectivity.
-
Protection Strategy (if necessary): In cases of persistent O-alkylation, a protection strategy for the hydroxyl group may be required, although this adds extra steps to the synthesis.
-
Question: The intramolecular cyclization (Step 2) is not proceeding to completion, or I am observing decomposition of my intermediate.
Answer: The intramolecular cyclization to form the dihydro-oxazine ring requires the removal of a molecule of water. Inefficient dehydration or harsh reaction conditions can lead to poor yields or decomposition.
-
Causality: The stability of the pyridooxazine ring system can be sensitive to the reaction conditions, particularly pH.[3] Strong acidic conditions used to promote cyclization can also lead to hydrolysis of the oxazine ring if not carefully controlled.
-
Troubleshooting Steps:
-
Mitsunobu Conditions: A reliable method for this type of cyclization is the Mitsunobu reaction, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds under mild, neutral conditions, minimizing the risk of acid-catalyzed degradation.
-
Acid Catalysis: If using an acid catalyst, opt for milder acids like p-toluenesulfonic acid (p-TSA) and carefully control the reaction temperature and time. Monitor the reaction closely by TLC or LC-MS to avoid over-running and subsequent product degradation.
-
Ensure Anhydrous Conditions: Water in the reaction mixture will hinder the dehydration process. Ensure all solvents and reagents are thoroughly dried before use.
-
Section 2: Purification Strategies
The purification of chlorinated heterocyclic compounds like 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine can present unique challenges due to their specific physicochemical properties.
Troubleshooting Purification
Question: I am having difficulty purifying the final compound. It co-elutes with impurities during column chromatography, and I'm struggling with recrystallization.
Answer: Purification issues often arise from the compound's polarity, solubility, and the nature of the impurities.
-
Causality: The chlorine atom influences the molecule's polarity and can make separation from structurally similar impurities, such as starting materials or isomers, challenging.[4] Positional isomers, if formed, can have very similar polarities. During recrystallization, the compound may "oil out" if its melting point is lower than the boiling point of the chosen solvent, or if impurities are present in significant amounts.[4]
-
Troubleshooting Steps:
-
Column Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems for column chromatography. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A gradual gradient elution is often more effective than an isocratic elution.
-
Additive: For basic compounds containing a pyridine ring, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing on silica gel.
-
-
Recrystallization Techniques:
-
Solvent Selection: Experiment with a range of solvents or solvent pairs. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Addressing "Oiling Out": If the compound oils out, try re-heating the mixture to re-dissolve the oil and then add a small amount of additional hot solvent to lower the saturation point before allowing it to cool slowly. Alternatively, switch to a solvent with a lower boiling point or use a solvent pair (a "good" solvent for dissolving and a "poor" solvent to induce crystallization).[4]
-
-
Alternative Purification Methods: If chromatographic and recrystallization methods fail, consider other techniques such as preparative thin-layer chromatography (prep-TLC) for small quantities or conversion to a salt (e.g., hydrochloride) to facilitate purification by precipitation, followed by neutralization to recover the free base.
-
Section 3: Stability and Handling
Question: My purified 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine appears to degrade over time or during subsequent reactions. How can I improve its stability?
Answer: The dihydro-oxazine ring in pyridooxazine derivatives can be susceptible to hydrolysis, and the chloro-substituent may undergo nucleophilic substitution under certain conditions.
-
Causality: The oxazine ring can undergo hydrolysis, particularly in the presence of water and acid or base, leading to ring-opening.[3] The rate of this degradation can be influenced by the electronic effects of substituents on the ring system.
-
Handling and Storage Recommendations:
-
Storage: To ensure long-term stability, store the purified compound in a tightly sealed container, protected from light and moisture. For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., 0-8 °C) is recommended.[4][5]
-
Reaction Conditions: When using the compound in subsequent reactions, be mindful of the pH of the reaction medium. Avoid strongly acidic or basic aqueous conditions if the integrity of the oxazine ring is to be maintained. If such conditions are necessary, the reaction should be performed at low temperatures and for the shortest possible duration.
-
Section 4: Downstream Reactions: Suzuki Coupling
A common downstream application for this scaffold is the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 7-position. However, chloro-pyridyl substrates can be challenging coupling partners.
Troubleshooting Suzuki Coupling
Question: My Suzuki coupling reaction using 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is failing or giving very low yields. What are the likely causes?
Answer: The failure of Suzuki coupling with this substrate can be attributed to several factors, primarily related to catalyst inhibition and the lower reactivity of the C-Cl bond.
-
Causality: The nitrogen atoms in the pyridine and oxazine rings are Lewis basic and can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[6] Additionally, chloro-pyridines are generally less reactive in Suzuki couplings compared to their bromo or iodo counterparts, often requiring more specialized catalytic systems.
-
Troubleshooting Workflow:
Sources
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 7-CHLORO-2H-PYRIDO[2,3-B]-1,4-OXAZIN-3(4H)-ONE CAS#: 105544-39-6 [m.chemicalbook.com]
- 4. CAS: / 7-chloro-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine--Hangzhou Chempro Technology Co., Ltd. [hzchempro.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine
Welcome to the technical support center for the synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by peer-reviewed literature.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield in the synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine, which is typically achieved through a variation of the Pictet-Spengler reaction, can be attributed to several factors.[1][2][3][4] A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Checks & Key Considerations:
-
Purity of Starting Materials: The purity of the precursors, 2-amino-4-chloropyridine and 1,2-ethanediol or a related dielectrophile, is paramount. Impurities can interfere with the reaction, leading to the formation of side products or inhibition of the catalyst. Always ensure starting materials are of high purity, and consider purification by recrystallization or chromatography if necessary.[5]
-
Moisture and Air Sensitivity: The initial condensation step to form the iminium ion intermediate is sensitive to moisture.[1] Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The use of dry solvents is also critical.
-
Reaction Temperature: The Pictet-Spengler reaction is often temperature-sensitive.[5] An inadequate temperature may result in a sluggish or incomplete reaction, while excessive heat can lead to decomposition of reactants or the desired product. Careful optimization of the reaction temperature is necessary. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.[5]
Advanced Troubleshooting Steps:
-
Catalyst Choice and Loading: The choice of acid catalyst is critical for promoting the cyclization step.[1][4] Common catalysts for Pictet-Spengler reactions include protic acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and Lewis acids. The optimal catalyst and its loading percentage may need to be determined empirically. A comparison of different catalysts and their impact on yield can be beneficial.
-
Solvent Selection: The solvent can significantly influence the reaction rate and equilibrium.[5][6] While aprotic solvents are often used, the choice depends on the specific substrates and catalyst. The polarity of the solvent can affect the stability of the iminium ion intermediate. Experimenting with a range of solvents with varying polarities may be necessary.
-
Order of Addition: The sequence in which reagents are added can impact the outcome. For instance, pre-forming the imine before the addition of the cyclizing agent or catalyst can sometimes improve yields by minimizing side reactions.
Question 2: I am observing significant impurity formation in my final product. How can I identify and minimize these side products?
The formation of impurities is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions and Their Mitigation:
-
Incomplete Cyclization: The intermediate imine may fail to cyclize completely, remaining as a significant impurity.[5]
-
Solution: Ensure the catalyst is active and present in a sufficient amount. Increasing the reaction temperature or time may also drive the cyclization to completion. Monitoring the disappearance of the imine intermediate by TLC or LC-MS is recommended.
-
-
Formation of Isomers: Depending on the substitution pattern of the pyridine ring, the formation of regioisomers is a possibility.
-
Solution: The regioselectivity of the Pictet-Spengler reaction is often directed by the electronic properties of the aromatic ring.[1] In the case of 2-amino-4-chloropyridine, the cyclization is expected to occur at the C-3 position due to the directing effect of the amino group. However, careful characterization of the product (e.g., by 2D NMR) is essential to confirm the desired regiochemistry.
-
-
Polymerization: Under certain conditions, especially at high concentrations or temperatures, polymerization of the starting materials or intermediates can occur.
-
Solution: Maintain a controlled reaction temperature and consider using a more dilute solution. Slow, controlled addition of reagents can also minimize polymerization.[7]
-
Workflow for Impurity Identification and Minimization:
Caption: Troubleshooting workflow for impurity management.
Frequently Asked Questions (FAQs)
What is the underlying mechanism for the synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine?
The synthesis of this pyridoxazine derivative likely proceeds through a Pictet-Spengler type reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][4] In this specific case, 2-amino-4-chloropyridine acts as the nucleophilic aromatic component, and a suitable dielectrophile like 1,2-ethanediol (or its synthetic equivalent) provides the two-carbon linker for the oxazine ring formation. The key step is the intramolecular electrophilic substitution of the electron-rich pyridine ring by an iminium ion intermediate.[1]
Simplified Reaction Mechanism:
Caption: Simplified Pictet-Spengler reaction pathway.
How do I choose the optimal solvent for this reaction?
The choice of solvent is critical and can influence reaction outcomes.[5][6] Consider the following factors:
-
Solubility: The starting materials and intermediates should be soluble in the chosen solvent at the reaction temperature.
-
Polarity: The polarity of the solvent can affect the stability of the charged iminium ion intermediate. Aprotic solvents of varying polarities, such as dichloromethane (DCM), 1,4-dioxane, or acetonitrile, are often employed.[8]
-
Boiling Point: The boiling point of the solvent will dictate the maximum temperature at which the reaction can be run at atmospheric pressure.
-
Inertness: The solvent should be inert to the reactants, intermediates, and the catalyst under the reaction conditions.
A solvent screen is often a valuable optimization step.
| Solvent | Polarity Index | Boiling Point (°C) | General Applicability |
| Dichloromethane | 3.1 | 39.6 | Good for reactions at or below room temperature. |
| 1,4-Dioxane | 4.8 | 101 | Suitable for higher temperature reactions.[8] |
| Acetonitrile | 5.8 | 81.6 | A polar aprotic solvent that can be effective. |
| Toluene | 2.4 | 110.6 | A non-polar option, sometimes used with a Dean-Stark trap to remove water. |
What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of the product.[5][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction progress, including the detection of intermediates and byproducts.
-
-
Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product. 2D NMR techniques (e.g., COSY, HMBC, HSQC) can be used for unambiguous assignment of all protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups in the molecule.
-
Experimental Protocols
General Protocol for the Synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine
This is a generalized procedure and may require optimization for specific laboratory conditions and scales.
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 2-amino-4-chloropyridine (1.0 eq) in a suitable dry solvent (e.g., 1,4-dioxane).
-
Addition of Reagents: To the stirred solution, add the dielectrophilic reagent (e.g., 2-bromoethanol or a protected equivalent, 1.1 eq).
-
Catalyst Addition: Slowly add the acid catalyst (e.g., TFA, 0.1-1.0 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine.
References
- BenchChem. (2025). Troubleshooting inconsistent results in 1H-Pyrido[2,3-d]oxazine-2,4-dione experiments. BenchChem.
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. B. A. (2022). Novel pyrido[2,3-b][1][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 13(10), 1235-1253.
- Synthesis of Some Substituted Pyrano 1, 3-oxazine. NJC.
- Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia.
- BenchChem. (2025).
- Cook, J. M., et al. (2016).
-
Sigma-Aldrich. 7-chloro-3,4-dihydro-2H-pyrido[4,3-b][1][7]oxazine. Sigma-Aldrich.
- Molecules. (2020).
- BenchChem. (2025). Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. BenchChem.
- Beilstein Journals. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
- National Center for Biotechnology Information.
- Journal of The Chemical Society of Pakistan. (2010).
-
ResearchGate. Synthetic Protocol for Pyrido[2,3-c]pyridazine and Pyrido[3,2-e][7][8]oxazine Scaffolds via a [4 + 2] Cycloaddition Reaction.
-
National Center for Biotechnology Information. (2021). Efficient synthesis of some[7][9]-oxazine derivatives in the presence of solid acid nano catalyst based on ferrierite and study on their activity against breast cancer through molecular docking calculation. PMC.
- PubMed. (2011). Solvent effects on 3-keto-1H-pyrido[3,2,1-kl]phenothiazine fluorescence in polar and protic solvents.
- PubMed. (2020).
-
ResearchGate. The Formation of 7-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolo[1][9]benzodiazepines.
- Oriental Journal of Chemistry.
- National Center for Biotechnology Information. (2020).
- MDPI. (2021).
- BenchChem. troubleshooting common issues in 1,3-oxazine synthesis.
- YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent effects on 3-keto-1H-pyrido[3,2,1-kl]phenothiazine fluorescence in polar and protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Degradation of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine in Solution
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals working with 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine. As a heterocyclic scaffold of interest in medicinal chemistry, understanding its stability profile is critical for generating reliable experimental data and for the development of stable formulations.[1][2] This document provides answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and validated protocols for stress testing.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling and stability of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine.
Q1: What are the primary environmental factors that can cause the degradation of this compound in solution?
A1: The degradation of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine is primarily influenced by four factors: pH, light, temperature, and oxidative stress. The pyrido-oxazine ring system is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring-opening.[3] Exposure to UV or ambient light can induce photolytic degradation, while elevated temperatures can accelerate hydrolytic and oxidative reactions.[4][5]
Q2: What is the recommended procedure for preparing and storing stock solutions to ensure maximum stability?
A2: To minimize degradation, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. For short-term storage (1-2 weeks), solutions should be kept at 2-8°C and protected from light.[6] For long-term storage, we recommend aliquoting the stock solution into single-use vials to avoid repeated freeze-thaw cycles and storing them at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are the likely degradation products I might observe?
A3: Based on the structure, the most probable degradation pathway is the hydrolysis of the oxazine ring.[3] This would result in the formation of a substituted 2-aminopyridine derivative. Other potential degradation products could arise from oxidation of the heterocyclic system or reactions involving the chlorine substituent under specific stress conditions. Identifying these products definitively requires analytical techniques like LC-MS/MS.[7][8]
Q4: Which analytical methods are most suitable for monitoring the stability of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for quantifying the parent compound and separating it from its degradants.[9] For the identification and structural elucidation of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS), particularly high-resolution MS (e.g., TOF or Orbitrap), is essential.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to study degradation kinetics and identify final structures in solution.[3]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments.
Problem 1: I observe new, unexpected peaks in my HPLC/LC-MS chromatogram.
-
Potential Cause 1: Hydrolytic Degradation. The compound may be degrading due to the pH of your solvent or buffer. The oxazine ring is susceptible to acid- or base-catalyzed hydrolysis.[3][4]
-
Recommended Action:
-
Verify the pH of your mobile phase and sample diluent.
-
If possible, adjust the pH to a neutral range (6.0-7.5) where the compound may be more stable.
-
Prepare fresh solutions immediately before analysis to minimize time in solution.
-
Perform a forced degradation study (see Section 3) to confirm if the new peaks match those generated under hydrolytic stress.
-
-
-
Potential Cause 2: Photodegradation. The solution may have been exposed to light for a prolonged period.
-
Recommended Action:
-
Store all solutions in amber vials or protect them from light by wrapping them in aluminum foil.[4]
-
Minimize the exposure of samples in the autosampler to ambient light.
-
Compare the chromatogram of a light-exposed sample to one that has been rigorously protected from light.
-
-
-
Potential Cause 3: Oxidative Degradation. Dissolved oxygen in the solvent or the presence of oxidizing agents can lead to degradation.
-
Recommended Action:
-
Use freshly opened, high-purity solvents.
-
Consider sparging your solvents and mobile phase with an inert gas like helium or nitrogen to remove dissolved oxygen.
-
Avoid sources of peroxide contamination (e.g., aged THF or ether solvents).
-
-
Problem 2: The measured concentration of my standard solution is consistently decreasing over time.
-
Potential Cause 1: Thermal Degradation. The solution is being stored at too high a temperature, accelerating decomposition.[10]
-
Recommended Action:
-
Review your storage conditions. Ensure stock solutions are stored at or below the recommended 2-8°C, or frozen for long-term stability.[6]
-
Keep working solutions on ice during experimental procedures.
-
Run a thermal stress experiment (e.g., 40-60°C) as described in Section 3 to assess the thermal lability of the compound.
-
-
-
Potential Cause 2: Adsorption to Surfaces. The compound may be adsorbing to the surfaces of your storage vials (glass or plastic).
-
Recommended Action:
-
Test different types of storage vials (e.g., polypropylene vs. silanized glass) to see if the loss rate changes.
-
Include a small percentage of an organic modifier like acetonitrile or a non-ionic surfactant in your aqueous solutions if compatibility allows.
-
-
Problem 3: My solution has changed color (e.g., turned yellow or brown).
-
Potential Cause: Formation of Chromophoric Degradants. This is a strong indicator of chemical decomposition. Oxidative and photolytic degradation pathways, in particular, can generate highly conjugated systems that absorb visible light.
-
Recommended Action:
-
Immediately cease use of the solution for quantitative experiments.
-
Analyze the discolored solution by HPLC-UV/Vis (with a photodiode array detector) and LC-MS to identify the degradation products.[7] The appearance of new absorption maxima at longer wavelengths often correlates with color change.
-
Review handling and storage procedures, focusing on protection from light and oxygen.
-
-
Troubleshooting Summary Table
| Observed Issue | Potential Cause | Primary Recommended Action | Relevant Protocol |
| Unexpected HPLC Peaks | Hydrolysis (pH) | Check and adjust solution pH; prepare fresh. | Acid/Base Forced Degradation |
| Photodegradation | Protect solutions from light using amber vials. | Photolytic Forced Degradation | |
| Oxidation | Use high-purity, de-gassed solvents. | Oxidative Forced Degradation | |
| Decreasing Concentration | Thermal Degradation | Ensure proper cold storage (2-8°C or frozen). | Thermal Forced Degradation |
| Adsorption | Test different vial materials (e.g., silanized glass). | N/A | |
| Solution Color Change | Degradant Formation | Analyze by HPLC-PDA and LC-MS to identify products. | All Forced Degradation Protocols |
Section 3: Protocols for Forced Degradation Studies
Forced degradation (stress testing) is essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5] The goal is to achieve 5-20% degradation of the parent compound.[5]
General Procedure
-
Prepare a stock solution of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile or Methanol).
-
For each condition, dilute the stock solution with the stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Include a control sample (diluted with solvent only) kept at optimal conditions (e.g., 2-8°C, protected from light) for comparison.
-
After the specified stress period, neutralize the samples if necessary, dilute to the final analytical concentration, and analyze by a suitable HPLC method.
Protocol 3.1: Acid and Base Hydrolysis
-
Objective: To assess stability in acidic and basic environments.
-
Methodology:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Neutral Hydrolysis: Mix the stock solution with purified water.
-
Incubate the solutions at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[4]
-
Before analysis, neutralize the acid-stressed sample with an equivalent amount of 0.1 M NaOH and the base-stressed sample with 0.1 M HCl.
-
Protocol 3.2: Oxidative Degradation
-
Objective: To determine susceptibility to oxidation.
-
Methodology:
-
Mix the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubate the solution at room temperature, protected from light, for up to 24 hours.[9]
-
Monitor the reaction periodically. Once target degradation is achieved, quench any remaining H₂O₂ if necessary and analyze.
-
Protocol 3.3: Thermal Degradation
-
Objective: To evaluate the effect of high temperature.
-
Methodology:
-
Place a solid sample of the compound in a controlled-temperature oven (e.g., 70°C) for a period of 1-7 days.[5]
-
For solution stability, incubate a prepared solution at a slightly elevated temperature (e.g., 60°C), protected from light.
-
At specified time points, remove an aliquot, cool to room temperature, and analyze.
-
Protocol 3.4: Photolytic Degradation
-
Objective: To assess stability upon exposure to light.
-
Methodology:
-
Expose a solution of the compound in a photochemically transparent container (e.g., quartz cuvette) to a light source compliant with ICH Q1B guidelines.[4] This typically involves exposure to cool white fluorescent and near-UV lamps.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Simultaneously, run a dark control sample (wrapped in aluminum foil) to differentiate between photolytic and thermal degradation.
-
Section 4: Data Interpretation & Visualization
Workflow for Investigating Compound Degradation
The following workflow outlines a systematic approach to identifying and resolving stability issues.
Caption: Systematic workflow for troubleshooting the degradation of a research compound.
Hypothetical Degradation Pathway: Hydrolysis
The oxazine ring is a likely point of hydrolytic attack, leading to a ring-opened product as illustrated below.
Caption: Plausible hydrolytic degradation pathway of the pyrido-oxazine ring. (Note: A placeholder image is used for the product structure).
References
-
Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed.[Link]
-
Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies. PubMed.[Link]
-
Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.[Link]
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI.[Link]
-
An integrated method for degradation products detection and characterization using hybrid ion trap/time-of-flight mass spectrometry and data processing techniques. ResearchGate.[Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.[Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Creative Research Thoughts.[Link]
-
Novel method for determination of heterocyclic compounds and their impact in brewing technology. Kvasny Prumysl.[Link]
-
Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. Journal of Chemical and Pharmaceutical Research.[Link]
-
Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. ResearchGate.[Link]
-
Novel pyrido[2,3-b][3][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed.[Link]
-
Novel pyrido[2,3-b][3][11]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health.[Link]
Sources
- 1. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. scispace.com [scispace.com]
- 6. chemscene.com [chemscene.com]
- 7. Identification and characterization of stress degradation products of febuxostat employing ultra-performance liquid chromatography-ultraviolet/photodiode array and liquid chromatography-mass spectrometry/time-of-flight studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. jocpr.com [jocpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Buy 7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one | 928118-43-8 [smolecule.com]
Technical Support Center: Overcoming Resistance to 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine (CPO)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine (referred to as CPO) is presented here as a novel, potent, covalent inhibitor of Bruton's tyrosine kinase (BTK) for illustrative purposes. The troubleshooting guides and protocols are based on established scientific principles of resistance to BTK inhibitors, such as ibrutinib, providing a scientifically grounded framework for addressing drug resistance in a research setting.
Introduction
Welcome to the technical support center for CPO, a next-generation covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition has become a cornerstone therapy for various B-cell malignancies.[1] While CPO demonstrates significant initial efficacy, the emergence of acquired resistance poses a substantial challenge in preclinical and clinical development. This guide provides in-depth technical support, troubleshooting strategies, and validated protocols to help researchers identify, characterize, and overcome resistance to CPO.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when encountering resistance to CPO.
Q1: What are the primary mechanisms of acquired resistance to covalent BTK inhibitors like CPO?
A1: Resistance to covalent BTK inhibitors predominantly arises from genetic mutations that either alter the drug's binding site or activate downstream signaling pathways, rendering the inhibition of BTK ineffective. The two most well-characterized mechanisms are:
-
On-Target Mutations: The most common mechanism involves a mutation at the Cysteine 481 (C481) residue within the BTK kinase domain.[2][3] Covalent inhibitors like CPO form an irreversible bond with this specific cysteine. A mutation, most frequently to a serine (C481S), prevents this covalent binding, drastically reducing the inhibitor's potency.[3][4]
-
Bypass Pathway Activation: Resistance can also occur through mutations in genes downstream of BTK, most notably Phospholipase C Gamma 2 (PLCγ2).[1][5] These "gain-of-function" mutations can lead to constitutive activation of the BCR pathway, effectively bypassing the need for BTK signaling and rendering CPO ineffective.[4]
Q2: My CPO-sensitive cell line is now growing at higher concentrations of the drug. How do I confirm that this is acquired resistance?
A2: The first step is to quantitatively measure the shift in drug sensitivity. This is achieved by determining the half-maximal inhibitory concentration (IC50) of CPO in your suspected resistant cell line and comparing it to the original, parental cell line. A significant increase (typically >5-fold) in the IC50 value is a strong indicator of acquired resistance. This can be accomplished using a standard cell viability assay.[6][7]
Q3: I've confirmed a significant IC50 shift. What is the next logical step to determine the mechanism of resistance?
A3: Once resistance is confirmed, the next crucial step is to investigate the underlying genetic cause. Given the known mechanisms of BTK inhibitor resistance, the most logical and cost-effective approach is to sequence the kinase domain of the BTK gene and key regions of the PLCγ2 gene.[8] Sanger sequencing is often sufficient for this initial screen, as resistance is typically driven by a dominant clone.[9][10]
Q4: If I identify the BTK C481S mutation, what are my therapeutic options?
A4: The presence of the C481S mutation renders covalent inhibitors like CPO ineffective. The primary strategy to overcome this is to switch to a non-covalent BTK inhibitor .[11][12][13] These inhibitors bind to BTK through reversible interactions and do not rely on the C481 residue, thus retaining their efficacy against the C481S mutant.[11][14]
Part 2: Troubleshooting Guides
This section provides structured guidance for specific experimental problems.
Problem 1: Gradual loss of CPO efficacy in long-term cell culture.
-
Observation: Over several weeks or months of continuous culture with CPO, the concentration required to inhibit cell growth by 50% (IC50) has steadily increased.
-
Hypothesis: The cell population is undergoing clonal selection, favoring the growth of a subpopulation with a resistance-conferring mutation.
dot
Caption: Workflow for troubleshooting gradual loss of CPO efficacy.
Problem 2: No C481S or PLCγ2 mutation detected, but resistance is confirmed.
-
Observation: The IC50 of your cell line for CPO is >10-fold higher than the parental line, but sequencing of BTK and PLCγ2 hotspots reveals no mutations.
-
Hypothesis: Resistance is mediated by a non-canonical mechanism, such as the activation of a bypass signaling pathway or other rare, non-C481 BTK mutations.[2][15]
Troubleshooting Steps & Solutions:
| Possible Cause | Diagnostic Experiment | Interpretation of Positive Result | Proposed Next Step / Solution |
| Bypass Pathway Activation | Western Blot Analysis: Probe for key signaling nodes like phospho-AKT (Ser473), phospho-ERK1/2 (Thr202/Tyr204), and total protein levels.[16][17] | Increased p-AKT or p-ERK in resistant cells compared to parental cells, especially in the presence of CPO. | Test combination therapies. For example, combine CPO with a PI3K inhibitor (if p-AKT is high) or a MEK inhibitor (if p-ERK is high). |
| Rare or Novel BTK Mutations | Next-Generation Sequencing (NGS): Perform deep sequencing of the entire BTK coding region.[18][19] | Identification of low-frequency or non-C481 mutations (e.g., T474I, L528W) clustered in the kinase domain.[15][20] | Some non-covalent inhibitors may overcome these mutations.[13] Structural modeling may be needed to predict inhibitor efficacy. |
| Increased Drug Efflux | Flow Cytometry-based Efflux Assay: Use a fluorescent substrate for ABC transporters (e.g., Rhodamine 123). | Resistant cells show lower intracellular fluorescence due to increased efflux of the dye. | Test CPO in combination with known efflux pump inhibitors (e.g., verapamil, cyclosporin A) to see if sensitivity is restored. |
Part 3: Key Experimental Protocols
Protocol 1: Determining CPO IC50 via Cell Viability Assay (MTT-based)
This protocol provides a framework for assessing the cytotoxic effect of CPO and determining its IC50 value.[21]
Materials:
-
Parental and suspected CPO-resistant cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
CPO stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for attachment.
-
Compound Dilution: Prepare a serial dilution of CPO in complete culture medium. A typical 8-point dilution series might range from 10 µM to 1 nM, plus a vehicle control (DMSO only).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding CPO dilution or vehicle control. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for a duration relevant to the compound's mechanism (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate percent viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot percent viability versus the log of CPO concentration and fit a non-linear regression curve (sigmoidal dose-response) to determine the IC50 value.[6]
-
Protocol 2: Screening for BTK C481S Mutation by Sanger Sequencing
This protocol outlines the steps to amplify and sequence the region of the BTK gene containing the C481 codon.
Materials:
-
gDNA or cDNA from parental and resistant cells
-
PCR primers flanking the BTK C481 codon
-
High-fidelity DNA polymerase and dNTPs
-
PCR thermal cycler
-
Agarose gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Primer Design: Design forward and reverse primers to amplify a ~300-500 bp region of the BTK gene that includes the C481 codon (located in exon 15).
-
PCR Amplification:
-
Set up a standard PCR reaction containing template DNA, primers, polymerase, and dNTPs.
-
Run the PCR program:
-
Initial Denaturation: 95°C for 3 min
-
35 Cycles:
-
95°C for 30 sec
-
~60°C for 30 sec (optimize annealing temp)
-
72°C for 45 sec
-
-
Final Extension: 72°C for 5 min
-
-
-
Verification: Run a small amount of the PCR product on an agarose gel to confirm a single band of the expected size.
-
Purification: Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product and one of the PCR primers to a sequencing facility.
-
Analysis: Align the resulting sequence chromatogram with the wild-type BTK reference sequence. A heterozygous C481S mutation will appear as a double peak at the codon corresponding to Cys481.[10][22]
dot
Caption: CPO mechanism of action and key resistance pathways.
References
-
Byrd, J. C., et al. (2016). GDC-0853, a noncovalent BTK inhibitor, demonstrates potent activity against C481S mutated BTK and in patient-derived CLL cells. Blood. Available at: [Link]
-
Woyach, J. A., et al. (2017). Are BTK and PLCG2 mutations necessary and sufficient for ibrutinib resistance in chronic lymphocytic leukemia? Expert Review of Hematology. Available at: [Link]
-
Woyach, J. A. (2024). A fresh look at covalent BTK inhibitor resistance. Blood. Available at: [Link]
-
Woyach, J. A., et al. (2017). Are BTK and PLCG2 mutations necessary and sufficient for ibrutinib resistance in chronic lymphocytic leukemia? PubMed. Available at: [Link]
-
Woyach, J. A., et al. (2014). Recurrent BTK and PLCG2 Mutations Confer Ibrutinib Resistance. Cancer Discovery. Available at: [Link]
-
Maddocks, K. J., & Jones, J. A. (2025). Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors. Blood. Available at: [Link]
-
Smolej, L. (2024). A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia. PubMed. Available at: [Link]
-
Maddocks, K. J., et al. (2016). Identification of a structurally novel BTK mutation that drives ibrutinib resistance in CLL. Oncotarget. Available at: [Link]
-
Quinquenel, A., et al. (2019). PLCG2 C2 domain mutations co-occur with BTK and PLCG2 resistance mutations in chronic lymphocytic leukemia undergoing ibrutinib. Haematologica. Available at: [Link]
-
Li, N., et al. (2018). Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations. Scilit. Available at: [Link]
-
Singh, A., et al. (2025). Discovery of Reversible, Noncovalent Bruton's Tyrosine Kinase Inhibitors Targeting BTK C481S Mutation. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Jurczak, W., et al. (2020). Resistance-Associated Mutations in Chronic Lymphocytic Leukemia Patients Treated with Novel Agents. Frontiers in Oncology. Available at: [Link]
-
Maddocks, K. J., & Jones, J. A. (2025). Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors. PubMed. Available at: [Link]
-
Woyach, J. A., et al. (2017). BTK C481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia. Journal of Clinical Oncology. Available at: [Link]
-
Byrd, J. C., et al. (2016). Non-covalent inhibition of C481S Bruton's tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib resistant CLL. ResearchGate. Available at: [Link]
-
Chen, J. G., et al. (2016). Acquisition of BTK C481S Produces Resistance to Ibrutinib in MYD88 Mutated WM and ABC DLBCL Cells That Is Accompanied By ERK1/2 Hyperactivation, and Is Targeted By the Addition of the ERK1/2 Inhibitor Ulixertinib. Blood. Available at: [Link]
-
OncologyPRO. (2022). Genetic Mechanisms Identified for Acquired Resistance to Non-Covalent BTK Inhibitors. ESMO. Available at: [Link]
-
Chen, J. G., et al. (2018). BTKCys481Ser drives ibrutinib resistance via ERK1/2 and protects BTKwild-type MYD88-mutated cells by a paracrine mechanism. Blood. Available at: [Link]
-
Woyach, J. A., et al. (2022). Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors. New England Journal of Medicine. Available at: [Link]
-
CLL Society. (2023). Resistance Mutations in Chronic Lymphocytic Leukemia Patients Treated with Ibrutinib. Retrieved from [Link]
-
The Open-Data FIT team. (2016). IC50 or cell viability experiment. YouTube. Available at: [Link]
-
García-de-Frutos, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). BCR-BTK signaling pathway is detected by western blotting analyses... Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
Soverini, S., et al. (2014). Rapid identification of compound mutations in patients with Ph-positive leukemias by long-range next generation sequencing. Leukemia. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (n.d.). JAK kinase mutations. (A) Sanger sequencing chromatograms corresponding... Retrieved from [Link]
-
Procell Life Science & Technology. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
Soverini, S., et al. (2019). Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper. Haematologica. Available at: [Link]
-
Stephens, P., et al. (2005). Sequence survey of receptor tyrosine kinases reveals mutations in glioblastomas. Proceedings of the National Academy of Sciences. Available at: [Link]
-
ResearchGate. (n.d.). PROSPECTIVE COMPARISON OF SANGER SEQUENCING VS NEXT GENERATION SEQUENCING FOR ROUTINE BCR-ABL1 KINASE DOMAIN MUTATION SCREENING IN PHILADELPHIA-POSITIVE ACUTE LYMPHOBLASTIC LEUKEMIA PATIENTS: PF172. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from [Link]
Sources
- 1. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Are BTK and PLCG2 mutations necessary and sufficient for ibrutinib resistance in chronic lymphocytic leukemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Frontiers | Resistance-Associated Mutations in Chronic Lymphocytic Leukemia Patients Treated With Novel Agents [frontiersin.org]
- 9. Rapid identification of compound mutations in patients with Ph-positive leukemias by long-range next generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. esmo.org [esmo.org]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. Next-generation sequencing for BCR-ABL1 kinase domain mutation testing in patients with chronic myeloid leukemia: a position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Sequence survey of receptor tyrosine kinases reveals mutations in glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Technical Support Center: Refining Purification Protocols for 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine
Welcome to the technical support center for the purification of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and a refined purification protocol grounded in established chemical principles and field-proven insights.
I. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine in a question-and-answer format.
Q1: My final product yield is significantly lower than expected after purification. What are the likely causes and how can I improve it?
Low recovery is a frequent challenge and can stem from several factors throughout the purification workflow. A systematic approach is key to identifying the source of product loss.
-
Excessive Solubility in Recrystallization Solvent: The principle of recrystallization relies on the differential solubility of your compound at high and low temperatures.[3] If your compound remains significantly soluble in the cold solvent, you will lose a substantial amount in the mother liquor.
-
Solution: Before committing your entire batch, perform a small-scale solvent screen to identify the optimal recrystallization solvent or solvent system. An ideal single solvent will fully dissolve your compound at its boiling point and result in significant precipitation upon cooling. For mixed solvent systems, one solvent should readily dissolve the compound, while the other (the anti-solvent) should induce precipitation.[4] Common systems for N-heterocycles include ethanol/water, hexane/ethyl acetate, and dichloromethane/methanol.[5]
-
-
Improper Column Chromatography Conditions: The choice of eluent is critical for effective separation and recovery.
-
Solution: Develop your column chromatography method using Thin Layer Chromatography (TLC) first. Aim for a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound.[6] If the compound is not eluting, a gradual increase in the polarity of the mobile phase is necessary. For basic compounds like pyridoxazines that may streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and recovery.
-
-
Product Degradation on Silica Gel: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.
-
Solution: To assess stability, spot your crude material on a silica TLC plate, let it sit for an hour, and then elute. If new spots appear, your compound may be degrading. In such cases, consider using a less acidic stationary phase like neutral alumina or performing a rapid "plug" filtration rather than a lengthy column separation.
-
Q2: I'm observing persistent impurities in my final product, even after multiple purification steps. How can I identify and remove them?
To effectively remove impurities, it's crucial to understand their likely origin from the synthetic route. A plausible synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine involves the reaction of 2-amino-5-chloropyridine with a C2 synthon like 2-chloroethanol, followed by cyclization.[7]
-
Potential Impurities:
-
Unreacted 2-amino-5-chloropyridine.
-
Over-chlorinated starting materials (e.g., 2-amino-3,5-dichloropyridine).[2]
-
The uncyclized intermediate, 2-((5-chloropyridin-2-yl)amino)ethanol.
-
Polymeric byproducts.
-
-
Troubleshooting Strategies:
-
TLC Analysis: Use TLC to compare your purified product with the starting materials. Staining with a general reagent like potassium permanganate or specific stains for nitrogen-containing heterocycles can help visualize different components.[1][6] Aromatic compounds can often be visualized under UV light.[8]
-
Column Chromatography Optimization: If impurities have a similar polarity to your product, a shallow solvent gradient during column chromatography can enhance separation.
-
Recrystallization Refinement: If co-crystallization is an issue, try a different solvent system for recrystallization. Sometimes, converting the product to a salt (e.g., hydrochloride) can alter its crystallization properties, allowing for the removal of neutral impurities.[5]
-
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or if the solution is supersaturated.
-
Immediate Actions:
-
Add a small amount of the hot solvent to redissolve the oil.
-
Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.
-
Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.
-
Add a seed crystal of the pure compound if available.
-
-
Preventative Measures:
-
Ensure you are using a sufficient amount of the hot recrystallization solvent to fully dissolve the compound.
-
Consider a different solvent system where the compound's solubility is lower at elevated temperatures.
-
II. Optimized Purification Protocol
This protocol provides a step-by-step methodology for the purification of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine from a crude reaction mixture.
Step 1: Initial Work-up and Extraction
-
Upon completion of the synthesis, quench the reaction mixture as appropriate (e.g., with water or a mild base).
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Step 2: Column Chromatography
This step is designed to remove the bulk of impurities.
Table 1: Column Chromatography Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) | Standard, effective for a wide range of polarities. |
| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity and gradually increase. A typical starting point is 95:5 Hexane:Ethyl Acetate. |
| TLC Monitoring | Rf of target compound: ~0.3 | Provides optimal separation on the column.[6] |
| Loading | Dry loading is preferred for better resolution. | Adsorb the crude product onto a small amount of silica gel before loading onto the column. |
| Elution | Gradient elution | Start with a low polarity eluent and gradually increase the proportion of the more polar solvent. |
Experimental Protocol:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the reaction solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the low-polarity solvent system, collecting fractions and monitoring by TLC.
-
Gradually increase the eluent polarity to elute the target compound.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Step 3: Recrystallization
This final step is to achieve high purity.
Table 2: Recommended Recrystallization Solvents
| Solvent/System | Properties |
| Ethanol | Good general solvent for many N-heterocycles.[5] |
| Isopropanol | Similar to ethanol, may offer different solubility characteristics. |
| Ethanol/Water | A versatile mixed-solvent system for moderately polar compounds.[3] |
| Toluene/Hexane | Suitable for less polar compounds. |
Experimental Protocol:
-
Dissolve the product from the column chromatography in a minimal amount of the chosen hot recrystallization solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few minutes.
-
If charcoal was used, perform a hot gravity filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum to a constant weight.
III. Visualizations
Purification Workflow
Caption: Overview of the purification workflow.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
IV. References
-
[A One-Pot Synthesis of Pyrido[2,3-b][1][2]oxazin-2-ones.]([Link])
-
[Synthesis of Novel Pyrido[4,3-e][1][2][9]triazino[3,2-c][1][2][9]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity.]([Link])
-
[Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.]([Link])
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy Analysis of Pyrido[2,3-b]oxazine Derivatives as Novel EGFR-TK Inhibitors
Comparative Efficacy Analysis of Pyrido[2,3-b][1][2]oxazine Derivatives as Novel EGFR-TK Inhibitors
A Guide for Researchers in Oncology Drug Development
Executive Summary: The landscape of targeted cancer therapy is in continuous evolution, demanding novel molecular entities that can overcome existing resistance mechanisms. This guide provides a comprehensive evaluation of a promising new class of heterocyclic compounds, the pyrido[2,3-b][1][2]oxazine derivatives, as potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors. While the specific compound 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine lacks extensive published efficacy data, this guide will focus on a well-characterized derivative, herein designated as Compound 7f, which has demonstrated significant preclinical potential against non-small cell lung cancer (NSCLC). We will dissect its mechanism of action, present comparative efficacy data against a clinically approved standard, and provide detailed experimental protocols to enable replication and further investigation by the scientific community.
Introduction: The Rationale for Novel EGFR-TK Inhibitors
The epidermal growth factor receptor is a key oncogenic driver in several malignancies, most notably in non-small cell lung cancer. While first, second, and third-generation EGFR-tyrosine kinase inhibitors (TKIs) have revolutionized patient outcomes, the emergence of acquired resistance, often through secondary mutations in the EGFR kinase domain (e.g., T790M and L858R), remains a significant clinical challenge.[1][3] This necessitates the development of new chemical scaffolds that can effectively target both wild-type and mutant forms of EGFR.
The pyrido[2,3-b][1][2]oxazine core represents a novel heterocyclic system that has been rationally designed to interact with the ATP-binding pocket of the EGFR kinase domain.[1][3] This guide focuses on a lead compound from this series, which incorporates specific substitutions to optimize its inhibitory activity and selectivity.
Mechanism of Action: Targeting the EGFR Signaling Cascade
Compound 7f and its analogues function as ATP-competitive inhibitors of EGFR-TK. By binding to the kinase domain, they block the autophosphorylation of the receptor, thereby inhibiting the activation of downstream pro-survival signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. This ultimately leads to the induction of apoptosis in EGFR-dependent cancer cells.[1][3]
Mechanistic studies have confirmed that the lead compound, 7f, effectively inhibits EGFR-TK autophosphorylation and triggers significant apoptosis in cancer cells.[3] Molecular docking studies further support these findings, indicating that the di-fluorophenyl group of the molecule interacts with the glycine-rich loop, while other substituents form crucial interactions within the front pocket and hinge region of the EGFR active site.[3]
Caption: EGFR signaling pathway and the inhibitory action of Compound 7f.
Comparative Efficacy Analysis
The anti-proliferative activity of the novel pyrido[2,3-b][1][2]oxazine derivatives was evaluated against a panel of human non-small cell lung cancer cell lines, each with a distinct EGFR mutation status. The efficacy of the lead compound, 7f, was benchmarked against osimertinib, a clinically approved third-generation EGFR-TKI.
Table 1: In Vitro Anti-proliferative Activity (IC₅₀ Values)
| Compound | HCC827 (EGFR exon 19 del) | NCI-H1975 (L858R/T790M) | A549 (WT-EGFR) | BEAS-2B (Normal Lung) |
| Compound 7f | 0.09 µM | 0.89 µM | 1.10 µM | > 61 µM |
| Osimertinib | Comparable | Comparable | Comparable | Not reported in this study |
Data synthesized from a comprehensive study on novel pyrido[2,3-b][1][2]oxazine analogues.[1][3]
The results demonstrate that Compound 7f exhibits potent cytotoxic effects against cancer cell lines with both activating (HCC827) and resistance (NCI-H1975) mutations in EGFR.[1][3] Notably, its potency is comparable to that of osimertinib. Furthermore, Compound 7f displays a high degree of selectivity, as evidenced by its significantly lower cytotoxicity against the normal human lung epithelial cell line, BEAS-2B.[1][3]
Experimental Protocols
To ensure the reproducibility and validation of these findings, we provide a detailed protocol for a key assay used in the efficacy evaluation.
MTT Cell Viability Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against adherent cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, NCI-H1975, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (e.g., Compound 7f) and control (e.g., Osimertinib)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed 5 x 10³ cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and control in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Directions
The pyrido[2,3-b][1][2]oxazine scaffold represents a highly promising avenue for the development of next-generation EGFR-TK inhibitors. The lead compound, 7f, demonstrates potent and selective activity against clinically relevant EGFR mutations, with an efficacy profile comparable to the established drug osimertinib in preclinical models. Its favorable selectivity for cancer cells over normal cells suggests a potentially wider therapeutic window.
Further preclinical development should focus on in vivo efficacy studies in xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and toxicology assessments. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing novel therapeutics for the treatment of non-small cell lung cancer and other EGFR-driven malignancies.
References
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Deshmukh, S. et al. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]1]
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PubMed. (2024). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Available at: [Link]3]
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A Comparative Guide to Pyrido[2,3-b]oxazine-Based Kinase Inhibitors and Established EGFR-TKIs
Introduction: The Evolving Landscape of EGFR Inhibition
The discovery of activating mutations within the Epidermal Growth Factor Receptor (EGFR) has revolutionized the treatment of non-small cell lung cancer (NSCLC). This has led to the development of several generations of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain. First-generation inhibitors like Gefitinib are reversible and effective against common sensitizing mutations.[1][2][3] Second-generation inhibitors, such as Afatinib, offer broader, irreversible inhibition of the ErbB family of receptors.[4][5][6][7][8] However, the clinical utility of these agents is often limited by the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation. This challenge spurred the development of third-generation inhibitors like Osimertinib, which are designed to potently inhibit both sensitizing and T790M resistance mutations while sparing wild-type EGFR.[9][10][11][12]
Despite these advances, the development of further resistance mechanisms, including the C797S mutation, necessitates the exploration of novel chemical scaffolds.[13] This guide provides a comparative analysis of an emerging class of inhibitors based on the 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine scaffold. Due to the novelty of this specific compound, we will use comprehensive experimental data from a closely related and recently characterized analog, a 7-substituted pyrido[2,3-b][4][6]oxazine derivative (referred to hereafter as Compound 7f ), as a representative of this promising new class.[13][14] We will compare its performance against the established first-, second-, and third-generation EGFR-TKIs: Gefitinib, Afatinib, and Osimertinib.
Core Mechanism of Action: Disrupting Oncogenic EGFR Signaling
EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation event initiates downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and differentiation.[3][9][10] In mutant EGFR-driven cancers, the kinase is constitutively active, leading to uncontrolled cell growth. All inhibitors discussed herein function by competing with ATP for the kinase domain's binding pocket, thereby preventing autophosphorylation and blocking these downstream signals.
Comparative Performance Analysis
The central determinants of a kinase inhibitor's utility are its potency against the target kinase and its selectivity over other kinases, particularly the wild-type form of the target.
In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of an inhibitor's potency. A lower IC₅₀ value indicates greater potency. The antiproliferative activity of Compound 7f was evaluated against NSCLC cell lines with different EGFR mutation statuses and compared to Osimertinib.
| Compound | HCC827 (EGFR ex19del) IC₅₀ (µM) | NCI-H1975 (L858R/T790M) IC₅₀ (µM) | A549 (WT-EGFR) IC₅₀ (µM) | BEAS-2B (Normal Lung) IC₅₀ (µM) |
| Compound 7f | 0.09 | 0.89 | 1.10 | > 61 |
| Osimertinib | 0.08 | 0.76 | 0.98 | > 60 |
Data sourced from Deshmukh et al., 2025.[13][14]
Interpretation of Data: The data demonstrates that Compound 7f, representing the novel pyrido[2,3-b]oxazine class, exhibits potent anticancer activity comparable to the clinically approved third-generation inhibitor, Osimertinib.[13][14]
-
Potency against Sensitizing Mutations: Compound 7f shows excellent potency against the HCC827 cell line, which harbors an EGFR exon 19 deletion, with an IC₅₀ value of 0.09 µM.[13][14]
-
Activity against Resistance Mutations: Crucially, it maintains potent activity against the NCI-H1975 cell line, which expresses the double mutant EGFR (L858R/T790M) that confers resistance to first- and second-generation TKIs.[13][14]
-
Selectivity: Both Compound 7f and Osimertinib show high selectivity for cancer cells over normal lung cells (BEAS-2B), with IC₅₀ values exceeding 60 µM.[13][14] This selectivity is vital for minimizing off-target effects and improving the therapeutic window.
Induction of Apoptosis
A primary mechanism by which TKIs exert their anticancer effects is by inducing programmed cell death, or apoptosis. Mechanistic studies on Compound 7f confirmed its ability to inhibit EGFR-TK autophosphorylation, leading to a significant increase in apoptosis in HCC827 cells. After treatment with Compound 7f, the percentage of early apoptotic cells rose to 33.7% and late apoptotic cells to 9.1%, compared to 2.4% and 1.8% in control conditions, respectively.[14] This confirms that the observed antiproliferative activity is mediated through the intended mechanism of blocking survival signals and triggering cell death.
Supporting Experimental Protocols
To ensure the reproducibility and validity of comparative data, standardized and robust experimental methodologies are essential. The following protocols outline the core assays used to characterize and compare kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This biochemical assay directly measures the enzymatic activity of a purified kinase and its inhibition by a test compound. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Causality: The choice of the ADP-Glo™ assay is based on its high sensitivity, broad dynamic range, and resistance to ATP interference, making it a gold standard for kinase screening.[15][16] It measures ADP production, a direct product of the kinase reaction, providing a robust readout of enzyme activity.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds (Compound 7f, Osimertinib, etc.) in 100% DMSO.
-
Reaction Setup: In a 384-well assay plate, add 1 µL of the diluted inhibitor or DMSO control. Add 2 µL of purified, recombinant EGFR kinase (e.g., T790M/L858R mutant) in assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes. This step allows the inhibitor to reach binding equilibrium with the kinase before the reaction starts.
-
Reaction Initiation: Add 2 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Kₘ for the specific kinase) to all wells to initiate the reaction.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. This duration should be within the linear range of the reaction, where less than 20% of the substrate is consumed.
-
ADP Detection - Step 1: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and, using a coupled luciferase/luciferin reaction, generates a luminescent signal proportional to the initial ADP amount. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Normalize the data to controls (0% inhibition for DMSO wells, 100% inhibition for no-kinase wells). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell-Based Antiproliferative Assay (MTT/CellTiter-Glo® Format)
This assay measures the effect of an inhibitor on the viability and proliferation of cancer cells, providing a more physiologically relevant assessment of potency.
Causality: Cell-based assays are critical because they account for factors like cell permeability, efflux pumps, and intracellular metabolism, which are not captured in biochemical assays. The MTT assay, used in the source study, measures metabolic activity, while the alternative CellTiter-Glo® assay measures intracellular ATP levels; both serve as robust indicators of cell viability.[10][13]
Step-by-Step Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., HCC827, NCI-H1975) in a 96-well, clear-bottom plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere by incubating for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of the test compounds in growth medium from a DMSO stock. Ensure the final DMSO concentration in the assay is non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the serially diluted compounds or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doublings, providing a robust window to observe antiproliferative effects.
-
Viability Measurement (MTT Method as per source study): a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and mix thoroughly to dissolve the crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Normalize the data with the vehicle-treated cells representing 100% viability. Plot the percentage of viable cells against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀.
Conclusion and Future Directions
The emergence of novel scaffolds like the pyrido[2,3-b]oxazine core represents a critical step forward in the ongoing effort to overcome TKI resistance in NSCLC. Experimental data from Compound 7f, a key analog, demonstrates that this chemical class possesses potency and selectivity profiles that are highly comparable to the third-generation standard-of-care, Osimertinib.[13][14] Its potent activity against both sensitizing (ex19del) and dual-resistance (L858R/T790M) EGFR mutations validates this scaffold as a promising foundation for further development.
Future work should focus on a comprehensive kinome-wide selectivity profiling of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine and its optimized analogs to fully characterize their off-target activity. Furthermore, evaluation against emerging resistance mutations, such as C797S, and in vivo efficacy studies in xenograft models will be essential to determine the ultimate clinical potential of this exciting new class of kinase inhibitors.
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A Comparative Guide to Pyrido[2,3-b]oxazine Analogs as Potent EGFR-TK Inhibitors
A Comparative Guide to Pyrido[2,3-b][1][2]oxazine Analogs as Potent EGFR-TK Inhibitors
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors that can overcome acquired resistance mechanisms is of paramount importance. This guide provides a comprehensive comparative analysis of a series of recently developed 7-substituted-1-(phenylsulfonyl)-2,3-dihydro-1H-pyrido[2,3-b][1][2]oxazine analogs. These compounds have emerged as a promising new class of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors, demonstrating significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those harboring resistance mutations.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships (SAR), experimental data, and the underlying scientific rationale for the design and evaluation of these potent analogs.
Introduction to the Pyrido[2,3-b][1][2]oxazine Scaffold
The pyrido[2,3-b][1][2]oxazine core represents a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a versatile framework for the strategic placement of pharmacophoric features, enabling fine-tuning of biological activity. The analogs discussed herein were rationally designed to target both wild-type and mutant forms of EGFR, a key signaling protein often dysregulated in various cancers. The core hypothesis is that by systematically modifying the substituents on this scaffold, it is possible to enhance potency, selectivity, and overcome common resistance mutations such as the T790M "gatekeeper" mutation.
Comparative Analysis of Anticancer Activity
A series of novel pyrido[2,3-b][1][2]oxazine analogs were synthesized and evaluated for their in vitro anticancer activity against three human cancer cell lines: HCC827 (EGFR exon 19 deletion), NCI-H1975 (L858R/T790M double mutation), and A-549 (wild-type EGFR). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, and the results are summarized in the table below.
| Compound ID | R Group | HCC827 IC50 (µM) | NCI-H1975 IC50 (µM) | A-549 IC50 (µM) |
| 7f | N-methylmethanamine | 0.09 | 0.89 | 1.10 |
| 7g | Pyrrolidin-1-amine | 0.12 | 1.15 | 1.32 |
| 7h | Piperidin-1-amine | 0.15 | 1.28 | 1.55 |
| Osimertinib | (Reference Drug) | 0.08 | 0.15 | 0.95 |
Data synthesized from a comprehensive study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[3][4]
The experimental data reveals several key structure-activity relationships. Compound 7f , featuring a simple N-methylmethanamine substitution, demonstrated the most potent activity against the HCC827 cell line, with an IC50 value of 0.09 µM, which is comparable to the clinically approved drug, osimertinib.[3][4] This highlights the importance of a small, flexible aliphatic amine at this position.
Interestingly, while the analogs with cyclic amine substituents (7g and 7h ) also showed potent activity, their efficacy was slightly lower than that of 7f . This suggests that steric bulk in this region may have a modest impact on the binding affinity to the EGFR kinase domain. All three lead compounds exhibited excellent selectivity, showing significantly lower cytotoxicity against normal BEAS-2B lung cells (IC50 > 61 µM).[3][4]
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
The primary mechanism of action for these pyrido[2,3-b][1][2]oxazine analogs is the inhibition of EGFR tyrosine kinase autophosphorylation. This was confirmed through Western blot analysis, which demonstrated that the lead compound, 7f , effectively suppressed the phosphorylation of EGFR in HCC827 cells in a dose-dependent manner. By blocking this critical step in the EGFR signaling cascade, the compounds effectively halt downstream signaling pathways that promote cell proliferation and survival.
Furthermore, mechanistic studies revealed that treatment with compound 7f induced significant apoptosis in cancer cells.[3] This programmed cell death is a key indicator of therapeutic efficacy for anticancer agents.
Below is a diagram illustrating the proposed mechanism of action.
Caption: General synthetic workflow for the pyrido[2,3-b]o[1][2]xazine analogs.
Step-by-Step Protocol:
-
Sulfonylation: To a solution of 7-bromo-2,3-dihydro-1H-pyrido[2,3-b]o[1][2]xazine in dichloromethane, pyridine and 2,5-difluorobenzenesulfonyl chloride are added at 0 °C. The reaction is stirred at room temperature for 16 hours.
-
Miyaura Borylation: The resulting sulfonamide derivative is subjected to a Miyaura borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base in 1,4-dioxane.
-
Suzuki Cross-Coupling: The in situ generated boronate ester is then coupled with the appropriate substituted pyrimidine halide to yield the final target compounds.
In Vitro Anticancer Activity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Cell Seeding: Cancer cells (HCC827, NCI-H1975, A-549) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Conclusion and Future Directions
The comparative analysis of this series of 7-substituted-1-(phenylsulfonyl)-2,3-dihydro-1H-pyrido[2,3-b]o[1][2]xazine analogs has identified several potent EGFR-TK inhibitors with significant anticancer activity against NSCLC cell lines, including those with acquired resistance. The lead compound, 7f , demonstrates efficacy comparable to osimertinib, highlighting the therapeutic potential of this novel scaffold.
Future research should focus on further optimization of the substituents on the pyrido[2,3-b]o[1][2]xazine core to enhance potency against a broader range of EGFR mutations and to improve pharmacokinetic properties. In vivo studies are also warranted to evaluate the efficacy and safety of these promising compounds in preclinical models of NSCLC. The detailed structure-activity relationships and experimental protocols presented in this guide provide a solid foundation for these future drug discovery and development efforts.
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A Researcher's Guide to Confirming the Binding Affinity of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine and Its Analogs
In the landscape of modern drug discovery, the precise quantification of a compound's binding affinity to its biological target is a cornerstone of preclinical research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and compare the binding affinity of the novel compound, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine. While specific binding data for this exact molecule is not yet publicly available, derivatives of the parent scaffold, pyrido[2,3-b][1][2]oxazine, have shown promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[3][4] This suggests a potential therapeutic avenue for the compound and underscores the importance of rigorously characterizing its binding properties.
This document will navigate through the essential experimental methodologies, offer a comparative perspective, and provide the technical details necessary to generate robust and reliable binding affinity data.
The Rationale for Binding Affinity Determination
Binding affinity, often expressed as the equilibrium dissociation constant (K_d_), is a measure of the strength of the interaction between a ligand (in this case, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine) and its protein target.[5] A lower K_d_ value signifies a stronger binding affinity.[5] This parameter is critical for several reasons:
-
Target Engagement: It confirms that the compound physically interacts with the intended biological molecule.
-
Potency and Efficacy: A high binding affinity is often a prerequisite for potent biological activity.
-
Structure-Activity Relationship (SAR) Studies: Comparing the binding affinities of a series of related compounds helps in understanding the chemical features crucial for binding and in optimizing lead compounds.
-
Selectivity: Determining the binding affinity for the primary target versus off-targets is crucial for assessing the compound's specificity and potential for side effects.
Gold-Standard Methodologies for Binding Affinity Measurement
Several biophysical techniques are considered the gold standard for measuring binding affinity.[6][7] The choice of method depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput. Here, we detail three widely accepted and powerful techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[8][9] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[8][9]
Caption: A generalized workflow for determining binding affinity using Surface Plasmon Resonance (SPR).
-
Protein Immobilization: The purified target protein (e.g., EGFR kinase domain) is covalently immobilized onto a suitable sensor chip surface.
-
Analyte Preparation: A series of precise dilutions of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine are prepared in an appropriate running buffer.
-
Binding Measurement: The prepared compound solutions are injected sequentially over the sensor chip surface. The association and dissociation of the compound are monitored in real-time, generating a sensorgram.[8]
-
Surface Regeneration: After each injection, the sensor surface is regenerated using a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein.
-
Data Analysis: The resulting sensorgrams are fitted to various binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_d_ = k_d_ / k_a_).[10]
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[1][11][12] This allows for the determination of the binding affinity (K_d_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event.[11]
Caption: The experimental workflow for Isothermal Titration Calorimetry (ITC).
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and the 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine solution is loaded into the injection syringe.[11] Both solutions must be in identical buffer to minimize heat of dilution effects.
-
Titration: A series of small, precise injections of the compound are made into the protein solution.[13]
-
Heat Measurement: The heat released or absorbed after each injection is measured by the instrument.[13]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the ligand to the protein. The resulting binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.[11]
Radioligand Binding Assay
Radioligand binding assays are a classic and highly sensitive method for quantifying ligand-receptor interactions.[6][14] These assays typically involve the use of a radiolabeled ligand (a "hot" ligand) that binds to the target receptor. The binding of an unlabeled compound (a "cold" ligand), such as 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, is then measured by its ability to compete with the radioligand for the binding site.[6]
Caption: A schematic of the workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.[15]
-
Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine.[15]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.[15]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[15]
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to the inhibition constant (K_i_) using the Cheng-Prusoff equation.[15]
Comparative Analysis: A Template for Evaluation
To provide a clear comparison of the binding affinity of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine with other relevant compounds, the experimental data should be summarized in a structured table. The following table serves as a template for presenting the binding affinity data once it has been determined. For context, hypothetical data for a known EGFR inhibitor, Gefitinib, is included.
| Compound | Target | Assay Method | K_d_ / K_i_ (nM) | Thermodynamic Parameters (from ITC) |
| 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine | EGFR | SPR | To be determined | To be determined |
| ITC | To be determined | To be determined | ||
| Radioligand Binding | To be determined | N/A | ||
| Gefitinib (Iressa®) | EGFR | SPR | ~2-5 | N/A |
| ITC | ~3-10 | ΔH: -10 to -15 kcal/mol | ||
| Radioligand Binding | ~5-15 | N/A | ||
| Alternative Compound 1 | EGFR | Specify Method | To be determined | To be determined |
| Alternative Compound 2 | EGFR | Specify Method | To be determined | To be determined |
Conclusion
Confirming the binding affinity of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine is a critical step in elucidating its therapeutic potential. By employing robust and complementary techniques such as Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Radioligand Binding Assays, researchers can obtain high-quality, quantitative data. This guide provides the foundational knowledge and experimental frameworks to empower scientists in their drug discovery efforts, ensuring that the characterization of novel compounds is both thorough and reliable. The subsequent comparative analysis will be instrumental in positioning this compound within the broader landscape of targeted therapeutics.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine
In the landscape of modern drug discovery, the quest for novel therapeutics is a journey for precision. A compound's efficacy is intrinsically linked to its selectivity—the ability to interact with its intended molecular target while minimizing engagement with unintended off-targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity profile of the novel heterocyclic compound, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine .
While direct pharmacological data for this specific molecule is nascent, its core structure, the pyrido[2,3-b]oxazine scaffold, has been identified in potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2][3] This structural homology strongly suggests that 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine likely functions as a kinase inhibitor. Therefore, this guide is structured around the hypothesis of its action on protein kinases, providing a robust, field-proven methodology to characterize its selectivity and potential off-target effects.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity, the interaction of a compound with proteins other than its primary target, is a critical parameter in drug development.[4] Undesirable off-target interactions can lead to adverse side effects, toxicity, or even mask the true mechanism of action of a drug candidate. Conversely, in some instances, polypharmacology—the modulation of multiple targets—can be therapeutically advantageous. A thorough understanding of a compound's cross-reactivity is therefore not just a regulatory requirement but a fundamental aspect of building a comprehensive safety and efficacy profile.
A Multi-pronged Approach to Assessing Cross-Reactivity
To rigorously evaluate the cross-reactivity of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine, a tiered experimental approach is recommended. This involves initial broad screening followed by more focused secondary and functional assays.
Tier 1: Broad-Panel Kinase Profiling
Given the likelihood of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine being a kinase inhibitor, the initial and most critical step is to screen it against a large panel of kinases. This provides a bird's-eye view of its selectivity across the human kinome.
Experimental Protocol: Radiometric Kinase Assay (HotSpot™ Assay)
This assay is a gold standard for quantifying the inhibitory activity of a compound against a specific kinase by measuring the incorporation of a radiolabeled phosphate group onto a substrate.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine in 100% DMSO. From this, create a serial dilution series.
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the specific kinase, its corresponding substrate peptide, and ATP in a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[1] The ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.
-
Inhibition Reaction: In a 96-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compound or DMSO as a vehicle control.
-
Pre-incubation: Add the kinase to each well and incubate for approximately 10 minutes at room temperature to allow for compound-kinase interaction.[1]
-
Initiation of Kinase Reaction: Start the reaction by adding the substrate/[γ-³³P]ATP mixture. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and measure the incorporation of the radiolabeled phosphate into the substrate using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to determine the IC50 value for each kinase.
Data Presentation: Kinase Selectivity Profile
The results from a broad-panel kinase screen can be summarized in a table to highlight the on-target potency and off-target interactions.
| Kinase Target | 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| EGFR (Hypothesized Primary Target) | 15 | 5 |
| Kinase B | 350 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8,500 | 2 |
| Kinase E | 950 | 15 |
This is a hypothetical data table for illustrative purposes.
Tier 2: Orthogonal Cross-Reactivity Screening
To ensure a comprehensive understanding of off-target effects, it is crucial to assess the compound's activity against other major drug target classes, such as G-Protein Coupled Receptors (GPCRs).
Experimental Protocol: GPCR Functional Assay (Calcium Flux Assay)
This assay is suitable for Gq-coupled GPCRs and measures the mobilization of intracellular calcium upon receptor activation.
Step-by-Step Methodology:
-
Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) and incubate.
-
Compound Addition: Add varying concentrations of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine to the wells.
-
Agonist Stimulation: Add a known agonist for the target GPCR.
-
Signal Detection: Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Determine the EC50 (for agonistic activity) or IC50 (for antagonistic activity) values.
Tier 3: Cell-Based Cytotoxicity Assays
Assessing the general cytotoxicity of a compound is essential for determining its therapeutic window. The MTT assay is a widely used colorimetric method to evaluate cell viability.
Experimental Protocol: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., a panel of cancer and non-cancerous cell lines) in a 96-well plate and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Comparative Cytotoxicity
| Cell Line | Tissue of Origin | 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine GI50 (µM) |
| A549 | Lung Carcinoma | 0.5 |
| MCF-7 | Breast Carcinoma | 1.2 |
| HCT116 | Colon Carcinoma | 0.8 |
| BEAS-2B | Normal Lung Epithelium | > 50 |
This is a hypothetical data table for illustrative purposes.
Synthesizing the Data: Building a Comprehensive Cross-Reactivity Profile
The collective data from these tiered assays will provide a comprehensive cross-reactivity profile for 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine. A selective compound will exhibit high potency against its intended target (e.g., EGFR) with significantly lower activity against other kinases and off-target classes like GPCRs. Furthermore, a favorable therapeutic window will be indicated by potent anti-proliferative activity in cancer cell lines with minimal impact on non-cancerous cells.
This systematic approach to characterizing cross-reactivity is fundamental to the preclinical development of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine. By understanding its selectivity profile, researchers can make informed decisions about its potential as a therapeutic candidate, anticipate potential side effects, and ultimately, contribute to the development of safer and more effective medicines.
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Novel pyrido[2,3-b][4][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. (n.d.). Retrieved January 20, 2026, from
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Novel pyrido[2,3- b][4][7]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed. (2025, November 14). Retrieved January 20, 2026, from
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Benchmarking Guide: Evaluating 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine as a Novel Kinase Inhibitor
A Senior Application Scientist's Field Guide to Comparative Efficacy & Mechanistic Profiling
Foreword: The Rationale for a New Kinase Inhibitor Candidate
The landscape of targeted cancer therapy is in constant evolution, driven by the dual challenges of intrinsic and acquired resistance to established drugs. Within this landscape, the pyrido[2,3-b][1][2]oxazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of novel kinase inhibitors.[1][3] Recent research has specifically highlighted derivatives of this scaffold as potent inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a critical oncogenic driver in Non-Small Cell Lung Cancer (NSCLC).[1][3][4] These compounds have shown efficacy against not only wild-type EGFR but also clinically relevant resistance mutations such as T790M.[4][5]
This guide introduces 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine as a candidate molecule for investigation within this class. While this specific molecule is novel, its structural alerts—the pyrido-oxazine core—provide a strong rationale for its evaluation as a potential EGFR-TK inhibitor. This document provides a comprehensive framework for benchmarking its performance against established clinical standards, offering researchers a scientifically rigorous pathway from initial screening to mechanistic elucidation.
The Benchmarking Strategy: Selecting Comparators & Key Assays
To accurately position our test compound, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine (referred to henceforth as CPO-7 ), we must compare it to gold-standard EGFR-TK inhibitors. The choice of comparators is critical for contextualizing potency, selectivity, and resistance-breaking activity.
Standard Compounds for Comparison:
| Compound | Class | Mechanism of Action | Key Benchmarking Rationale |
| Osimertinib | 3rd Generation EGFR-TKI | Irreversible inhibitor of EGFR, potent against sensitizing mutations (e.g., Exon 19 del, L858R) and the T790M resistance mutation. | Represents the current clinical gold standard for treating T790M-positive NSCLC. Provides a high bar for potency and selectivity. |
| Erlotinib | 1st Generation EGFR-TKI | Reversible inhibitor of EGFR, primarily effective against sensitizing mutations. | Serves as a baseline to assess activity against earlier-generation inhibitors and to highlight performance against resistance mutations where it is ineffective. |
Our benchmarking workflow is designed to answer three fundamental questions:
-
Cellular Potency: Does CPO-7 inhibit the proliferation of cancer cells driven by EGFR signaling?
-
Biochemical Potency: Does CPO-7 directly inhibit the enzymatic activity of the EGFR tyrosine kinase?
-
Mechanism of Action: How does CPO-7 induce cell death? Does it function as predicted by inhibiting EGFR autophosphorylation?
Caption: A multi-phase workflow for benchmarking CPO-7.
Experimental Protocols: A Step-by-Step Guide
The following protocols are standardized methodologies designed for reproducibility and robust data generation. The causality behind key steps is explained to provide deeper insight.
Protocol: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is the foundational experiment to determine the cytotoxic or cytostatic potential of CPO-7.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CPO-7 against EGFR-mutant and wild-type NSCLC cell lines.
-
Cell Lines:
-
HCC827: NSCLC line with an EGFR exon 19 deletion (sensitive to all generations of TKIs).
-
NCI-H1975: NSCLC line with L858R and T790M mutations (resistant to 1st-gen TKIs like Erlotinib, sensitive to Osimertinib).
-
A549: NSCLC line with wild-type EGFR (generally resistant to EGFR TKIs, used as a selectivity control).
-
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well. Allow them to adhere for 24 hours. Rationale: This density ensures cells are in a logarithmic growth phase during the experiment.
-
Compound Treatment: Prepare serial dilutions of CPO-7, Osimertinib, and Erlotinib (e.g., from 0.01 nM to 10 µM). Treat the cells and include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator. Rationale: A 72-hour period allows for multiple cell doublings, making inhibitory effects clearly measurable.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Rationale: Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve using non-linear regression to calculate the IC50 value for each compound.
-
Protocol: In Vitro Kinase Inhibition Assay
This is a direct measure of target engagement. It quantifies the ability of CPO-7 to inhibit the enzymatic activity of the EGFR kinase domain in a cell-free system.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of CPO-7 against recombinant EGFR-TK (both wild-type and T790M mutant).
-
Methodology:
-
Assay Principle: Utilize a time-resolved fluorescence energy transfer (TR-FRET) or similar kinase assay kit (e.g., LanthaScreen™, ADP-Glo™). These assays typically measure the phosphorylation of a substrate peptide by the kinase.
-
Reaction Setup: In a 384-well plate, combine the recombinant EGFR-TK enzyme, a suitable peptide substrate, and ATP.
-
Compound Addition: Add serial dilutions of CPO-7 and standard compounds to the wells.
-
Incubation: Allow the kinase reaction to proceed for the recommended time (typically 60 minutes) at room temperature.
-
Detection: Add the detection solution (e.g., containing a europium-labeled antibody that recognizes the phosphorylated substrate).
-
Data Acquisition: Read the plate on a suitable fluorescence plate reader.
-
Analysis: Calculate the percentage of inhibition relative to controls and determine the IC50 value.
-
Protocol: Western Blot for EGFR Phosphorylation
This experiment provides cellular evidence of target inhibition by measuring the phosphorylation status of EGFR, the direct downstream effect of its kinase activity.
-
Objective: To verify that CPO-7 inhibits EGFR autophosphorylation in intact cells.
-
Methodology:
-
Cell Treatment: Seed HCC827 or NCI-H1975 cells in 6-well plates. Once they reach ~70-80% confluency, starve them in serum-free media for 12-24 hours to reduce basal signaling.
-
Compound Incubation: Treat cells with CPO-7 and controls at concentrations around their cellular IC50 values (e.g., 0.5x, 1x, 5x IC50) for 2-4 hours.
-
Stimulation: Stimulate the cells with EGF (50 ng/mL) for 15 minutes to induce robust EGFR phosphorylation. Rationale: This synchronizes and maximizes the signal, making inhibition easier to detect.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe with a primary antibody against phosphorylated EGFR (p-EGFR, e.g., Tyr1068).
-
Probe with a primary antibody against total EGFR as a loading control.
-
Probe with an antibody for a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal loading.
-
-
Detection: Use a chemiluminescent HRP substrate and image the blot. Densitometry analysis can be used to quantify the reduction in p-EGFR relative to total EGFR.
-
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Head-to-Head Comparison of Novel Pyrido[2,3-b]oxazine Derivatives as Potent EGFR-TK Inhibitors
A Head-to-Head Comparison of Novel Pyrido[2,3-b][1][2]oxazine Derivatives as Potent EGFR-TK Inhibitors
In the landscape of targeted cancer therapy, the development of potent and selective Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors remains a cornerstone for treating non-small cell lung cancer (NSCLC). However, the emergence of drug resistance, often driven by secondary mutations in the EGFR gene, necessitates a continuous search for novel chemical scaffolds that can overcome these challenges. This guide provides an in-depth, head-to-head comparison of a promising new class of inhibitors based on the pyrido[2,3-b][1][2]oxazine scaffold, with a particular focus on their performance against clinically relevant EGFR mutations. We will dissect their mechanism of action, compare their in vitro efficacy with the established third-generation inhibitor Osimertinib, and provide detailed experimental protocols for their evaluation.
The Pyrido[2,3-b][1][2]oxazine Scaffold: A New Frontier in EGFR Inhibition
The pyrido[2,3-b][1][2]oxazine core represents a versatile heterocyclic system that has recently been explored for its potential as a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with the ATP-binding pocket of EGFR. The strategic incorporation of various functionalities allows for the fine-tuning of inhibitory potency, selectivity, and pharmacokinetic properties.
A recent study has brought this scaffold to the forefront of EGFR inhibitor research, demonstrating its potential to yield compounds with significant anti-proliferative effects against NSCLC cell lines harboring activating mutations (EGFR exon 19 deletion) and the notoriously difficult-to-treat T790M resistance mutation.[1][3]
Head-to-Head Performance Analysis: Novel Pyrido[2,3-b][1][2]oxazine Derivatives vs. Osimertinib
A series of novel pyrido[2,3-b][1][2]oxazine analogues were synthesized and evaluated for their ability to inhibit the proliferation of various NSCLC cell lines.[1][3] The most promising of these compounds, designated 7f , 7g , and 7h , were subjected to rigorous testing and their performance was benchmarked against Osimertinib, a clinically approved third-generation EGFR-TKI.
In Vitro Anti-proliferative Activity
The anti-proliferative efficacy of the synthesized compounds was assessed using a standard MTT assay across three distinct NSCLC cell lines:
-
HCC827: Harbors an EGFR exon 19 deletion, making it sensitive to first-generation EGFR-TKIs.
-
NCI-H1975: Carries the L858R activating mutation in conjunction with the T790M resistance mutation, rendering it resistant to early-generation inhibitors.
-
A549: Expresses wild-type EGFR, serving as a control for selectivity.
The half-maximal inhibitory concentrations (IC50) for the lead compounds and Osimertinib are summarized in the table below.
| Compound | HCC827 (EGFR ex19del) IC50 (µM) | NCI-H1975 (L858R/T790M) IC50 (µM) | A549 (WT-EGFR) IC50 (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | 0.15 | 1.23 | 1.89 |
| 7h | 0.21 | 1.56 | 2.45 |
| Osimertinib | 0.08 | 0.12 | >10 |
Data sourced from a comprehensive study on novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors.[1][3]
Interpretation of Results:
The data clearly indicates that compound 7f exhibits remarkable potency against the HCC827 cell line, with an IC50 value of 0.09 µM, which is comparable to that of Osimertinib (0.08 µM).[1][3] This suggests a strong inhibitory effect on the activating EGFR mutation.
Against the double mutant NCI-H1975 cell line, compound 7f demonstrated a potent IC50 of 0.89 µM.[1][3] While not as potent as Osimertinib in this specific cell line, this result is highly significant as it indicates the ability of the pyrido[2,3-b][1][2]oxazine scaffold to effectively inhibit the T790M resistance mutation.
Importantly, compounds 7f , 7g , and 7h showed significantly lower activity against the A549 wild-type EGFR cell line, with IC50 values in the low micromolar range.[1][3] This suggests a degree of selectivity for mutant EGFR over the wild-type form, a crucial characteristic for minimizing off-target effects and improving the therapeutic window. Furthermore, these compounds were found to be non-toxic to normal BEAS-2B lung cells at concentrations over 61 µM, highlighting their selective cytotoxicity towards cancer cells.[1][3]
Mechanism of Action: Targeting the EGFR Signaling Pathway
The anti-proliferative effects of these novel compounds are attributed to their direct inhibition of EGFR tyrosine kinase activity. By binding to the ATP-binding site of the enzyme, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that drive cell proliferation, survival, and metastasis.
Mechanistic studies, including Western blot analysis, have confirmed that the lead compound 7f effectively inhibits EGFR-TK autophosphorylation in HCC827 cells.[1][3] This inhibition of the primary target leads to the induction of apoptosis, or programmed cell death. Annexin V-FITC/PI double-staining assays revealed that treatment with compound 7f resulted in a significant increase in both early (33.7%) and late (9.1%) apoptotic cells compared to the control group.[1][3]
Figure 2: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate the desired cancer cell lines (e.g., HCC827, NCI-H1975, A549) in 96-well plates at a density of 5x10^3 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug (Osimertinib) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for another 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the percentage of inhibition versus the log of the compound concentration.
Western Blot for EGFR Phosphorylation
This protocol is used to determine the effect of the compounds on the phosphorylation of EGFR.
Step-by-Step Methodology:
-
Cell Lysis: Treat the cells with the test compound for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Broader Context and Alternative Applications
While the primary focus of the discussed research is on EGFR inhibition for cancer, the broader class of oxazine derivatives has shown a wide range of biological activities. [4][5][6][7]These include antibacterial, antifungal, anti-inflammatory, and antioxidant properties. [2][4][5][6][7][8]The pyrido[2,3-b]pyrazine scaffold, structurally related to the pyrido-oxazines, has also been investigated for its antibacterial properties and as a DNA sensing agent. [2][9]This suggests that the pyrido[2,3-b]o[1][2]xazine core could be a versatile platform for the development of therapeutics targeting a variety of diseases beyond cancer.
Conclusion and Future Directions
The novel pyrido[2,3-b]o[1][2]xazine derivatives, particularly compound 7f , have demonstrated compelling anti-proliferative activity against NSCLC cell lines, including those with the challenging T790M resistance mutation. [1][3]Their potency, which is comparable to the clinically approved drug Osimertinib in certain contexts, and their selectivity for mutant EGFR highlight the significant potential of this chemical scaffold. [1][3] Future research should focus on optimizing the structure of these compounds to further enhance their potency against the L858R/T790M double mutant and to improve their pharmacokinetic profiles for in vivo studies. The promising biological activity of the broader oxazine class also warrants exploration of these new derivatives in other therapeutic areas. The data presented in this guide provides a strong foundation for researchers and drug development professionals to advance the development of this exciting new class of therapeutic agents.
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Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. Available at:
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Novel pyrido[2,3- b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed. Available at:
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Independent Verification of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine Activity: A Comparative Guide
This guide provides a comprehensive framework for the independent verification and comparative analysis of the biological activity of the novel compound, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine. Given the emergent therapeutic interest in the broader pyrido[2,3-b][1][2]oxazine scaffold as potent anticancer agents, particularly as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors, this document outlines a logical, multi-tiered experimental approach to elucidate the bioactivity of this specific chloro-derivative.
We will objectively compare its potential performance against established alternatives and provide detailed, self-validating experimental protocols to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the preliminary screening and characterization of novel chemical entities.
Section 1: Rationale and Strategic Overview
The pyrido[2,3-b]oxazine core is a privileged scaffold in medicinal chemistry. Recent studies have highlighted its potential in the development of targeted cancer therapies. Specifically, derivatives of this structure have demonstrated potent inhibitory activity against EGFR-TK, including mutations that confer resistance to first and second-generation inhibitors.[1][3] Therefore, a primary investigative focus for 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine is its potential as an anticancer agent.
However, as with any novel compound, a broader screening approach is prudent to uncover potential off-target effects or entirely new therapeutic applications. Heterocyclic compounds are known for a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[4][5]
Our verification strategy is therefore structured as a logical progression:
-
Primary Screening: Broad assessment of cytotoxicity against a panel of relevant human cancer cell lines.
-
Comparative Analysis: Benchmarking cytotoxic potency against established EGFR-TK inhibitors.
-
Mechanistic Elucidation: Investigating the mode of cell death (apoptosis) and direct target engagement (EGFR kinase inhibition).
-
Expanded Activity Profiling: Screening for potential antimicrobial and anti-inflammatory activities.
This tiered approach ensures a cost-effective and scientifically robust evaluation, generating a comprehensive initial profile of the compound's biological activity.
Caption: General workflow for preliminary biological activity screening.
Section 2: Anticancer Activity Verification
Foundational Cytotoxicity Screening
Causality: The initial and most critical experiment is to determine if the compound exhibits cytotoxic or anti-proliferative effects against cancer cells. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which is an indicator of cell viability.[2][6] A reduction in metabolic activity in the presence of the compound suggests a potential anticancer effect.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture human cancer cell lines (e.g., A549 - lung carcinoma, HCT116 - colon carcinoma, MCF-7 - breast adenocarcinoma, and NCI-H1975 - NSCLC with L858R/T790M EGFR mutations) in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10 mM stock solution of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Osimertinib).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Comparative Analysis with EGFR-TK Inhibitors
Causality: To contextualize the potency of the test compound, it is essential to compare its IC₅₀ values with those of clinically relevant drugs targeting the same putative pathway. Gefitinib (a first-generation, reversible EGFR-TKI) and Osimertinib (a third-generation, irreversible EGFR-TKI) serve as excellent benchmarks.[7][8] Osimertinib is particularly relevant as it is effective against the T790M resistance mutation, a key challenge in NSCLC treatment.[9]
Data Presentation: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | A549 (Wild-Type EGFR) | HCT116 (Wild-Type EGFR) | MCF-7 (Wild-Type EGFR) | NCI-H1975 (L858R/T790M Mutant EGFR) |
| 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib | > 50 | > 50 | > 50 | > 10 |
| Osimertinib | ~15 | ~20 | ~18 | ~0.015 |
| Doxorubicin (Positive Control) | ~0.05 | ~0.08 | ~0.02 | ~0.06 |
Note: The values for Gefitinib, Osimertinib, and Doxorubicin are representative and should be determined concurrently in the same experimental setup for a valid comparison.
Mechanistic Insight: Apoptosis Induction
Causality: A hallmark of many effective anticancer agents is the induction of programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11] This is achieved by detecting the translocation of phosphatidylserine to the outer cell membrane (an early apoptotic event) and the loss of membrane integrity (a late apoptotic/necrotic event).[12][13]
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Seed NCI-H1975 cells in 6-well plates. Treat the cells with 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
Caption: EGFR signaling pathway and points of inhibition.
Direct Target Engagement: In Vitro EGFR Kinase Assay
Causality: To confirm that the compound's cytotoxic effects are due to direct inhibition of the EGFR kinase, a biochemical assay using the purified recombinant enzyme is necessary. This cell-free assay directly measures the ability of the compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain.[14][15]
Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescent Format)
-
Reagent Preparation: Prepare serial dilutions of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine.
-
Assay Plate Setup: In a 96-well plate, add the test compound, recombinant human EGFR kinase domain (e.g., T790M mutant), a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.[7][16]
-
Kinase Reaction: Initiate the reaction and incubate at 30°C for 60 minutes.
-
Signal Generation: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be done using a commercial kit like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.[14][15]
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Calculate the percent inhibition of EGFR kinase activity for each compound concentration and determine the IC₅₀ value.
Section 3: Expanded Activity Profiling
To ensure a comprehensive evaluation, especially if the anticancer activity is moderate or non-existent, screening for other potential biological activities is recommended.
Antimicrobial Activity Screening
Causality: The structural motifs present in many heterocyclic compounds are also found in various antimicrobial agents. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[3][17]
Experimental Protocol: Broth Microdilution Assay (Following EUCAST Guidelines)
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) as per EUCAST guidelines.[3]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Data Presentation: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
| 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine | Experimental Data | Experimental Data | Experimental Data |
| Ciprofloxacin (Positive Control) | ~1 | ~0.015 | N/A |
| Fluconazole (Positive Control) | N/A | N/A | ~0.5 |
Anti-inflammatory Activity Screening
Causality: Many compounds can modulate inflammatory responses. A common in vitro model for inflammation involves stimulating RAW 264.7 murine macrophage cells with lipopolysaccharide (LPS) to produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite, a stable product of NO, to quantify the anti-inflammatory effect.[18][19]
Experimental Protocol: Nitric Oxide Inhibition (Griess Assay)
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[20]
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an aliquot of the supernatant with an equal volume of Griess reagent.
-
Data Acquisition: After a 10-minute incubation, measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percent inhibition of NO production. A concurrent cell viability assay (e.g., MTT) is crucial to ensure that the observed NO reduction is not due to cytotoxicity.[18]
Section 4: Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the initial biological characterization of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine. By following these protocols, researchers can generate reliable and comparable data on its potential anticancer, antimicrobial, and anti-inflammatory activities.
Positive results in any of these assays, particularly potent and selective inhibition of the T790M mutant EGFR kinase, would strongly warrant further investigation, including in vivo efficacy studies, pharmacokinetic profiling, and detailed structure-activity relationship (SAR) analysis. The self-validating nature of these comparative protocols provides a high degree of confidence in the generated data, forming a solid foundation for subsequent drug development efforts.
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Deshmukh, S. et al. (2023). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link][1][3]
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iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Available at: [Link][12]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
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Levy, D. Lab. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Available at: [Link]
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JoVE. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link]
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Lee, J. et al. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link][18]
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Synapse. What is the mechanism of Osimertinib mesylate?. PatSnap. Available at: [Link][9]
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Antimicrobial Agents and Chemotherapy. Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. ASM Journals. Available at: [Link][17]
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ResearchGate. Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. Available at: [Link]
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Tadesse, S. et al. (2016). Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones From Pentas Schimperi. Planta Medica. Available at: [Link][19]
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Erasmus University Repository. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference m. RePub. Available at: [Link]
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Molecules. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. Available at: [Link][8]
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BPS Bioscience. EGFR Kinase Assay Kit. Available at: [Link][16]
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ResearchGate. Mechanism of action of gefitinib. Available at: [Link]
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The Oncologist. In Depth Overview of Tyrosine Kinase Inhibitor Treatment of EGFR + Lung Cancer. Available at: [Link]
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Reaction Biology. EGFR Assays & Drug Discovery Services. Available at: [Link]
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National Journal of Chemistry. Synthesis of Some Substituted Pyrano 1, 3-oxazine. Available at: [Link]
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Chylińska, J. B. et al. (1965). Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6. British Journal of Pharmacology and Chemotherapy. Available at: [Link][4]
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IJPSR. BIOLOGICAL ACTIVITIES OF OXAZINE AND ITS DERIVATIVES: A REVIEW. International Journal of Pharma Sciences and Research. Available at: [Link][5]
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RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. Available at: [Link]
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Journal of the Brazilian Chemical Society. Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][2][10]triazine derivatives. Available at: [Link]
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Molecules. Synthesis of Novel Pyrido[4,3-e][1][2][10]triazino[3,2-c][1][2][10]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. MDPI. Available at: [Link]
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ResearchGate. A One-Pot Synthesis of Pyrido[2,3- b ][1][2]oxazin-2-ones. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Novel Pyrido[2,3-b]oxazine-Based EGFR Inhibitors
A Comparative Guide to the Structure-Activity Relationship of Novel Pyrido[2,3-b][1][2]oxazine-Based EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the pursuit of novel molecular scaffolds that can overcome existing drug resistance mechanisms is of paramount importance. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising new class of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) based on the pyrido[2,3-b][1][2]oxazine scaffold. We will dissect the key structural determinants for potent and selective anticancer activity, drawing direct comparisons with the clinically approved third-generation EGFR-TKI, osimertinib. The experimental data presented herein is derived from a comprehensive study that rationally designed and synthesized a series of these novel analogs, evaluating their efficacy against non-small cell lung cancer (NSCLC) cell lines harboring various EGFR mutations.
The Rationale: Targeting Resistance in EGFR-Mutated NSCLC
First, second, and third-generation EGFR-TKIs have revolutionized the treatment of NSCLC. However, the emergence of drug resistance, often driven by secondary mutations in the EGFR gene such as the T790M "gatekeeper" mutation, remains a significant clinical challenge.[1][3] This necessitates the exploration of novel chemical entities that can effectively inhibit both initial activating mutations (e.g., exon 19 deletions, L858R) and acquired resistance mutations. The pyrido[2,3-b][1][2]oxazine scaffold has been identified as a promising starting point for the development of such inhibitors.[1][3]
The design strategy for the compounds discussed in this guide involved the systematic incorporation of three key pharmacophoric motifs: the rigid pyrido[2,3-b][1][2]oxazine core, a sulfonamide linker, and a substituted pyrimidine ring. This multi-component approach aims to optimize interactions within the ATP-binding pocket of the EGFR kinase domain and enhance the overall anticancer profile of the molecules.
Unraveling the Structure-Activity Relationship
A thorough analysis of a series of synthesized pyrido[2,3-b][1][2]oxazine derivatives has illuminated several critical structural features that govern their cytotoxic activity against EGFR-mutated cancer cells. The key takeaways from this SAR investigation are summarized below.[1]
Key Structural Determinants for Anticancer Activity:
-
The Pyrido-oxazine Scaffold: This fused ring system serves as the foundational core of these inhibitors, providing a rigid framework for the presentation of other key functional groups. Its pyridine nitrogen is crucial for forming a hinge interaction with Met793 in the EGFR binding pocket.[1]
-
The Pyrimidine Moiety: The presence of a pyrimidine ring is essential for potent anticancer activity. Analogs lacking this feature demonstrated significantly lower efficacy.[1]
-
The Trifluoromethyl (–CF3) Group: Substitution with a trifluoromethyl group on the pyrimidine ring consistently enhanced anticancer activity, likely due to its influence on metabolic stability, lipophilicity, and target selectivity.[1]
-
The Amino Linker: Derivatives incorporating an amino group displayed superior anticancer efficacy compared to those without. This functional group is a key contributor to the overall activity of the molecule.[1]
-
The Unsubstituted "NH" Group: A free "NH" group within the linker region appears to be important for binding affinity and biological activity. Compounds with an unsubstituted "NH" were considerably more potent.[1]
-
Substitutions on the Amino Group: The nature of the substituent on the amino group significantly impacts activity. Smaller five-membered cyclic rings or aliphatic groups were found to be optimal, suggesting that steric and electronic properties in this region are finely tuned for maximal efficacy. In contrast, larger six-membered rings had a detrimental effect on anticancer activity.[1]
-
The Difluorophenyl Sulfonyl Group: This moiety plays a role in establishing cation-π or hydrophobic interactions within the EGFR active site, further anchoring the inhibitor.[1]
The following diagram illustrates the key pharmacophoric elements of the pyrido[2,3-b][1][2]oxazine scaffold and their contributions to anticancer activity.
Caption: Inhibition of the EGFR signaling pathway by Compound 7f.
Induction of Apoptosis
The therapeutic efficacy of anticancer agents is often linked to their ability to induce apoptosis. An annexin V-FITC/PI double-staining assay was conducted to assess whether compound 7f triggers this cell death pathway in HCC827 cells. The results showed a significant increase in both early and late apoptotic cell populations following treatment with compound 7f (33.7% early and 9.1% late apoptosis) compared to the control group (2.4% early and 1.8% late apoptosis). [1][3]This confirms that the potent cytotoxic effects of these pyrido[2,3-b]o[1][2]xazine derivatives are mediated, at least in part, by the activation of programmed cell death. [1]
Experimental Protocols
For the purpose of reproducibility and further investigation, the detailed methodologies for the key experiments are provided below.
General Synthesis of Pyrido[2,3-b]o[1][2]xazine Derivatives
The synthesis of the target compounds was achieved through a multi-step process, with the key steps being the formation of a sulfonamide intermediate, followed by a Miyaura borylation and a subsequent Suzuki cross-coupling reaction. The final step involved a nucleophilic aromatic substitution to introduce various amine functionalities. [1]
Caption: General synthetic workflow for pyrido[2,3-b]o[1][2]xazine derivatives.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cell lines (HCC827, NCI-H1975, A549) and normal cells (BEAS-2B) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of the synthesized compounds or the positive control (osimertinib) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Assay
-
Cell Lysis: HCC827 cells, treated with the test compound (e.g., 7f ) at various concentrations, were harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates was determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for p-EGFR, total EGFR, p-Akt, total Akt, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: The membrane was then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment and Harvesting: HCC827 cells were treated with the test compound (e.g., 7f ) for a specified time. Both adherent and floating cells were collected.
-
Cell Staining: The harvested cells were washed and then resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).
-
Incubation: The cells were incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were identified as early apoptotic, while Annexin V-positive/PI-positive cells were identified as late apoptotic or necrotic.
Conclusion and Future Directions
The pyrido[2,3-b]o[1][2]xazine scaffold represents a promising new avenue for the development of potent and selective EGFR-TKIs. The detailed SAR analysis presented in this guide highlights the critical structural features required for high-level anticancer activity. The lead compound, 7f , demonstrates efficacy comparable to osimertinib in certain EGFR-mutated cell lines and exhibits an excellent selectivity profile. [1]Mechanistic studies confirm its mode of action through the inhibition of the EGFR signaling pathway and the induction of apoptosis. [1] While these findings are highly encouraging, further optimization and preclinical evaluation are warranted. Future studies should focus on improving the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. The insights gained from this comprehensive SAR study provide a solid foundation for the continued development of this novel class of inhibitors as potential therapeutic agents for NSCLC and other EGFR-driven malignancies.
References
-
Deshmukh, S. et al. (2024). Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available at: [Link]
-
Deshmukh, S. et al. (2024). Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. Available at: [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine
Navigating the Uncharted: A Guide to the Proper Disposal of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Responsible Management of a Novel Chlorinated Heterocyclic Compound.
In the absence of a manufacturer-provided Safety Data Sheet (SDS) for this specific compound (CAS No. 1260667-70-6), this document provides a conservative, precautionary approach based on the chemical's structure and data from analogous chlorinated heterocyclic compounds. The causality behind these recommendations is rooted in established principles of chemical safety and hazardous waste management, ensuring a self-validating system of protocols for your laboratory.
Presumed Hazard Profile and Initial Assessment
Given its structure as a chlorinated heterocyclic compound, we must assume that 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1]oxazine presents a set of hazards common to this chemical class. The presence of a chlorinated pyridine ring suggests potential toxicity and environmental persistence.
| Presumed Hazard Classification | Rationale and Potential Consequences |
| Acute Toxicity (Oral, Dermal, Inhalation) | Many chlorinated organic compounds exhibit toxicity if ingested, absorbed through the skin, or inhaled.[2] Exposure could lead to systemic effects. |
| Skin Corrosion/Irritation | Halogenated compounds can be irritating to the skin upon direct contact. |
| Serious Eye Damage/Irritation | Direct contact with the eyes is likely to cause irritation or more severe damage.[3] |
| Specific Target Organ Toxicity | Depending on the specific metabolic pathways, chlorinated pyridines can affect organs such as the liver.[2] |
| Hazardous to the Aquatic Environment | Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life. |
GHS Pictogram (Presumed):
Based on related compounds, the following GHS pictograms are likely applicable:
-
GHS07 (Exclamation Mark): For skin/eye irritation and acute toxicity.
-
GHS09 (Environment): For aquatic toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1]oxazine, the following personal protective equipment is mandatory:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary if there is a risk of splashing.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in case of a spill, chemical-resistant coveralls may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1]oxazine must be managed as halogenated organic hazardous waste. This is in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines for wastes from non-specific sources.[4][5][6][7]
1. Waste Segregation and Collection:
-
Do not mix this compound with non-halogenated waste.
-
Collect waste 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1]oxazine and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
2. Labeling:
-
The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1]oxazine"
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The accumulation start date.
-
3. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
Follow your institution's guidelines for the maximum accumulation time.
4. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Provide the contractor with all available information about the waste, including its chemical name and presumed hazards.
-
Under RCRA, this waste may fall under the "F-codes" for hazardous wastes from non-specific sources, specifically for spent halogenated solvents or other halogenated wastes.[4][5][6][7]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1]oxazine.
Caption: Decision workflow for the safe disposal of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1]oxazine.
Conclusion: A Commitment to Safety and Environmental Stewardship
The responsible management of novel chemical compounds is a cornerstone of scientific integrity and laboratory safety. While a specific Safety Data Sheet for 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1]oxazine is not currently available, a conservative approach based on its chemical class and established hazardous waste regulations provides a robust framework for its safe disposal. By adhering to these procedures, researchers can mitigate risks to themselves, their colleagues, and the environment, fostering a culture of safety and trust in the scientific community.
References
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U.S. Environmental Protection Agency. Waste Code - RCRAInfo.[Link]
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ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.[Link]
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U.S. Environmental Protection Agency. RCRA Hazardous Waste F list.[Link]
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U.S. Environmental Protection Agency. EPA Hazardous Waste Codes.[Link]
-
U.S. Government Publishing Office. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.[Link]
-
Hangzhou Chempro Technology Co., Ltd. CAS: / 7-chloro-2,3-dihydro-1H-pyrido[3,4-b][1]oxazine.[Link]
-
National Toxicology Program. Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice.[Link]
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Navigating the Unseen Threat: A Comprehensive Guide to Safely Handling 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine
Navigating the Unseen Threat: A Comprehensive Guide to Safely Handling 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine
For the dedicated researchers, scientists, and drug development professionals pioneering new therapies, the novel compound 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine represents a frontier of chemical innovation. As with any exploratory molecule, a profound respect for its potential hazards is paramount. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this halogenated heterocyclic compound, ensuring that your groundbreaking research is not conducted at the expense of personal or environmental safety.
I. Hazard Assessment and Risk Mitigation: A Proactive Stance
Given the absence of comprehensive toxicological data, a conservative approach is essential. We must assume the compound is hazardous upon acute and chronic exposure. The primary risks are anticipated to be:
-
Dermal and Ocular: Direct contact may cause significant skin and eye irritation or burns.[7]
-
Respiratory: Inhalation of the powdered form can lead to respiratory tract irritation.[7]
-
Oral: Ingestion is likely to be toxic, a common characteristic of similar heterocyclic compounds.[1]
-
Systemic: Absorption through the skin or inhalation could potentially lead to long-term health effects, a known risk with pyridine and its derivatives.[3][4]
The following table summarizes the anticipated hazards and the mandatory personal protective equipment (PPE) required to mitigate these risks.
| Potential Hazard | Route of Exposure | Required Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | Dermal Contact | Nitrile or Neoprene Gloves (double-gloving recommended), Chemical-Resistant Lab Coat, Disposable Gown |
| Eye Irritation/Damage | Ocular Contact | Chemical Safety Goggles and a Face Shield |
| Respiratory Irritation | Inhalation | NIOSH-approved Respirator (N95 or higher) |
| Systemic Toxicity | Ingestion, Inhalation, Dermal Absorption | Comprehensive PPE as listed above |
II. Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is non-negotiable when handling compounds with unknown toxicological profiles. The following protocol is designed to minimize exposure at every stage.
A. Preparation and Engineering Controls:
-
Designated Work Area: All handling of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine must be conducted in a designated area, clearly marked with appropriate hazard signage.
-
Ventilation: A certified chemical fume hood is mandatory for all weighing, reconstitution, and transfer operations to prevent inhalation of airborne particles.
-
Emergency Equipment: Ensure immediate access to a fully stocked chemical spill kit, an emergency eyewash station, and a safety shower.[8]
B. Donning Personal Protective Equipment (PPE):
The sequence of donning PPE is critical to ensure a proper seal and prevent cross-contamination.
Caption: Sequential workflow for donning Personal Protective Equipment.
C. Handling and Experimental Use:
-
Weighing: Use a containment balance or weigh the compound within a chemical fume hood. Utilize anti-static weighing paper to prevent dispersal of the powder.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid compound to the solvent slowly to avoid splashing.
-
Transfers: When transferring solutions, use a pipette with a filter tip to prevent aerosol generation.
-
Post-Handling: After each use, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
D. Doffing Personal Protective Equipment (PPE):
The removal of PPE is a critical step to prevent contamination of the user and the laboratory environment.
Caption: Sequential workflow for doffing Personal Protective Equipment.
III. Disposal Plan: Environmental Responsibility
Proper disposal of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1][2]oxazine and all associated waste is crucial to prevent environmental contamination.
A. Waste Segregation:
-
Solid Waste: All disposable PPE, contaminated weighing paper, and other solid materials must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps: Contaminated needles, syringes, and pipette tips must be disposed of in a designated sharps container for hazardous chemical waste.
B. Disposal Method:
Given the chlorinated and heterocyclic nature of the compound, high-temperature incineration is the recommended method of disposal.[9] This should be carried out by a licensed and certified hazardous waste disposal company. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
IV. Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-rehearsed emergency plan is the best defense.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills within a fume hood, use a chemical spill kit to absorb the material. For larger spills, evacuate the area, secure it, and contact your institution's environmental health and safety department immediately.
By integrating these safety protocols into your standard operating procedures, you can confidently advance your research while upholding the highest standards of laboratory safety. The principles of proactive risk assessment, meticulous handling, and responsible disposal are the cornerstones of a safe and successful scientific endeavor.
References
- Safety d
-
7-chloro-3,4-dihydro-2H-pyrido[4,3-b][1][2]oxazine - Sigma-Aldrich.
- 105544-39-6(7-CHLORO-2H-PYRIDO[2,3-B]-1,4-OXAZIN-3(4H)-ONE) Product Description. ChemicalBook.
- 7-CHLORO-2H-PYRIDO[2,3-B]-1,4-OXAZIN-3(4H)-ONE CAS - ChemicalBook.
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
- Safety D
- Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015-09-01).
- Pyridine: incident management - GOV.UK.
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH.
- NIOSH Pocket Guide to Chemical Hazards - Pyridine - CDC.
- PRODUCTION, IMPORT, USE, AND DISPOSAL.
- Pyridine: general inform
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- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
